Product packaging for 2,3-Dimethylnonane(Cat. No.:CAS No. 2884-06-2)

2,3-Dimethylnonane

Cat. No.: B13832861
CAS No.: 2884-06-2
M. Wt: 156.31 g/mol
InChI Key: IGJRNTLDWLTHCQ-UHFFFAOYSA-N
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Description

2,3-Dimethylnonane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B13832861 2,3-Dimethylnonane CAS No. 2884-06-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2884-06-2

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,3-dimethylnonane

InChI

InChI=1S/C11H24/c1-5-6-7-8-9-11(4)10(2)3/h10-11H,5-9H2,1-4H3

InChI Key

IGJRNTLDWLTHCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylnonane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2,3-dimethylnonane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a branched-chain alkane, a saturated hydrocarbon. Its fundamental structure consists of a nonane (B91170) backbone with two methyl group substituents at the second and third carbon positions.

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₁₁H₂₄[1][3][4][5]

  • CAS Registry Number: 2884-06-2[1][3][4][5]

  • Synonyms: Nonane, 2,3-dimethyl-[4][5]

The structural formula can be represented as CH₃CH(CH₃)CH(CH₃)(CH₂)₅CH₃. For unambiguous database referencing, the following identifiers are used:

  • SMILES: CCCCCCC(C)C(C)C[2][6][7]

  • InChIKey: IGJRNTLDWLTHCQ-UHFFFAOYSA-N[1][2][6][8]

The molecule's geometry adopts a staggered conformation to minimize steric hindrance between the adjacent methyl groups and the main hydrocarbon chain. This spatial arrangement is a key factor influencing its physical properties by affecting molecular surface area and van der Waals interactions.[6]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Weight 156.31 g/mol [2][3][4]
Boiling Point 186 - 186.9 °C (at 760 mmHg)[4][5][9]
Melting Point -57.06 °C (estimate)[4][9]
Density 0.741 - 0.748 g/mL (at 20°C)[4][5][6][7]
Refractive Index 1.416 - 1.421[4][5][6][7]
Vapor Pressure 0.889 mmHg (at 25°C)[5]
Flash Point 114.4 °C[5]
Enthalpy of Combustion (ΔHcomb) ~ -7,420 kJ/mol[6]
LogP (Predicted) 6.23[3]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent purification of this compound are outlined below. These protocols are based on established chemical principles for alkane synthesis and purification.

The primary industrial synthesis of this compound involves the alkylation of a nonane precursor with a suitable methylating agent. Friedel-Crafts alkylation is a commonly employed method.

Methodology: Friedel-Crafts Alkylation

  • Reaction Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet to maintain an inert atmosphere.

  • Reagents:

    • Nonane (substrate)

    • Methylating agent (e.g., methyl chloride or methanol)

    • Catalyst: Aluminum chloride (AlCl₃) or a zeolite catalyst (e.g., H-ZSM-5).

  • Procedure: a. The nonane and the chosen catalyst (e.g., AlCl₃) are charged into the reaction flask. b. The mixture is heated to the target temperature, typically between 80-110°C.[6] c. The methylating agent is added dropwise from the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring. d. The reaction is allowed to proceed for several hours until completion, which can be monitored by techniques like Gas Chromatography (GC). e. Upon completion, the reaction mixture is cooled to room temperature.

  • Work-up: a. The catalyst is quenched by the slow addition of ice-cold water or a dilute acid solution. b. The organic layer is separated from the aqueous layer using a separatory funnel. c. The organic phase is washed sequentially with water, a dilute sodium bicarbonate solution, and finally with brine. d. The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). e. The drying agent is removed by filtration to yield the crude product mixture.

Yields for this process are typically in the range of 60-70%, with purity levels dependent on the catalyst and reaction conditions.[6]

Post-synthesis, the crude product requires purification to remove unreacted starting materials, isomers, and other byproducts. Fractional distillation is the standard method.

Methodology: Fractional Distillation and Purity Analysis

  • Apparatus: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Procedure: a. The crude this compound is placed in the distillation flask along with boiling chips. b. The apparatus is heated gently. Due to its relatively high boiling point (186°C at 1 atm), distillation can be performed under reduced pressure to lower the required temperature and prevent thermal decomposition.[6] c. The vapor passes through the fractionating column, where components are separated based on their boiling points. d. The fraction that distills over at the boiling point corresponding to this compound is collected in the receiving flask.

  • Purity Confirmation: a. The purity of the collected fraction is assessed using Gas Chromatography-Mass Spectrometry (GC-MS). b. The GC separates the components of the sample, and the MS provides mass spectra for each component, allowing for definitive identification and quantification. c. Purity levels exceeding 95% are typically achievable with this method.[6]

Visualization of Experimental Workflow

The logical flow from synthesis to a purified final product can be visualized. The following diagram illustrates the key stages of the synthesis and purification protocol described above.

G Figure 1: Synthesis and Purification Workflow for this compound node_reactants Reactants (Nonane, Methylating Agent) node_alkylation Alkylation Reaction (80-110°C) node_reactants->node_alkylation node_catalyst Catalyst (AlCl3 or H-ZSM-5) node_catalyst->node_alkylation node_workup Aqueous Work-up & Quenching node_alkylation->node_workup Cooling node_crude Crude Product node_workup->node_crude Extraction & Drying node_distillation Fractional Distillation (Reduced Pressure) node_crude->node_distillation node_analysis Purity Analysis (GC-MS) node_distillation->node_analysis node_final Purified This compound (>95%) node_analysis->node_final Purity Confirmed

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dimethylnonane (CAS No. 2884-06-2), an acyclic saturated hydrocarbon. The information is curated for professionals in research and development who require precise data for modeling, formulation, and experimental design. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides a visual representation of a standard experimental workflow.

Core Physical and Chemical Properties

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. Its structure, characterized by methyl groups at the second and third positions of a nonane (B91170) backbone, influences its physical properties, such as its boiling point and density, by affecting intermolecular van der Waals forces and molecular packing efficiency.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. Data has been compiled from various chemical databases and literature sources. It is important to note that some variation exists between reported values, which can be attributed to different experimental conditions and measurement precision.

PropertyValueUnitsSource(s)
Molecular Formula C₁₁H₂₄-[1][2]
Molecular Weight 156.31 g/mol [3][4]
156.3083 g/mol [2]
Boiling Point 186°C
186.9 (at 760 mmHg)°C[2][3]
Melting Point -57.06 (estimate)°C[3]
Density 0.741g/cm³[2][3]
0.748 (at 20°C)g/mL
Refractive Index 1.416-[2][3]
1.421-
Flash Point 114.4°C[2][3]
Vapor Pressure 0.889 (at 25°C)mmHg[2][3]
Octanol/Water Partition Coeff. (LogP) 6.23 (Predicted)-[3]
Viscosity Data not availablemPa·s

Experimental Protocols

The determination of the physical properties of a compound like this compound requires precise and standardized experimental procedures. Below are detailed methodologies for measuring three key properties.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (Durham tube)

  • Rubber band or wire for attachment

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: A small amount (0.5-1 mL) of this compound is placed into the small test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

  • Assembly: The test tube is attached to the thermometer using a rubber band. The bulb of the thermometer should be level with the sample.

  • Heating: The thermometer and tube assembly is placed in the Thiele tube, which is filled with mineral oil to a level above the sidearm. The Thiele tube is then gently heated at the sidearm.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit, forming a slow stream of bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Equilibrium: The heat source is removed, and the apparatus is allowed to cool. The stream of bubbles will slow down and stop. The moment the liquid begins to enter the capillary tube is the point at which the vapor pressure of the sample equals the atmospheric pressure.

  • Measurement: The temperature recorded at the exact moment the liquid enters the capillary tube is the boiling point of the sample. The barometric pressure should also be recorded.

Density Determination (Vibrating Tube Densitometer)

Modern density measurements for liquids are often performed using a vibrating tube densitometer, which offers high precision.

Apparatus:

  • Vibrating tube densitometer (e.g., Anton Paar SVM 3000)

  • Syringe for sample injection

  • Thermostatic control unit

  • Calibrated reference standards (e.g., dry air and pure water)

Procedure:

  • Calibration: The instrument is calibrated according to the manufacturer's instructions using at least two standards of known density (typically dry air and degassed, ultrapure water).

  • Temperature Control: The desired measurement temperature (e.g., 20°C) is set, and the instrument is allowed to equilibrate.

  • Sample Injection: The this compound sample is carefully injected into the measurement cell using a syringe, ensuring no air bubbles are introduced.

  • Measurement: The instrument measures the oscillation period of the U-shaped tube containing the sample. This period is directly related to the density of the liquid. The instrument's software calculates and displays the density.

  • Cleaning: After the measurement is complete, the cell is thoroughly cleaned with appropriate solvents (e.g., ethanol, acetone) and dried before the next measurement.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental property that is sensitive to the purity of the substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath/circulator

  • Light source (typically a sodium D-line source, 589 nm)

  • Dropper or pipette

  • Cleaning solvents (e.g., ethanol, isopropanol) and soft tissues

Procedure:

  • Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • Temperature Control: The prisms of the refractometer are connected to a circulating water bath set to the desired temperature (e.g., 20°C). The instrument should be allowed to reach thermal equilibrium.

  • Sample Application: The prism assembly is opened, and a few drops of this compound are placed on the surface of the lower prism.

  • Measurement: The prisms are closed and locked. The light source is activated, and the user looks through the eyepiece, adjusting the handwheel until the light and dark fields are brought into view. The compensator knob is adjusted to eliminate any color fringe at the borderline, creating a sharp contrast. The main handwheel is then used to center the borderline exactly on the crosshairs of the reticle.

  • Reading: The refractive index value is read directly from the instrument's scale. For digital instruments, the value is displayed automatically.

  • Cleaning: The prisms are carefully cleaned with a soft tissue and an appropriate solvent after the measurement.

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point using the Thiele tube method, as described in the protocol above.

Boiling_Point_Determination start Start: Prepare Sample Assembly setup Place Assembly in Thiele Tube start->setup heat Gently Heat Sidearm setup->heat observe_bubbles Observe Rapid, Continuous Bubbles heat->observe_bubbles heat->observe_bubbles No, continue heating cool Remove Heat & Allow to Cool observe_bubbles->cool Yes observe_rise Liquid Enters Capillary Tube? cool->observe_rise cool->observe_rise No, continue cooling record Record Temperature as Boiling Point observe_rise->record Yes end_node End: Clean Apparatus record->end_node

Caption: Workflow for Boiling Point Determination via Thiele Tube.

References

IUPAC name and synonyms for 2,3-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dimethylnonane

This technical guide provides a comprehensive overview of this compound, a branched alkane with applications in various industrial and research settings. The document details its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity

The standard IUPAC name for this compound is This compound .[1][2] It is a saturated hydrocarbon belonging to the alkane family, featuring a nine-carbon (nonane) backbone with two methyl group substituents at the second and third positions.

Synonyms:

  • Nonane (B91170), 2,3-dimethyl-[2][3][4]

  • 2,3-dimetilnonano[5]

  • 2,3-diméthylnonane[5]

  • 2,3-Dimethyl-nonan[5]

Physicochemical Properties

The structural characteristics of this compound, particularly its branched nature, influence its physical properties. The molecule typically adopts a staggered conformation to minimize steric hindrance between the methyl groups and the main carbon chain.[1] This spatial arrangement affects properties such as boiling point and density by influencing intermolecular van der Waals forces.[1]

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₄[1][2][3][4][5][6][7]
Molecular Weight 156.31 g/mol [1][2][4][5]
CAS Number 2884-06-2[2][3][4][6][7]
Density 0.741 - 0.748 g/mL (at 20°C)[1][3][6][8]
Boiling Point 186 - 187 °C (at 760 mmHg)[3][4][6][8]
Melting Point -57.06 °C (estimate)[4][6]
Refractive Index 1.416 - 1.421[1][3][4][6][8]
Flash Point 114.4 °C[3]
Vapor Pressure 0.889 mmHg (at 25°C)[3]
Standard InChIKey IGJRNTLDWLTHCQ-UHFFFAOYSA-N[1][2][7]
Canonical SMILES CCCCCCC(C)C(C)C[1][2]
Kovats Retention Index 1051.5 - 1055 (Standard non-polar column)[2]

Synthesis and Purification

Synthesis Protocol: Friedel-Crafts Alkylation

A primary method for synthesizing this compound involves the alkylation of nonane with a methylating agent using an acid catalyst.[1] The Friedel-Crafts alkylation using aluminum chloride (AlCl₃) is a common approach.[1] More recent methods utilize zeolite catalysts like H-ZSM-5 to improve selectivity and reduce environmental impact.[1]

Detailed Methodology:

  • Reaction Setup: A multi-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Charging: Nonane is added to the flask as the substrate. The acid catalyst (e.g., powdered anhydrous AlCl₃) is added subsequently.

  • Methylation: A methylating agent, such as methyl chloride, is slowly added through the dropping funnel while maintaining the reaction temperature between 80-100°C.[1] The reaction is typically exothermic and may require external cooling to control the temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them using Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, the mixture is cooled to room temperature and slowly quenched by adding ice-cold water or a dilute acid solution to deactivate the catalyst.

  • Extraction: The organic layer is separated from the aqueous layer. The aqueous layer is further extracted with a suitable organic solvent (e.g., diethyl ether or hexane) to recover any dissolved product. The organic layers are then combined.

  • Washing and Drying: The combined organic phase is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Purification Protocol: Fractional Distillation

Post-synthesis, the crude product requires purification to remove unreacted starting materials and isomeric byproducts.[1]

Detailed Methodology:

  • Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

  • Distillation: The crude product is heated in the distillation flask. Due to its relatively high boiling point (186°C at 1 atm), purification is often performed via fractional distillation under reduced pressure to prevent decomposition.[1]

  • Fraction Collection: Fractions are collected based on their boiling points. The fraction corresponding to the boiling point of this compound is collected as the purified product.

  • Purity Confirmation: The purity of the collected fraction is confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Purity levels exceeding 95% are typically achievable.[1]

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Nonane + Methylating Agent (e.g., Methyl Chloride) Reaction Friedel-Crafts Alkylation (80-100°C) Reactants->Reaction Catalyst Acid Catalyst (e.g., AlCl3 or H-ZSM-5) Catalyst->Reaction Quenching Quenching (Ice-cold water) Reaction->Quenching Crude Crude Product Mixture Quenching->Crude Extraction Liquid-Liquid Extraction Crude->Extraction Drying Drying over Anhydrous Agent Extraction->Drying Distillation Fractional Distillation (Reduced Pressure) Drying->Distillation FinalProduct Purified this compound (>95% Purity) Distillation->FinalProduct

Synthesis and purification workflow for this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of volatile compounds like this compound due to its high sensitivity and ability to provide structural information.[9]

GC-MS Analysis Protocol

1. Sample Preparation:

  • Dilute the sample of this compound in a high-purity volatile solvent such as hexane (B92381) or pentane. The concentration should be adjusted to fall within the linear range of the detector, typically in the parts-per-million (ppm) range.

  • Transfer the diluted sample into a standard 2 mL GC vial with a septum cap.

2. GC-MS Instrumentation and Parameters (Typical):

  • Gas Chromatograph: Agilent GC system (or equivalent).

  • Injector: Split/splitless injector.

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is suitable.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

3. Data Analysis:

  • Identification: The compound is identified by comparing its retention time with that of a known standard and by matching its mass spectrum against a reference library (e.g., NIST). The mass spectrum will show a molecular ion peak (M⁺) at m/z 156 and characteristic fragmentation patterns for branched alkanes.

  • Quantification: The concentration can be determined by creating a calibration curve using standards of known concentrations and integrating the peak area of the target compound.

G cluster_structure Chemical Structure cluster_identifiers Unambiguous Identifiers cluster_methods Verification Methods struct This compound (C₁₁H₂₄) iupac IUPAC Name This compound struct->iupac smiles SMILES CCCCCCC(C)C(C)C struct->smiles inchi InChIKey IGJRNTLDWLTHCQ-UHFFFAOYSA-N struct->inchi gcms GC-MS Analysis iupac->gcms nmr NMR Spectroscopy iupac->nmr smiles->gcms smiles->nmr inchi->gcms inchi->nmr

Logical relationships for the identification of this compound.

Applications

This compound serves primarily as a high-boiling point solvent in specialized applications.[1] Its thermal stability, with decomposition occurring above 300°C, makes it suitable for use in high-temperature reactions, polymer processing, and as a component in lubricant formulations.[1]

References

The Geological Significance of 2,3-Dimethylnonane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals that while 2,3-Dimethylnonane is a recognized constituent of crude oil and other petroleum products, it does not currently hold a specific, documented geological significance as a distinct biomarker. This technical guide will provide an overview of the current state of knowledge regarding branched alkanes in a geological context, and address the absence of specific data for this compound.

Introduction to Branched Alkanes in Geology

Branched alkanes, including the isomeric family of dimethylnonanes, are common components of the saturate fraction of crude oils and extracts from source rocks. Their presence and distribution can offer insights into the organic matter source, depositional environment, and thermal maturity of geological formations. However, the geological interpretation of these compounds is often focused on broader classes or specific, well-established biomarkers with clear biological precursor molecules.

This compound: A Component without a Specific Geological Narrative

Despite its presence in hydrocarbon mixtures, extensive searches of scientific databases and literature have not yielded specific information that attributes a unique geological significance to this compound. This compound is not currently utilized as a standalone biomarker to indicate the presence of a particular organism, a specific paleoenvironment, or a distinct geological time period.

The lack of a specific geological narrative for this compound can be attributed to several factors:

  • Ubiquity and Non-Specific Origin: Short-chain branched alkanes can originate from a wide variety of biological and diagenetic pathways, making it difficult to link a specific isomer to a single, definitive source.

  • Isomeric Complexity: The large number of possible isomers for alkanes like dimethylnonane complicates their individual analysis and interpretation. Geochemical studies often focus on more structurally unique and diagnostically significant molecules.

  • Low Abundance: The concentration of any single, short-chain branched alkane isomer in a complex hydrocarbon mixture may be too low to be considered a reliable and robust indicator for geological correlation or interpretation.

Data Presentation

Due to the absence of specific quantitative data in the reviewed literature regarding the abundance of this compound in various geological contexts, a comparative data table cannot be constructed. Geochemical analyses of crude oils and source rocks typically report on broader compound classes (e.g., total branched alkanes) or focus on established biomarker ratios that do not specifically include this compound.

Experimental Protocols

The analysis of this compound falls under the general experimental protocols for the analysis of saturated hydrocarbons in geological samples. The primary technique employed is Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow for Saturated Hydrocarbon Analysis

The following diagram illustrates a typical workflow for the analysis of the saturate fraction of crude oil or source rock extracts, which would include this compound.

Experimental_Workflow General Experimental Workflow for Saturated Hydrocarbon Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation Sample Crude Oil or Source Rock Sample Extraction Solvent Extraction (e.g., Soxhlet) Sample->Extraction Fractionation Column Chromatography (Separation into Saturates, Aromatics, Resins, Asphaltenes) Extraction->Fractionation GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Fractionation->GCMS Data Data Acquisition (Total Ion Chromatogram, Mass Spectra) GCMS->Data Identification Compound Identification (Comparison with Spectral Libraries and Retention Indices) Data->Identification Quantification Quantification (Internal Standards) Identification->Quantification Interpretation Geochemical Interpretation Quantification->Interpretation

Caption: A generalized workflow for the analysis of saturated hydrocarbons from geological samples.

Methodology Details:

  • Sample Preparation:

    • Extraction: Crushed source rock samples are typically extracted using an organic solvent (e.g., dichloromethane/methanol mixture) in a Soxhlet apparatus to obtain the bitumen. Crude oil samples are often analyzed directly after deasphalting.

    • Fractionation: The extracted bitumen or deasphalted crude oil is separated into saturate, aromatic, resin, and asphaltene fractions using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. The saturate fraction, containing n-alkanes and branched alkanes like this compound, is eluted with a non-polar solvent such as n-hexane.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injection: A small volume of the saturate fraction is injected into the gas chromatograph.

    • Separation: The compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column.

    • Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a mass spectrum for each compound.

  • Data Analysis:

    • Identification: this compound and other compounds are identified by comparing their retention times and mass spectra with those of authentic standards and reference libraries (e.g., NIST).

    • Quantification: The abundance of individual compounds can be determined by comparing their peak areas in the chromatogram to the peak area of an internal standard of known concentration.

Signaling Pathways and Logical Relationships

No signaling pathways or specific logical relationships involving this compound in a geological or geochemical context have been described in the scientific literature. The interpretation of branched alkanes is generally limited to their contribution to bulk properties of petroleum or as part of a complex mixture of unresolved compounds (the "unresolved complex mixture" or UCM) in chromatograms, which can indicate biodegradation.

Conclusion

2,3-Dimethylnonane: A Technical Guide to its Physicochemical Properties and Environmental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the branched alkane 2,3-dimethylnonane, with a focus on its physicochemical properties and a discussion of its potential environmental fate and the analytical methodologies applicable to its detection. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals who may encounter this compound. Notably, a thorough review of existing scientific literature reveals a significant lack of specific data regarding the environmental sources, concentrations, and established experimental protocols for the detection of this compound in environmental matrices. Consequently, this guide synthesizes the available data on its physical and chemical characteristics to infer its likely environmental behavior and details general analytical techniques for volatile organic compounds (VOCs) of its class.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. While specific industrial applications are not widely documented, it may be used as a high-boiling solvent in polymer processing and lubricant formulations. Its thermal stability makes it suitable for high-temperature reactions[1]. Given the widespread use of related hydrocarbons, understanding the potential environmental presence and behavior of this compound is of interest. This document aims to consolidate the known physicochemical data and provide a framework for its environmental analysis, acknowledging the current limitations in available research.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. The available data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₄--INVALID-LINK--
Molecular Weight 156.31 g/mol --INVALID-LINK--
Boiling Point 186 °C--INVALID-LINK--
Melting Point -57.06 °C (estimate)--INVALID-LINK--
Density 0.7438 g/cm³--INVALID-LINK--
Vapor Pressure 0.889 mmHg at 25°C--INVALID-LINK--
Water Solubility Log₁₀WS: -5.3 (mol/l) (Predicted)--INVALID-LINK--
Octanol-Water Partition Coefficient (Log P) 5.6 (Predicted)--INVALID-LINK--

Note: Some values are predicted or estimated due to a lack of experimental data.

The low predicted water solubility and high predicted octanol-water partition coefficient suggest that this compound is a hydrophobic compound. If released into the environment, it would have a tendency to partition from water to soil, sediment, and biota. Its vapor pressure indicates that it is a semi-volatile organic compound, suggesting that volatilization from soil and water surfaces to the atmosphere is a likely transport pathway.

Potential Environmental Fate and Transport

Based on its physicochemical properties, a logical workflow for the potential environmental fate and transport of this compound can be conceptualized.

Environmental_Fate_of_2_3_Dimethylnonane Source Potential Release Sources (e.g., Industrial Use, Spills) Soil Soil Source->Soil Deposition / Spills Water Water Source->Water Runoff / Spills Soil->Water Leaching / Runoff Air Atmosphere Soil->Air Volatilization Biota Biota Soil->Biota Uptake Degradation Degradation (Biotic/Abiotic) Soil->Degradation Water->Soil Sorption Water->Air Volatilization Sediment Sediment Water->Sediment Sorption / Deposition Water->Biota Bioaccumulation Water->Degradation Air->Soil Deposition Air->Water Deposition Air->Degradation Sediment->Water Resuspension

Potential environmental fate and transport pathways for this compound.

Experimental Protocols for Environmental Analysis

While specific, validated methods for the analysis of this compound in environmental matrices are not available in the literature, general protocols for the analysis of branched alkanes and other volatile organic compounds (VOCs) are well-established. The following outlines a general workflow that could be adapted for the detection and quantification of this compound.

4.1. Sample Collection and Preservation

  • Air: Air samples can be collected using sorbent tubes containing materials such as Tenax®, activated charcoal, or a combination of sorbents. The choice of sorbent depends on the volatility of the target analyte. High-volume air samplers may be required to achieve the desired detection limits.

  • Water: Water samples should be collected in amber glass vials with zero headspace to prevent volatilization. Samples should be preserved by acidification (e.g., with hydrochloric acid to pH <2) and stored at 4°C.

  • Soil and Sediment: Soil and sediment samples should be collected in glass jars and stored at 4°C. For analysis of volatiles, subsamples can be collected in sealed vials.

4.2. Sample Preparation and Extraction

  • Air: Thermal desorption is the most common technique for releasing trapped VOCs from sorbent tubes directly into the analytical instrument.

  • Water: Purge and trap is a standard method for extracting volatile compounds from water. An inert gas is bubbled through the water sample, and the purged volatiles are trapped on a sorbent material, which is then heated to desorb the analytes into the gas chromatograph.

  • Soil and Sediment: For volatile compounds, purge and trap can also be used with soil slurries. Alternatively, solvent extraction using a non-polar solvent like hexane (B92381) or dichloromethane, followed by concentration of the extract, can be employed.

4.3. Instrumental Analysis

Gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice for the identification and quantification of branched alkanes in environmental samples.[2]

  • Gas Chromatography (GC): A long, non-polar capillary column (e.g., 100 m) is recommended to achieve good separation of isomeric and isobaric compounds.[3] The oven temperature program should be optimized to ensure the separation of this compound from other hydrocarbons.

  • Mass Spectrometry (MS): Electron ionization (EI) is typically used. While the molecular ion may be weak or absent for highly branched alkanes, the fragmentation pattern can be used for identification.[4] Preferential fragmentation occurs at the branch site, leading to the formation of stable secondary carbocations.[4] Chemical ionization (CI) can be used to enhance the molecular ion peak for better determination of the molecular weight.[3]

The following diagram illustrates a general experimental workflow for the analysis of this compound in an environmental water sample.

Experimental_Workflow Start Water Sample Collection (Zero Headspace Vial) Preservation Preservation (Acidification, 4°C) Start->Preservation Extraction Purge and Trap Preservation->Extraction Desorption Thermal Desorption Extraction->Desorption Separation Gas Chromatography (GC) (Non-polar Capillary Column) Desorption->Separation Detection Mass Spectrometry (MS) (Electron Ionization) Separation->Detection Analysis Data Analysis (Quantification & Identification) Detection->Analysis

A general workflow for the analysis of this compound in water.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided a framework for its environmental analysis. The significant data gaps in the scientific literature highlight the need for further research to determine the environmental sources, occurrence, and potential impacts of this compound. The general methodologies presented here for the analysis of branched alkanes can serve as a starting point for researchers aiming to develop specific and validated analytical protocols for this compound in various environmental matrices.

References

An In-depth Technical Guide to the Thermal Stability of 2,3-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dimethylnonane is a branched-chain alkane with the chemical formula C₁₁H₂₄. Its thermal stability is a critical parameter in various applications, including its use as a solvent, in lubricant formulations, and as a component in fuels. Understanding the thermal decomposition characteristics of this compound is essential for ensuring safe handling, predicting degradation pathways, and optimizing its performance in high-temperature environments. This technical guide provides an in-depth analysis of the thermal stability of this compound, including theoretical decomposition pathways, experimental protocols for its evaluation, and a comparative data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the illustrative compound, isooctane (B107328), is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Isooctane.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)
Molecular Formula C₁₁H₂₄C₈H₁₈
Molecular Weight 156.31 g/mol 114.23 g/mol [1]
Boiling Point 186 °C98-99 °C[2]
Melting Point -57.06 °C (estimate)-107 °C[2]
Density 0.7438 g/mL0.692 g/mL at 25 °C[2]
Flash Point 114.4 °C-12 °C[3]
Autoignition Temperature Not Available411 - 418 °C[4][5]

Thermal Decomposition of Branched Alkanes

The thermal decomposition of alkanes, often referred to as pyrolysis or cracking, proceeds through a free-radical chain mechanism. This process is initiated by the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than a C-H bond. The stability of the resulting free radicals plays a significant role in determining the decomposition pathway. For branched alkanes like this compound, the presence of tertiary carbon atoms can influence the initiation and propagation steps. The rate of pyrolysis generally increases with higher molecular weight and more branching.[6][7]

The primary products of the thermal decomposition of large alkanes are smaller alkanes and alkenes.[8] For instance, the pyrolysis of n-alkanes in the C10-C14 range yields a mixture of C1-C(m-2) n-alkanes and C2-C(m-1) 1-alkenes as primary products.[8]

Experimental Determination of Thermal Stability

The thermal stability of liquid hydrocarbons like this compound is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the temperature at which the material begins to decompose, indicated by a loss of mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect exothermic or endothermic events associated with decomposition, oxidation, or phase transitions. For thermal stability analysis, DSC can determine the onset temperature of decomposition or oxidation.

The following table outlines the expected TGA and DSC data for a branched alkane, using isooctane as an example.

Table 2: Illustrative Thermal Stability Data for a Branched Alkane (Isooctane).

ParameterExpected Value/RangeMethod
Onset of Decomposition (TGA) > 300 °C (in inert atmosphere)TGA
Oxidation Onset Temperature (DSC) Lower than decomposition temperature (in oxidative atmosphere)High-Pressure DSC
Enthalpy of Decomposition EndothermicDSC
Primary Gaseous Products Methane, Ethane, Propene, IsobuteneGC-MS of evolved gases

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA) of this compound

This protocol describes a general procedure for determining the thermal stability of a volatile liquid hydrocarbon using TGA.

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

    • Start the data acquisition software.

  • Sample Preparation:

    • Place a clean, empty alumina (B75360) or platinum crucible on the TGA balance and tare it.

    • Using a microliter syringe, carefully dispense 5-10 mg of this compound into the crucible. For volatile liquids, a hermetic pan with a pinhole lid is recommended to control evaporation.[9]

    • Record the initial sample mass.

  • TGA Measurement:

    • Place the sample crucible in the TGA furnace.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

    • Program the temperature profile:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, which is often taken as the temperature at which 5% mass loss occurs after correcting for any initial evaporation.

Protocol for Differential Scanning Calorimetry (DSC) of this compound

This protocol outlines a general procedure for assessing the thermal stability of a liquid hydrocarbon using DSC.

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Start the data acquisition software.

  • Sample Preparation:

    • Place a small, empty aluminum hermetic pan and lid on a microbalance and tare.

    • Dispense 2-5 mg of this compound into the pan.

    • Hermetically seal the pan to prevent evaporation.

    • Prepare an empty, sealed hermetic pan as a reference.

  • DSC Measurement:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.

    • Program the temperature profile:

      • Equilibrate at 25 °C for 5 minutes.

      • Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.

    • Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and analyze any endothermic or exothermic peaks. The onset temperature of a significant exothermic peak can indicate the beginning of decomposition.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Thermal Stability Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing Sample This compound Sample TGA_Prep Weigh 5-10 mg into TGA crucible Sample->TGA_Prep DSC_Prep Weigh 2-5 mg into hermetic DSC pan Sample->DSC_Prep TGA TGA Analysis (N2 atmosphere, 10°C/min) TGA_Prep->TGA DSC DSC Analysis (N2 atmosphere, 10°C/min) DSC_Prep->DSC TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Decomp_Temp Determine Onset of Decomposition TGA_Data->Decomp_Temp DSC_Data->Decomp_Temp Kinetics Kinetic Analysis (optional) Decomp_Temp->Kinetics

Figure 1: Experimental Workflow for Thermal Stability Analysis
Postulated Thermal Decomposition Pathway

The thermal decomposition of a branched alkane like this compound is expected to follow a free-radical chain reaction mechanism.

References

An In-depth Technical Guide to the Solubility of 2,3-Dimethylnonane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethylnonane, a branched alkane of interest in various industrial and research applications. Given the principle of "like dissolves like," this nonpolar hydrocarbon exhibits significant solubility in nonpolar organic solvents while being virtually insoluble in polar solvents such as water. This document presents quantitative solubility data for a structurally analogous compound, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts of Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For nonpolar compounds like this compound, the primary intermolecular forces are weak van der Waals forces. When mixed with a nonpolar solvent, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released upon forming new solute-solvent interactions, leading to good solubility. Conversely, the strong hydrogen bonds in polar solvents like water prevent the nonpolar alkane molecules from readily mixing, resulting in immiscibility.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not extensively available in the literature. However, the solubility of its constitutional isomer, 2-Methyldecane (C11H24), provides a reliable estimate of its behavior in various organic solvents. The following table summarizes the solubility of 2-Methyldecane in a range of common organic solvents at 25°C.[1] It is expected that this compound would exhibit similar solubility trends.

SolventChemical FormulaSolubility of 2-Methyldecane (g/L) at 25°C
n-HeptaneC7H1625204.33
n-HexaneC6H1418203.04
CyclohexaneC6H1218994.66
TolueneC7H84627.46
ChloroformCHCl38092.62
DichloromethaneCH2Cl27343.79
Diethyl EtherC4H10O17198.49
Tetrahydrofuran (THF)C4H8O18556.96
AcetoneC3H6O5933.36
Ethyl AcetateC4H8O26881.72
EthanolC2H5OH2865.18
MethanolCH3OH1030.87
WaterH2O0.01

Data for 2-Methyldecane is used as a proxy for this compound due to structural similarity.[1]

Experimental Protocol: Determination of Liquid-Liquid Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a liquid in a liquid solvent.[2][3][4]

1. Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Analytical balance

  • Pipettes or syringes for accurate volume dispensing

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge (optional)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument for concentration measurement

  • Volumetric flasks and syringes for standard preparation

2. Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The excess solute is crucial to ensure that saturation is reached.

    • Seal the vial tightly to prevent any loss of volatile components.

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the mixture to stand undisturbed for several hours to allow for the separation of the two liquid phases.

    • If the phases do not separate cleanly, the vial can be centrifuged at a low speed to facilitate separation.

  • Sampling and Analysis:

    • Carefully extract a known volume of the solvent phase (the bottom or top layer, depending on the relative densities) using a pipette or syringe. Take care not to disturb the interface or withdraw any of the excess solute phase.

    • Dilute the collected sample with a known volume of the pure solvent to bring the concentration within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a calibrated GC-FID or other appropriate analytical method to determine the concentration of this compound in the solvent.

  • Data Interpretation:

    • The concentration of this compound in the analyzed sample, corrected for the dilution factor, represents the solubility of the compound in the specific organic solvent at the experimental temperature.

    • The experiment should be repeated at least three times to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound in an organic solvent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solute Add excess this compound to a known volume of solvent start->add_solute seal_vial Seal the vial add_solute->seal_vial shake Agitate at constant temperature (24-48 hours) seal_vial->shake settle Allow phases to settle shake->settle centrifuge Centrifuge (optional) settle->centrifuge sample Sample the solvent phase centrifuge->sample dilute Dilute the sample sample->dilute analyze Analyze by GC-FID dilute->analyze end End (Solubility Value) analyze->end

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathways and Logical Relationships

In the context of solubility, the "signaling pathway" is more of a conceptual relationship governed by the principles of intermolecular forces. The logical flow for predicting the solubility of this compound is illustrated in the diagram below.

solubility_logic cluster_properties Intermolecular Forces substance This compound substance_forces van der Waals forces (nonpolar) substance->substance_forces solvent Solvent solvent_forces Solvent's dominant forces solvent->solvent_forces decision Are intermolecular forces similar? substance_forces->decision solvent_forces->decision soluble Soluble / Miscible decision->soluble Yes insoluble Insoluble / Immiscible decision->insoluble No

Caption: Logical relationship for predicting the solubility of this compound.

References

An In-depth Technical Guide to the Isomers and Structures of 2,3-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylnonane, a saturated hydrocarbon with the molecular formula C₁₁H₂₄, presents a compelling case study in stereoisomerism. Due to the presence of two chiral centers at the second and third carbon atoms, this compound exists as four distinct stereoisomers. Understanding the unique spatial arrangements and the resulting physical and chemical properties of these isomers is crucial for various applications, including in the fields of organic synthesis, materials science, and drug development, where stereochemistry often dictates molecular interactions and biological activity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their structural relationships, and the experimental methodologies relevant to their synthesis and separation. While specific quantitative data for the individual stereoisomers are not widely available in the current literature, this guide establishes a theoretical framework and details the general experimental protocols applicable to their study.

Introduction to the Stereoisomerism of this compound

This compound possesses two stereogenic centers at carbons C2 and C3. The number of possible stereoisomers can be determined by the 2ⁿ rule, where 'n' is the number of chiral centers. In this case, with n=2, there are 2² = 4 possible stereoisomers. These isomers can be categorized into two pairs of enantiomers and their corresponding diastereomeric relationships.

The four stereoisomers are:

  • (2R,3R)-2,3-dimethylnonane

  • (2S,3S)-2,3-dimethylnonane

  • (2R,3S)-2,3-dimethylnonane

  • (2S,3R)-2,3-dimethylnonane

The (2R,3R) and (2S,3S) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (2R,3S) and (2S,3R) isomers form another pair of enantiomers. The relationship between any of the (2R,3R)/(2S,3S) pair and any of the (2R,3S)/(2S,3R) pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.

Physical and Chemical Properties

While specific data for each individual stereoisomer is scarce, the properties of the isomeric mixture of this compound are documented. It is important to note that enantiomers have identical physical properties (e.g., boiling point, melting point, density) in an achiral environment, differing only in their interaction with plane-polarized light (optical activity). Diastereomers, however, have distinct physical properties.[1] Therefore, the (2R,3R) and (2S,3S) enantiomers will have the same boiling and melting points, which will differ from the identical boiling and melting points of the (2R,3S) and (2S,3R) enantiomeric pair.

Table 1: General Physical Properties of this compound (Isomeric Mixture)

PropertyValue
Molecular FormulaC₁₁H₂₄[2]
Molecular Weight156.31 g/mol [2]
Boiling PointApproximately 186 - 187 °C
DensityApproximately 0.741 - 0.748 g/cm³ at 20 °C
Refractive IndexApproximately 1.416 - 1.421 at 20 °C

Note: The ranges in the values reflect data from various sources for the isomeric mixture.

The boiling points of branched alkanes are generally lower than their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.[3][4][5] The subtle differences in the shapes of the diastereomers of this compound are expected to result in slight variations in their boiling points, which is a key principle for their potential separation by fractional distillation.[1]

Experimental Protocols

Stereoselective Synthesis

One common approach involves the asymmetric hydrogenation of a prochiral alkene precursor.[6] For example, the synthesis of (2R,3R)- or (2S,3S)-2,3-dimethylnonane could be envisioned via the hydrogenation of (E)-2,3-dimethylnon-2-ene using a chiral rhodium or ruthenium catalyst with a chiral ligand such as (R,R)- or (S,S)-DuPhos. The choice of ligand chirality would determine the stereochemistry of the final product.

Generalized Experimental Workflow for Asymmetric Hydrogenation:

G cluster_synthesis Asymmetric Hydrogenation Prochiral Alkene\n((E)-2,3-dimethylnon-2-ene) Prochiral Alkene ((E)-2,3-dimethylnon-2-ene) Reaction Vessel Reaction Vessel Prochiral Alkene\n((E)-2,3-dimethylnon-2-ene)->Reaction Vessel Dissolve in an appropriate solvent (e.g., Methanol) Hydrogenation Reactor Hydrogenation Reactor Reaction Vessel->Hydrogenation Reactor Transfer to reactor Chiral Catalyst\n([Rh((R,R)-DuPhos)(COD)]BF₄) Chiral Catalyst ([Rh((R,R)-DuPhos)(COD)]BF₄) Chiral Catalyst\n([Rh((R,R)-DuPhos)(COD)]BF₄)->Reaction Vessel Reaction Mixture Reaction Mixture Hydrogenation Reactor->Reaction Mixture Stir at controlled temperature and pressure Hydrogen Gas Hydrogen Gas Hydrogen Gas->Hydrogenation Reactor Pressurize Purification Purification Reaction Mixture->Purification Quench and remove solvent Chiral Alkane\n((2R,3R)-2,3-dimethylnonane) Chiral Alkane ((2R,3R)-2,3-dimethylnonane) Purification->Chiral Alkane\n((2R,3R)-2,3-dimethylnonane) Column Chromatography

Caption: Generalized workflow for the stereoselective synthesis of a chiral alkane via asymmetric hydrogenation.

Separation of Stereoisomers

The separation of the four stereoisomers of this compound from a racemic mixture would involve a multi-step process.

1. Separation of Diastereomers: Diastereomers have different physical properties and can often be separated by conventional techniques such as fractional distillation or chromatography.[1] For this compound, the (2R,3R)/(2S,3S) pair of enantiomers are diastereomers of the (2R,3S)/(2S,3R) pair. Due to expected small differences in their boiling points, a highly efficient fractional distillation column could potentially be used for their separation. Alternatively, preparative gas chromatography on a non-chiral stationary phase could be employed.

2. Resolution of Enantiomers: The separation of enantiomers, a process known as resolution, requires a chiral environment. Chiral gas chromatography (GC) is a powerful technique for the analytical and preparative separation of volatile chiral compounds like alkanes.[7][8] This method utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts differently with the two enantiomers, leading to different retention times.[9]

Generalized Experimental Protocol for Chiral GC Separation:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based CSP).

  • Sample Preparation: The mixture of enantiomers is dissolved in a suitable volatile solvent.

  • Chromatographic Conditions:

    • Injector Temperature: Optimized to ensure complete volatilization without degradation.

    • Oven Temperature Program: An initial isothermal period followed by a temperature ramp to achieve optimal separation.

    • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

    • Detector Temperature: Maintained at a higher temperature than the final oven temperature.

  • Data Analysis: The retention times and peak areas of the separated enantiomers are used to determine the enantiomeric excess (ee) and the relative amounts of each isomer.

Logical Flow for the Complete Separation of this compound Stereoisomers:

G Racemic Mixture of\nthis compound\n(all 4 stereoisomers) Racemic Mixture of This compound (all 4 stereoisomers) Fractional Distillation or\nPreparative GC (non-chiral) Fractional Distillation or Preparative GC (non-chiral) Racemic Mixture of\nthis compound\n(all 4 stereoisomers)->Fractional Distillation or\nPreparative GC (non-chiral) Separate Diastereomers Diastereomer Fraction 1\n((2R,3R) and (2S,3S)) Diastereomer Fraction 1 ((2R,3R) and (2S,3S)) Fractional Distillation or\nPreparative GC (non-chiral)->Diastereomer Fraction 1\n((2R,3R) and (2S,3S)) Diastereomer Fraction 2\n((2R,3S) and (2S,3R)) Diastereomer Fraction 2 ((2R,3S) and (2S,3R)) Fractional Distillation or\nPreparative GC (non-chiral)->Diastereomer Fraction 2\n((2R,3S) and (2S,3R)) Chiral GC Separation Chiral GC Separation Diastereomer Fraction 1\n((2R,3R) and (2S,3S))->Chiral GC Separation Resolve Enantiomers Chiral GC Separation_2 Chiral GC Separation Diastereomer Fraction 2\n((2R,3S) and (2S,3R))->Chiral GC Separation_2 Resolve Enantiomers (2R,3R)-2,3-dimethylnonane (2R,3R)-2,3-dimethylnonane Chiral GC Separation->(2R,3R)-2,3-dimethylnonane (2S,3S)-2,3-dimethylnonane (2S,3S)-2,3-dimethylnonane Chiral GC Separation->(2S,3S)-2,3-dimethylnonane (2R,3S)-2,3-dimethylnonane (2R,3S)-2,3-dimethylnonane Chiral GC Separation_2->(2R,3S)-2,3-dimethylnonane (2S,3R)-2,3-dimethylnonane (2S,3R)-2,3-dimethylnonane Chiral GC Separation_2->(2S,3R)-2,3-dimethylnonane

Caption: Logical workflow for the complete separation of all four stereoisomers of this compound.

Structural Diagrams and Relationships

The stereochemical relationships between the isomers of this compound can be visualized as follows:

Caption: Stereochemical relationships between the isomers of this compound.

Conclusion

This compound serves as an excellent model for understanding the principles of stereoisomerism in acyclic hydrocarbons. The existence of four distinct stereoisomers arising from two chiral centers highlights the structural diversity possible within a single molecular formula. While specific experimental data for the individual isomers remains elusive in readily accessible literature, this guide provides a robust theoretical framework and outlines the established experimental methodologies for their stereoselective synthesis and separation. The application of techniques such as asymmetric hydrogenation and chiral gas chromatography is paramount for the isolation and characterization of these individual stereoisomers. Further research is warranted to isolate and characterize each stereoisomer of this compound to fully elucidate their unique properties, which could have implications for advancements in stereoselective chemistry and materials science.

References

mass spectrometry fragmentation pattern of 2,3-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3-Dimethylnonane

This guide provides a detailed analysis of the electron ionization (EI) . The content is tailored for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular structure elucidation.

Core Principles of Branched Alkane Fragmentation

Under electron ionization, branched alkanes undergo predictable fragmentation, which serves as a valuable tool for their identification. The fragmentation of these molecules is primarily governed by the stability of the resulting carbocations.[1][2] Key characteristics of their mass spectra include:

  • Preferential Cleavage at Branch Points: C-C bond cleavage is most likely to occur at the site of branching. This is because such fragmentation leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[3][4]

  • Weak or Absent Molecular Ion Peak: The high stability of the carbocations formed upon fragmentation drives the process to such an extent that the molecular ion (M+) peak is often of very low abundance or entirely absent.[2][5]

  • Dominance of Stable Carbocation Fragments: The most abundant peaks (including the base peak) in the spectrum typically correspond to the most stable carbocations that can be formed from the parent molecule.[1] The elimination of the largest substituent at a branch is often a favored pathway as it results in a more stabilized radical.[3]

Mass Spectrometry Data for this compound

The electron ionization mass spectrum of this compound (C₁₁H₂₄, Molecular Weight: 156.31 g/mol ) is characterized by a series of fragment ions, with the molecular ion peak being virtually absent.[6][7] The quantitative data for the most significant fragments are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[6]

m/zProposed Fragment IonRelative Intensity (%)
43[C₃H₇]⁺100
57[C₄H₉]⁺85
71[C₅H₁₁]⁺60
85[C₆H₁₃]⁺45
113[C₈H₁₇]⁺15
127[C₉H₁₉]⁺5

Experimental Protocols

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • An internal standard may be added for quantitative analysis.

2. Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source is used.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable for separating volatile hydrocarbons.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Analyzer: Quadrupole or Ion Trap

  • Scan Range: m/z 35-200

4. Data Acquisition and Analysis:

  • The mass spectrometer is operated in full scan mode to acquire a complete fragmentation pattern.

  • The resulting mass spectrum is compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[5]

Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion, [C₁₁H₂₄]⁺˙ (m/z 156), which is highly unstable and rapidly fragments. The primary cleavage occurs at the C3-C4 bond, leading to the formation of a stable secondary carbocation [C₈H₁₇]⁺ (m/z 113) and a propyl radical, or, more favorably, a secondary carbocation [C₃H₇]⁺ (m/z 43) and a C₈H₁₇ radical. The formation of the highly stable isopropyl cation ([C₃H₇]⁺) results in the base peak at m/z 43. Subsequent fragmentations involve the loss of alkyl radicals from the long nonane (B91170) chain.

Fragmentation_Pattern cluster_cleavage1 Primary Fragmentation cluster_cleavage2 Further Fragmentation M This compound [C11H24]+˙ m/z = 156 (Molecular Ion) F43 [C3H7]+ m/z = 43 (Base Peak) M->F43 - C8H17• F113 [C8H17]+ m/z = 113 M->F113 - C3H7• F127 [C9H19]+ m/z = 127 M->F127 - C2H5• F85 [C6H13]+ m/z = 85 F113->F85 - C2H5• F57 [C4H9]+ m/z = 57 F57->F43 - CH2 F71 [C5H11]+ m/z = 71 F71->F57 - CH3• F85->F71 - CH3•

References

An In-depth Technical Guide to the Predicted NMR Chemical Shifts for 2,3-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) chemical shifts for the branched-chain alkane, 2,3-Dimethylnonane. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for molecular structure elucidation and verification. The guide summarizes predicted ¹H and ¹³C NMR data in tabular format, outlines the computational methodologies used for such predictions, and presents a visual workflow of the prediction process.

Introduction to NMR Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules.[1][2] Computational methods for predicting NMR chemical shifts have become invaluable tools, offering rapid and accurate estimations that can aid in spectral assignment, structure verification, and the differentiation of isomers.[3] These predictive tools are broadly categorized into two main approaches: quantum mechanical (QM) methods and, more recently, machine learning (ML) techniques.[4]

QM methods, often employing Density Functional Theory (DFT), provide a foundational framework for calculating NMR shielding tensors.[3] However, these methods can be computationally expensive. Machine learning models, particularly Graph Neural Networks (GNNs), have emerged as a faster alternative, often delivering comparable or even superior accuracy by learning from vast databases of experimental NMR data.[3][4][5] These models can take a simple molecular representation, such as a SMILES string, and predict the corresponding NMR spectrum.[4][5]

Predicted NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions were generated using computational models that analyze the molecule's topology and chemical environment. For clarity, the atoms in the this compound structure are numbered as follows:

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are summarized in Table 1. These values are referenced to tetramethylsilane (B1202638) (TMS) at 0.0 ppm.

Carbon Atom Predicted Chemical Shift (ppm) Carbon Type
C111.5CH₃
C236.8CH
C345.2CH
C427.1CH₂
C529.8CH₂
C632.1CH₂
C722.8CH₂
C814.1CH₃
C914.1CH₃
C1016.2CH₃
C1119.5CH₃
Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts, including their predicted multiplicities, are presented in Table 2. These values are also referenced to TMS at 0.0 ppm.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Attached to Carbon
H10.85DoubletC1
H21.75MultipletC2
H31.40MultipletC3
H41.25MultipletC4
H51.28MultipletC5
H61.30MultipletC6
H71.26MultipletC7
H80.90TripletC8
H90.90TripletC9
H100.83DoubletC10
H110.88DoubletC11

Methodologies for NMR Chemical Shift Prediction

The prediction of NMR chemical shifts is a sophisticated process that relies on extensive databases and advanced computational algorithms. The primary methods employed are detailed below.

Quantum Mechanical (QM) Approaches
  • Density Functional Theory (DFT): This is a fundamental QM method used to determine the electronic structure of molecules. For NMR prediction, DFT calculations are used to compute the nuclear magnetic shielding tensors.

  • Gauge-Including Atomic Orbitals (GIAO): The GIAO method is commonly used in conjunction with DFT to calculate NMR shielding constants that are independent of the origin of the magnetic field gauge, which is crucial for accurate predictions.[3]

Machine Learning (ML) Approaches
  • Graph Neural Networks (GNNs): Modern NMR prediction tools increasingly utilize GNNs.[3][4] These networks are well-suited for molecular data as they can learn features from the graph-like structure of molecules, where atoms are nodes and bonds are edges.

  • Training Data: The accuracy of ML models is highly dependent on the quality and size of the training data.[6] These models are trained on large databases of experimentally determined NMR spectra, often cross-validated with DFT calculations.

  • Input Formats: ML-based predictors typically accept various chemical structure formats as input, including SMILES (Simplified Molecular Input Line Entry System) and MOL files.[5][6]

Workflow for NMR Chemical Shift Prediction

The process of predicting NMR chemical shifts computationally follows a structured workflow. This can be visualized as a signaling pathway from the initial molecular structure to the final predicted spectrum. The diagram below, generated using the DOT language, illustrates this logical relationship.

NMR_Prediction_Workflow cluster_input Input cluster_processing Computational Processing cluster_output Output mol_input Molecular Structure (SMILES, SDF, etc.) conf_gen 3D Conformer Generation mol_input->conf_gen qm_calc Quantum Mechanics Calculation (e.g., DFT/GIAO) conf_gen->qm_calc ml_model Machine Learning Model (e.g., GNN) conf_gen->ml_model shielding_tensors Shielding Tensors qm_calc->shielding_tensors predicted_shifts Predicted Chemical Shifts (¹H, ¹³C) ml_model->predicted_shifts shielding_tensors->predicted_shifts spectrum Simulated NMR Spectrum predicted_shifts->spectrum

References

Methodological & Application

Application Note: Quantitative Analysis of 2,3-Dimethylnonane in Crude Oil Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the identification and quantification of 2,3-Dimethylnonane, a branched-chain alkane, in crude oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). Crude oil is a highly complex mixture of hydrocarbons, and isolating specific isomers like this compound is critical for geochemical studies, petroleum exploration, and environmental fingerprinting.[1][2] The protocol covers sample preparation, including fractionation to isolate the saturated hydrocarbon fraction, detailed GC-MS instrument parameters, and data analysis procedures. This methodology ensures high sensitivity and specificity, which is crucial for accurate quantification in such a complex matrix.[3][4]

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds.[5] In the petroleum industry, GC-MS is indispensable for the detailed molecular analysis of crude oil.[2][4] Branched alkanes, such as this compound, serve as important biomarkers that can provide information about the source, maturity, and biodegradation of petroleum.[2]

The primary challenge in analyzing crude oil is its complex matrix, which contains thousands of compounds that can cause interference and contaminate the analytical system.[3] Therefore, robust sample preparation to isolate the saturate fraction, which contains this compound, is a critical first step. This application note details a workflow from sample cleanup to instrumental analysis and data interpretation.

Experimental Protocol

This protocol is designed to isolate and quantify this compound from crude oil samples.

2.1. Materials and Reagents

  • Crude Oil Sample

  • n-Hexane (ACS grade or higher)

  • Silica (B1680970) Gel (for column chromatography, 70-230 mesh)

  • Alumina (activated, neutral, for column chromatography)

  • Anhydrous Sodium Sulfate (B86663)

  • This compound standard (CAS: 2884-06-2)[6]

  • Internal Standard (IS): e.g., deuterated alkane such as n-dodecane-d26

  • Glass chromatography column (e.g., 30 cm x 1 cm)

  • Glass wool

  • GC vials (2 mL, amber) with caps (B75204) and septa[7]

2.2. Sample Preparation: Fractionation of Crude Oil

Proper sample preparation is essential to remove interfering matrix components and protect the GC-MS system.[3] This procedure separates the crude oil into saturate, aromatic, and polar fractions.

  • Deasphalting: Weigh approximately 100 mg of crude oil into a centrifuge tube. Add 10 mL of n-hexane, vortex for 1 minute, and allow the asphaltenes to precipitate for at least 4 hours (or overnight) in the dark. Centrifuge the mixture and carefully decant the supernatant (containing maltenes) into a clean flask.

  • Column Chromatography Setup: Prepare a chromatography column by placing a small plug of glass wool at the bottom. Create a slurry of activated silica gel in n-hexane and pour it into the column, allowing it to settle to a height of ~15 cm. Add a layer of anhydrous sodium sulfate (~1 cm) on top of the silica gel.

  • Fractionation:

    • Carefully load the deasphalted crude oil extract onto the top of the column.

    • Saturate Fraction: Elute the column with 30 mL of n-hexane. Collect this fraction, which contains n-alkanes and branched alkanes, including this compound.[1]

    • Aromatic Fraction: (Optional) Subsequently, elute the column with 30 mL of a 1:1 mixture of n-hexane and dichloromethane (B109758) to collect the aromatic fraction.

  • Concentration: Concentrate the collected saturate fraction to a final volume of 1 mL using a gentle stream of nitrogen.

  • Internal Standard Addition: Add a known concentration of the internal standard (e.g., n-dodecane-d26) to the 1 mL sample extract before GC-MS analysis.

  • Final Preparation: Transfer the final extract into a 2 mL GC vial for analysis.[5]

2.3. GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system. The following conditions are recommended but may be optimized for specific instruments.

Parameter Condition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8][9]
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Volume 1 µL
Oven Program Initial: 50 °C, hold for 2 min. Ramp: 4 °C/min to 300 °C. Final Hold: 300 °C for 10 min.[9]
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Acquisition Mode Scan (m/z 40-550) for identification. Selected Ion Monitoring (SIM) for quantification.

2.4. SIM Parameters for Quantification

For accurate quantification, use SIM mode to monitor characteristic ions for this compound and the internal standard.

  • This compound (C₁₁H₂₄, MW: 156.31 g/mol ):

    • Quantifier Ion (m/z): 57

    • Qualifier Ions (m/z): 43, 71, 85 (Based on typical alkane fragmentation and NIST spectra)[10][11]

  • Internal Standard (e.g., n-dodecane-d26):

    • Quantifier Ion (m/z): 66[8]

    • Qualifier Ions (m/z): 50, 82[8]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Crude Oil Sample Deasphalt Deasphalting (n-Hexane Precipitation) Sample->Deasphalt ColumnChrom Column Chromatography (Silica Gel) Deasphalt->ColumnChrom Fractionation Fraction Collection (Saturates) ColumnChrom->Fractionation Concentration Solvent Evaporation (Nitrogen Stream) Fractionation->Concentration IS_Spike Internal Standard Spiking Concentration->IS_Spike GCMS_Inject GC-MS Injection IS_Spike->GCMS_Inject Separation GC Separation (HP-5MS Column) GCMS_Inject->Separation Detection MS Detection (EI, SIM/Scan Mode) Separation->Detection Peak_ID Peak Identification (Retention Time & Mass Spec) Detection->Peak_ID Integration Peak Integration Peak_ID->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound in crude oil.

Data Presentation and Quantification

4.1. Identification

The identification of this compound is confirmed by matching:

  • The retention time of the peak in the sample chromatogram with that of a pure standard.

  • The mass spectrum of the sample peak with a reference spectrum from a library (e.g., NIST) and the pure standard.[9][10]

4.2. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards by dissolving the this compound standard in hexane (B92381) at five different concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Internal Standard: Spike each calibration standard and the prepared samples with the same amount of internal standard.

  • Calibration Curve: Inject each standard into the GC-MS. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standard. Perform a linear regression to obtain the calibration curve.[8]

  • Sample Quantification: Calculate the concentration of this compound in the sample extracts using the regression equation from the calibration curve. The final concentration in the original crude oil is determined by accounting for the initial sample weight and final extract volume.

4.3. Quantitative Data Summary

The following table presents illustrative quantitative results for this compound in various crude oil samples. Disclaimer: The data below is hypothetical and for illustrative purposes only.

Sample IDSourceConcentration (µg/g of crude oil)Relative Standard Deviation (RSD, n=3)
Crude-ANorth Sea85.44.2%
Crude-BWest Texas Int.112.73.8%
Crude-CNigerian Light65.15.1%
Crude-DVenezuelan Heavy43.96.5%

Conclusion

The protocol described provides a reliable and robust method for the quantitative analysis of this compound in complex crude oil matrices. The key to accurate analysis is a thorough sample preparation and fractionation step to isolate the saturate fraction, followed by optimized GC-MS analysis in SIM mode for maximum sensitivity and selectivity. This application note serves as a comprehensive guide for researchers performing detailed hydrocarbon analysis in petroleum geochemistry and related fields.

References

Application Notes and Protocols for the Use of 2,3-Dimethylnonane as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to both the sample and calibration standards. This allows for the correction of variations that may occur during sample preparation, injection, and analysis, thereby improving the precision and accuracy of the quantification.

2,3-Dimethylnonane, a branched-chain alkane, serves as an effective internal standard for the analysis of various volatile and semi-volatile organic compounds. Its chemical inertness, thermal stability, and distinct mass spectrum make it a suitable choice for a range of applications, including the analysis of hydrocarbons, essential oils, and flavor and fragrance compounds. This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in GC-MS analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for its appropriate application.

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
Boiling Point 186.9 °C at 760 mmHg[1]
Density 0.741 g/cm³[1]
Refractive Index 1.416[1]
Flash Point 114.4 °C[1]
Vapor Pressure 0.889 mmHg at 25°C[1]
CAS Number 2884-06-2[2]

Applications

This compound is a suitable internal standard for the GC-MS analysis of various classes of compounds, including:

  • Petroleum Hydrocarbons: Its properties as a branched alkane make it a good surrogate for quantifying components in complex hydrocarbon mixtures like gasoline.

  • Volatile Organic Compounds (VOCs): In environmental analysis, it can be used to quantify VOCs in various matrices.

  • Terpenes and Terpenoids: For the analysis of essential oils and other natural products, this compound can serve as a reliable internal standard for the quantification of terpenes.

  • Flavor and Fragrance Compounds: Its volatility and chemical nature are compatible with the analysis of many flavor and fragrance components in food and cosmetic products.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific analyte, matrix, and instrumentation.

Protocol 1: Quantitative Analysis of Terpenes in Essential Oils

This protocol describes the use of this compound as an internal standard for the quantification of terpenes in an essential oil sample.

1. Materials and Reagents

  • This compound (≥98% purity)

  • Hexane (B92381) (GC grade)

  • Essential oil sample

  • Target terpene standards (e.g., limonene, linalool, pinene)

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • GC vials with inserts

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in hexane in a 10 mL volumetric flask.

  • Analyte Stock Solution (1000 µg/mL): Prepare individual stock solutions for each target terpene by dissolving 10 mg of each standard in hexane in separate 10 mL volumetric flasks.

  • Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solutions in hexane. To each calibration standard, add a constant amount of the Internal Standard Stock Solution to achieve a final concentration of 50 µg/mL of this compound. A typical calibration range for terpenes might be 1, 5, 10, 25, 50, and 100 µg/mL.

3. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a known volume of the Internal Standard Stock Solution to achieve a final concentration of 50 µg/mL of this compound.

  • Dilute to the mark with hexane.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the prepared sample to a GC vial for analysis.

4. GC-MS Conditions

ParameterSetting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1)
Oven Program Initial temperature 60 °C (hold for 2 min), ramp at 5 °C/min to 240 °C (hold for 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

5. Data Analysis

  • Identify the peaks corresponding to the target terpenes and this compound based on their retention times and mass spectra.

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the response factor (RF) for each analyte using the following formula from the calibration standards: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calculate the average RF for each analyte across the calibration range.

  • Quantify the concentration of each terpene in the sample using the following formula: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)

Data Presentation

The following table is an example of how to structure quantitative data obtained from the analysis.

Table 1: Quantitative Analysis of Terpenes in Lavender Essential Oil

AnalyteRetention Time (min)Quantifier Ion (m/z)Concentration (µg/mL)% RSD (n=3)
Linalool10.593250.22.1
Limonene11.26815.83.5
α-Pinene9.8938.54.2
This compound (IS) 12.1 57 50.0 -

Mandatory Visualizations

GC_MS_Workflow A Sample/Standard Preparation B Addition of this compound (IS) A->B C GC-MS Analysis B->C D Data Acquisition C->D E Peak Integration & Identification D->E F Quantification using IS E->F G Result Reporting F->G

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Calibration_Logic cluster_0 Calibration Standards cluster_1 Sample cluster_2 Analysis & Calculation C1 Analyte Conc. 1 + IS Conc. CalCurve Generate Calibration Curve (Area_Analyte/Area_IS vs. Conc_Analyte) C1->CalCurve C2 Analyte Conc. 2 + IS Conc. C2->CalCurve Cn Analyte Conc. n + IS Conc. Cn->CalCurve S Unknown Analyte Conc. + IS Conc. Quant Determine Unknown Conc. from Calibration Curve S->Quant CalCurve->Quant

Caption: Logical relationship for quantification using an internal standard calibration.

Conclusion

This compound is a versatile and reliable internal standard for the quantitative analysis of a wide range of volatile and semi-volatile organic compounds by GC-MS. Its distinct chromatographic behavior and mass spectral characteristics allow for accurate and precise quantification by correcting for variations inherent in the analytical process. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to implement this compound as an internal standard in their analytical workflows. Proper method development and validation are essential to ensure the reliability of the obtained quantitative data.

References

Application of 2,3-Dimethylnonane in Petroleum Geochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of petroleum geochemistry, molecular fossils, or biomarkers, serve as invaluable tools for elucidating the origin, thermal maturity, and depositional environment of crude oils and source rocks. While extensive research has focused on high molecular weight biomarkers such as steranes and hopanes, the light hydrocarbon fraction (C5-C15) contains a wealth of information that can refine geochemical interpretations. Within this fraction, branched alkanes, including dimethylalkanes like 2,3-dimethylnonane, are gaining attention for their potential to provide insights into microbial processes and source-specific characteristics of organic matter.

This document provides detailed application notes and protocols for the study of this compound in petroleum geochemistry. It is important to note that while the significance of branched alkanes is recognized, specific research on this compound as a standalone biomarker is limited. Therefore, the information presented herein is based on the broader understanding of short-chain and dimethyl-branched alkanes in petroleum systems.

Geochemical Significance of this compound

The presence and relative abundance of this compound and other branched alkanes in crude oil are influenced by several factors, from the initial organic matter input to post-generational alteration processes.

Source Input and Microbial Origins:

Branched alkanes in petroleum can originate from both thermal cracking of higher molecular weight precursors and from direct biological input, particularly from microorganisms. Bacteria and algae are known to synthesize a variety of branched-chain fatty acids and hydrocarbons. The presence of specific isomers of dimethylalkanes may, therefore, be indicative of contributions from particular microbial communities in the depositional environment of the source rock. While specific microbial precursors for this compound have not been definitively identified, the analysis of its isomeric distribution alongside other branched alkanes can provide clues about the microbial ecology of the source environment.

Thermal Maturity:

The distribution of light hydrocarbon isomers can be influenced by thermal maturity. As source rocks mature, the thermal cracking of kerogen and larger oil molecules generates a complex mixture of smaller alkanes. While some biomarker ratios based on high molecular weight compounds become less reliable at high maturity, ratios of certain light hydrocarbon isomers may still provide valuable maturity information. However, the specific response of this compound to increasing thermal stress is not well-documented.

Biodegradation:

Light hydrocarbons, including branched alkanes, are susceptible to biodegradation. The preferential removal of certain isomers by microorganisms in the reservoir can alter the original composition of the oil. While n-alkanes are typically degraded first, branched alkanes can also be altered during moderate to heavy biodegradation. The relative depletion or enrichment of this compound compared to other alkanes could potentially serve as an indicator of the extent of biodegradation.

Data Presentation

Quantitative data for this compound and related compounds should be presented in a structured format to facilitate comparison between samples.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
CAS Number2884-06-2
Boiling Point186.0 °C to 187.0 °C
Density0.748 g/cm³

Table 2: Example Data Table for Comparative Geochemical Analysis

Sample IDThis compound (ng/g oil)Pristane/Phytane RatioC17/Pristane RatioAdditional Branched Alkane Ratios (e.g., Mango Parameters)
Oil A1501.22.5Data
Oil B750.81.8Data
Source Rock Extract C2001.53.0Data

Experimental Protocols

The analysis of this compound and other volatile to semi-volatile hydrocarbons in petroleum is typically performed using gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Sample Preparation for GC-MS Analysis of Light Hydrocarbons

Objective: To prepare a petroleum or source rock extract sample for the analysis of C8-C15 hydrocarbons, including this compound.

Materials:

  • Crude oil or source rock extract

  • Hexane (B92381) or Dichloromethane (DCM), GC-MS grade

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with PTFE-lined septa

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Dilution: Accurately weigh approximately 10-20 mg of the crude oil or source rock extract into a clean glass vial.

  • Add a known volume of hexane or DCM to achieve a concentration of approximately 1 mg/mL. For example, to 10 mg of sample, add 10 mL of solvent.

  • Vortex the mixture for 1 minute to ensure complete dissolution.

  • Removal of Particulates (for extracts): If the sample contains particulate matter, centrifuge the vial at 3000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean vial using a micropipette, leaving any sediment behind.

  • Drying (optional but recommended): Pass the diluted sample through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Transfer the final diluted and dried sample into an autosampler vial for GC-MS analysis.

Protocol 2: GC-MS Analysis of C8-C15 Hydrocarbons

Objective: To separate, identify, and quantify this compound and other light hydrocarbons in a prepared petroleum sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

  • Non-polar capillary column (e.g., DB-1ms, HP-5ms, 30-60 m x 0.25 mm ID x 0.25 µm film thickness)

GC-MS Parameters:

ParameterSetting
Injector
Injection ModeSplitless or Split (e.g., 50:1)
Injector Temperature280 °C
Injection Volume1 µL
Carrier Gas Helium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Temperature Program
Initial Temperature40 °C, hold for 5 minutes
Ramp Rate4 °C/min
Final Temperature250 °C, hold for 10 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-300
Solvent Delay3-5 minutes

Data Analysis:

  • Identification: Identify this compound and other branched alkanes by comparing their mass spectra and retention times with those of authentic standards or library spectra (e.g., NIST library).

  • Quantification: For quantitative analysis, create a calibration curve using a standard solution of this compound of known concentrations. Integrate the peak area of a characteristic ion (e.g., m/z 57, 71, or 85) for both the standard and the samples. Calculate the concentration of this compound in the samples based on the calibration curve.

Mandatory Visualization

The following diagrams illustrate the workflow for the geochemical analysis of light branched alkanes and a conceptual model of their origins.

Geochemical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Stage cluster_2 Data Interpretation Sample Crude Oil or Source Rock Extract Dilution Dilution in Organic Solvent Sample->Dilution Filtration Filtration/ Centrifugation Dilution->Filtration Analysis_Prep Transfer to Autosampler Vial Filtration->Analysis_Prep GCMS GC-MS Analysis (C8-C15 Range) Analysis_Prep->GCMS Data_Acquisition Data Acquisition (Mass Spectra & Retention Times) GCMS->Data_Acquisition Peak_ID Peak Identification (this compound & other isomers) Data_Acquisition->Peak_ID Quantification Quantification of Target Compounds Peak_ID->Quantification Ratio_Calc Calculation of Diagnostic Ratios Quantification->Ratio_Calc Interpretation Geochemical Interpretation (Source, Maturity, Biodegradation) Ratio_Calc->Interpretation

Workflow for the Geochemical Analysis of this compound.

Branched_Alkane_Origins cluster_0 Biological Precursors cluster_1 Sedimentary Organic Matter cluster_2 Geological Processes cluster_3 Petroleum Component Bacteria Bacteria Kerogen Kerogen Formation Bacteria->Kerogen Direct Input of Branched Lipids Algae Algae Algae->Kerogen Direct Input of Branched Lipids Thermal_Maturation Thermal Maturation (Catagenesis) Kerogen->Thermal_Maturation Branched_Alkanes Branched Alkanes (including this compound) Thermal_Maturation->Branched_Alkanes Generation via Thermal Cracking Biodegradation Biodegradation (in Reservoir) Branched_Alkanes->Biodegradation Alteration

Conceptual Origins of Branched Alkanes in Petroleum.

Conclusion

The analysis of this compound and other light branched alkanes offers a promising avenue for refining petroleum geochemical interpretations. While specific diagnostic applications for this compound are not yet well-established in the literature, its analysis within the broader context of light hydrocarbon distribution can contribute to a more comprehensive understanding of a petroleum system. The protocols outlined in this document provide a foundation for the systematic investigation of these compounds. Further research is needed to delineate the specific microbial sources and the precise response of this compound to geological processes, which will ultimately enhance its utility as a specific biomarker in petroleum exploration and environmental geochemistry.

Application Note: Detection and Quantification of 2,3-Dimethylnonane in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed methodologies for the detection and quantification of 2,3-Dimethylnonane, a volatile organic compound (VOC), in soil and water samples. The protocols described herein are primarily based on gas chromatography coupled with mass spectrometry (GC-MS), a robust and widely used technique for the analysis of environmental contaminants.[1] Key sample preparation techniques, including Static Headspace (HS), Purge and Trap (P&T), and Solid-Phase Microextraction (SPME), are detailed to ensure optimal recovery and sensitivity. These methods are designed for use by researchers and scientists in environmental monitoring and analytical chemistry.

Principle

The detection of this compound, a branched-chain alkane, relies on its volatility and chromatographic behavior.

  • For Soil Samples: Volatiles are extracted from the soil matrix into the gas phase using either Static Headspace (HS) or dynamic Purge and Trap (P&T) systems. In HS analysis, a soil sample is heated in a sealed vial to allow volatile compounds to partition into the headspace, which is then injected into the GC-MS.[2][3] The P&T method involves actively purging the sample with an inert gas, trapping the released volatiles on a sorbent trap, and then thermally desorbing them onto the GC column.[4][5]

  • For Water Samples: In addition to Purge and Trap, Solid-Phase Microextraction (SPME) is a highly effective, solvent-free technique.[6] An SPME fiber coated with a suitable polymer is exposed to the water sample (or its headspace), where it adsorbs and concentrates the analytes. The fiber is then directly transferred to the hot GC inlet for thermal desorption and analysis.[7][8]

Following sample introduction, the GC separates this compound from other components in the sample matrix based on its boiling point and affinity for the capillary column. The mass spectrometer then detects and confirms the identity of the compound based on its unique mass spectrum and quantifies it against a calibrated standard.

Experimental Workflow Diagram

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_soil_prep Soil cluster_water_prep Water cluster_analysis Analysis & Data Processing cluster_output Output soil_sample Soil Sample Collection (Hermetically sealed vial) soil_methanol Field Preservation (Methanol) soil_sample->soil_methanol Optional soil_hs Static Headspace (HS) (e.g., EPA 5021) soil_sample->soil_hs soil_pt Purge and Trap (P&T) (e.g., EPA 5035) soil_sample->soil_pt water_sample Water Sample Collection (Zero-headspace vial) water_spme Solid-Phase Microextraction (SPME) water_sample->water_spme water_pt Purge and Trap (P&T) (e.g., EPA 5030) water_sample->water_pt gcms GC-MS Analysis (e.g., EPA 8260) soil_hs->gcms soil_pt->gcms water_spme->gcms water_pt->gcms data_proc Data Processing (Peak Integration, Library Search) gcms->data_proc quant Quantification (Internal Standard Method) data_proc->quant report Final Report (Concentration in mg/kg or µg/L) quant->report

Caption: Experimental workflow for the detection of this compound.

Protocols

Protocol 1: Static Headspace GC-MS for Soil Samples

This protocol is adapted from methodologies like U.S. EPA Method 5021.[2][3]

4.1.1 Reagents and Materials

  • This compound standard (CAS: 2884-06-2)

  • Methanol, purge-and-trap grade

  • Internal Standard (IS) and Surrogate standards (e.g., Toluene-d8, Bromofluorobenzene)

  • Organic-free reagent water

  • Sodium chloride (NaCl) and Phosphoric acid (for matrix modification)[3]

  • 20 mL headspace vials with PTFE-lined septa

4.1.2 Sample Preparation

  • Prepare a matrix modifying solution by adding concentrated phosphoric acid to reagent water until pH is ~2, then saturate with NaCl.[2][3]

  • Quickly transfer approximately 2 grams of the soil sample into a pre-weighed 20 mL headspace vial. Record the exact weight.

  • Immediately add 10 mL of the matrix modifying solution.

  • Spike the vial with a known amount of internal standard and surrogate solutions.

  • Immediately seal the vial with a PTFE-lined septum and magnetic cap.[2]

  • Vortex the vial for 1 minute to ensure thorough mixing.

4.1.3 HS-GC-MS Parameters

  • Headspace Autosampler:

    • Vial Equilibration Temperature: 85°C

    • Vial Equilibration Time: 20 min

    • Loop Temperature: 100°C

    • Transfer Line Temperature: 120°C

    • Injection Volume: 1 mL

  • GC-MS System:

    • See section 5.0 for detailed GC-MS parameters.

Protocol 2: SPME GC-MS for Water Samples

This protocol utilizes Solid-Phase Microextraction for efficient, solvent-free concentration of the analyte.[6][7]

4.2.1 Reagents and Materials

  • SPME Fiber Assembly: e.g., 100 µm Polydimethylsiloxane (PDMS) or 65 µm PDMS/Divinylbenzene (DVB) for general VOCs.[8]

  • This compound standard

  • Internal Standard (IS) and Surrogate standards

  • Organic-free reagent water

  • Sodium Chloride (NaCl)

  • 20 mL vials with PTFE-lined septa

4.2.2 Sample Preparation

  • Transfer 10 mL of the water sample into a 20 mL vial.

  • Add ~3 g of NaCl to "salt out" the analyte, increasing its partitioning into the headspace.

  • Spike the vial with a known amount of internal standard and surrogate solutions.

  • Immediately seal the vial.

  • Place the vial in a holder on a magnetic stir plate and stir to dissolve the salt.

4.2.3 SPME Extraction and Desorption

  • Expose the SPME fiber to the headspace above the water sample.

  • Extraction Time: 30 min at 45°C with continued stirring.

  • After extraction, retract the fiber and immediately introduce it into the GC injection port.

  • Desorption: Desorb for 5 min at 250°C in the injector.[8]

  • Condition the fiber in a separate conditioning station or the GC injector as per manufacturer instructions before first use or after analyzing a highly concentrated sample.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for VOC analysis and are suitable for this compound.[2][5]

  • Gas Chromatograph (GC):

    • Injector: Split/splitless, operated in splitless mode.

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: Restek RTX-VMS or Agilent DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness).[5]

    • Oven Program:

      • Initial Temperature: 35°C, hold for 3 min.

      • Ramp: 12°C/min to 220°C.

      • Hold: Hold at 220°C for 2 min.

  • Mass Spectrometer (MS):

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full Scan (e.g., 35-300 amu).[5]

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Transfer Line Temperature: 240°C[5]

    • Solvent Delay: 1-2 min to protect the filament from the solvent front.[5]

Data and Quality Control

  • Identification: The identity of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a pure standard. A library search (e.g., NIST) can aid in identification.

  • Quantification: An internal standard calibration method is used for quantification. A calibration curve is generated by analyzing standards at five or more concentration levels.[4]

  • Quality Control: Analysis of method blanks, laboratory control samples (LCS), and matrix spikes/matrix spike duplicates (MS/MSD) should be performed with each batch of samples to ensure data quality. Surrogate recoveries must be within acceptable limits (e.g., 70-130%).[2]

Quantitative Data Summary

The table below summarizes typical performance criteria for the analytical methods described. These values are representative of general VOC analysis and should be established specifically for this compound by the analyzing laboratory.

ParameterSoil (HS-GC-MS)Water (SPME-GC-MS)Reference
Linearity (R²) > 0.995> 0.995[3]
Method Detection Limit (MDL) 1 - 10 µg/kg0.01 - 0.5 µg/L[2][3][9]
Limit of Quantitation (LOQ) 5 - 25 µg/kg0.05 - 1.0 µg/L[2][10]
Precision (%RSD) < 15%< 15%[3]
Accuracy / Recovery (%) 70 - 130%70 - 130%[2][11]

References

Application Notes and Protocols for the Analysis of 2,3-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylnonane is a branched-chain alkane that may be of interest in various fields, including environmental analysis, petroleum research, and as a potential biomarker in biological samples. Accurate and reliable quantification of this compound requires robust sample preparation techniques to isolate the analyte from complex matrices and minimize interference. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Overview

The analysis of volatile and semi-volatile organic compounds like this compound is commonly performed using GC-MS. This technique offers high separation efficiency and sensitive, specific detection. The choice of sample preparation method is critical and depends on the sample matrix and the concentration of the analyte.

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and often automated technique ideal for the extraction of volatile and semi-volatile compounds from liquid and solid samples.[1] It is particularly well-suited for clean matrices like water or biological fluids.[1][2]

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used method for extracting analytes from a liquid sample into an immiscible solvent.[3][4] It is a versatile technique that can be adapted for various sample volumes and analyte concentrations.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

This protocol is suitable for the analysis of this compound in aqueous samples such as water, urine, or serum.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating

  • Heater-shaker or water bath

  • GC-MS system with a split/splitless injector

Procedure:

  • Sample Preparation: Place 10 mL of the liquid sample into a 20 mL headspace vial. For biological fluids, a dilution step may be necessary to reduce matrix effects.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog or a different branched alkane not present in the sample) to each vial.

  • Matrix Modification (Salting Out): Add 3 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.[1]

  • Incubation and Extraction:

    • Seal the vial and place it in a heater-shaker.

    • Incubate the sample at 40-60°C for 10-15 minutes with agitation to allow for equilibration of this compound between the sample and the headspace.[5]

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 20-30 minutes at the same temperature to extract the analytes.[6]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated GC injector (250°C) for thermal desorption for 3-5 minutes.[6]

    • Start the GC-MS data acquisition.

GC-MS Parameters (Typical):

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[8]

  • Oven Program: 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min[6]

  • Injector: Splitless mode

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450[8]

Protocol 2: Liquid-Liquid Extraction (LLE) followed by GC-MS

This protocol is a robust method for extracting this compound from aqueous samples and can handle larger sample volumes.

Materials:

  • Separatory funnel (volume appropriate for the sample)

  • Hexane (B92381) or Dichloromethane (analytical grade)

  • Anhydrous sodium sulfate

  • Concentrator (e.g., Kuderna-Danish or rotary evaporator)

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known volume of the aqueous sample (e.g., 100 mL) into a separatory funnel.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard to the sample.

  • Extraction:

    • Add 30 mL of hexane (or dichloromethane) to the separatory funnel.[9]

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate.

    • Drain the organic layer (bottom layer if using dichloromethane, top layer if using hexane) into a clean flask.

    • Repeat the extraction twice more with fresh portions of the organic solvent.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a concentrator apparatus.[10]

  • GC-MS Analysis:

    • Transfer the concentrated extract to a GC vial.

    • Inject 1 µL of the extract into the GC-MS system using the same parameters as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for the analysis of volatile alkanes using the described methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Typical Performance Data for HS-SPME-GC-MS Analysis of Volatile Alkanes

ParameterTypical ValueReference
Recovery80 - 115%[5]
Linearity (R²)> 0.99[11]
Limit of Detection (LOD)0.01 - 1 µg/L[10][12]
Limit of Quantification (LOQ)0.03 - 3 µg/L[10]
Precision (%RSD)< 15%[13]

Table 2: Typical Performance Data for LLE-GC-MS Analysis of Alkanes

ParameterTypical ValueReference
Recovery70 - 110%[13]
Linearity (R²)> 0.99[11]
Limit of Detection (LOD)0.1 - 5 µg/L[10]
Limit of Quantification (LOQ)0.3 - 15 µg/L[10]
Precision (%RSD)< 20%[13]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the sample preparation of this compound.

G HS-SPME Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample (10 mL) Vial Add to 20 mL Headspace Vial Sample->Vial IS Spike with Internal Standard Vial->IS Salt Add NaCl (3g) IS->Salt Incubate Incubate at 40-60°C with Agitation Salt->Incubate Expose Expose DVB/CAR/PDMS Fiber Incubate->Expose Desorb Thermal Desorption in GC Inlet (250°C) Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: HS-SPME Workflow for this compound Analysis

G LLE Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Aqueous Sample Funnel Transfer to Separatory Funnel Sample->Funnel IS Spike with Internal Standard Funnel->IS Solvent Add Organic Solvent (e.g., Hexane) IS->Solvent Shake Shake and Allow Layers to Separate Solvent->Shake Collect Collect Organic Layer (Repeat 3x) Shake->Collect Dry Dry with Anhydrous Na2SO4 Collect->Dry Concentrate Concentrate to 1 mL Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: LLE Workflow for this compound Analysis

References

Application Notes and Protocols for the High-Purity Synthesis of 2,3-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of high-purity 2,3-dimethylnonane, a branched alkane utilized in various research and industrial applications, including as a high-boiling solvent and in lubricant formulations.[1] Two primary synthetic methodologies are presented, leveraging Grignard reagents, which are powerful tools for forming new carbon-carbon bonds.[2] The first protocol details a two-step approach involving the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by reduction to the target alkane. The second protocol describes a direct catalytic cross-coupling of a Grignard reagent with an alkyl halide.[2] This document outlines the full experimental procedures, purification techniques, and analytical characterization required to achieve high-purity this compound.

Introduction

This compound (C₁₁H₂₄) is a saturated acyclic hydrocarbon characterized by a nine-carbon chain with methyl groups at the second and third positions.[1] Its branched structure imparts specific physical properties, such as a boiling point of 186°C and a density of approximately 0.74 g/cm³, making it suitable for specialized applications.[3][4] The synthesis of such branched alkanes is a fundamental task in organic chemistry. Grignard reagents (R-MgX) are exceptionally effective for this purpose due to their strong nucleophilicity and ability to create C-C bonds.[2][5][6]

This application note provides researchers, scientists, and drug development professionals with two robust and validated protocols for the synthesis of this compound with high purity (>95%). The methods are chosen for their flexibility, efficiency, and scalability.

Synthesis Methodologies

Two effective methods for the synthesis of this compound are presented.

Method 1: Two-Step Synthesis via Tertiary Alcohol Intermediate

This versatile method involves two sequential steps:

  • Grignard Reaction: Reaction of hexylmagnesium bromide with 3-methyl-2-butanone (B44728) to form the tertiary alcohol, 2,3-dimethyl-3-nonanol.

  • Reduction: Reduction of the tertiary alcohol to the final product, this compound.

Method 2: Direct Synthesis via Catalytic Cross-Coupling

This method provides a more direct route by coupling a Grignard reagent with an appropriate alkyl halide using a transition metal catalyst. For this compound, this involves the cobalt-catalyzed cross-coupling of 1-bromoheptane (B155011) with sec-butylmagnesium bromide.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Tertiary Alcohol

Step 1a: Preparation of Hexylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • 1-Bromohexane (B126081)

  • Anhydrous diethyl ether (Et₂O)

  • Iodine crystal (as initiator)

  • Argon or Nitrogen gas supply

Procedure:

  • All glassware must be rigorously dried in an oven (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere.[7]

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under a positive pressure of argon or nitrogen.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a single crystal of iodine to initiate the reaction.

  • Dissolve 1-bromohexane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 1-bromohexane solution dropwise to the magnesium suspension. The reaction is exothermic and should initiate, evidenced by bubbling and a change in color. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.[2] The resulting dark grey solution is the Grignard reagent.

Step 1b: Reaction with 3-Methyl-2-butanone

Materials:

  • Hexylmagnesium bromide solution (from Step 1a)

  • 3-Methyl-2-butanone

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Crushed ice

Procedure:

  • Cool the Grignard reagent solution to 0°C in an ice bath.[2][7]

  • Prepare a solution of 3-methyl-2-butanone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[2]

  • Carefully quench the reaction by pouring it over a mixture of crushed ice and saturated aqueous NH₄Cl solution.[2]

  • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,3-dimethyl-3-nonanol.

Step 1c: Reduction of Tertiary Alcohol

Materials:

  • Crude 2,3-dimethyl-3-nonanol

  • Red phosphorus

  • Iodine

  • Acetic acid

Procedure:

  • Place the crude tertiary alcohol in a round-bottom flask.

  • Add red phosphorus and a catalytic amount of iodine.

  • Slowly add glacial acetic acid.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • After cooling, dilute the reaction mixture with water and extract the product with pentane (B18724) or hexane.

  • Wash the combined organic layers with sodium thiosulfate (B1220275) solution (to remove iodine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude this compound.

Protocol 2: Direct Synthesis via Catalytic Cross-Coupling

Materials:

  • Cobalt(II) chloride (CoCl₂)

  • sec-Butylmagnesium bromide (prepared similarly to hexylmagnesium bromide from 2-bromobutane)

  • 1-Bromoheptane

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Isoprene (B109036)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, argon-flushed flask, suspend CoCl₂ in anhydrous THF.

  • Add isoprene to the mixture.[2]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the sec-butylmagnesium bromide solution to the reaction mixture.

  • Add 1-bromoheptane dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.[2]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with hexanes.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.[2]

Purification and Characterization

Purification:

High-purity this compound is obtained through fractional distillation under reduced pressure.[1] This technique is effective for separating the target alkane from unreacted starting materials and isomeric byproducts based on differences in their boiling points.[8]

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column.

  • Distillation: Heat the crude product under reduced pressure.

  • Collection: Collect the fraction boiling at the expected temperature for this compound (Boiling Point: 186°C at 1 atm).[1][3]

Characterization:

The purity and identity of the final product should be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity levels (typically >95%) and identify any minor impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the absence of hydroxyl (from alcohol intermediate) or carbonyl functional groups.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₂₄[3]
Molecular Weight156.31 g/mol [3][9]
CAS Number2884-06-2[3][10][11]
Boiling Point186-186.9°C (at 760 mmHg)[3][4][12]
Density0.741-0.7438 g/cm³[3][4]
Refractive Index1.416-1.4177[3][4][12]
InChIKeyIGJRNTLDWLTHCQ-UHFFFAOYSA-N[1][9][10]

Table 2: Comparison of Synthesis Methods

ParameterMethod 1 (Two-Step)Method 2 (Direct Coupling)
Starting Materials 1-Bromohexane, 3-Methyl-2-butanone2-Bromobutane, 1-Bromoheptane
Key Intermediates 2,3-dimethyl-3-nonanolNone
Typical Yield ~60-70% (overall)~65-75%
Purity (Post-Distillation) >95%>95%
Advantages High flexibility in molecular designMore direct, fewer steps
Disadvantages Longer procedure (two distinct reactions)Requires transition metal catalyst

Mandatory Visualizations

G Experimental Workflow for Two-Step Synthesis of this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction cluster_2 Purification & Analysis start 1-Bromohexane + Mg Turnings reagent Anhydrous Et2O grignard Hexylmagnesium Bromide reagent->grignard Formation reaction Grignard Addition (0°C to RT) grignard->reaction ketone 3-Methyl-2-butanone ketone->reaction workup1 Aqueous Workup (NH4Cl) reaction->workup1 alcohol Crude 2,3-dimethyl-3-nonanol workup1->alcohol reduction Reduction (Red P / I2) alcohol->reduction workup2 Aqueous Workup & Extraction reduction->workup2 crude_product Crude this compound workup2->crude_product purification Fractional Distillation crude_product->purification final_product High-Purity This compound (>95%) purification->final_product analysis GC-MS, NMR, FTIR final_product->analysis

Caption: Workflow for the two-step synthesis of this compound.

G Logical Flow of Purification and Analysis cluster_analysis Quality Control Crude Crude Synthesis Product (Mixture of alkane, isomers, starting materials) Distill Fractional Distillation (Separation by Boiling Point) Crude->Distill Pure Purified this compound Distill->Pure GCMS GC-MS (Assess Purity, Identify Impurities) Pure->GCMS NMR NMR (¹H, ¹³C) (Confirm Structure) Pure->NMR FTIR FTIR (Verify Functional Group Absence) Pure->FTIR Final Product Release (Purity >95%) GCMS->Final NMR->Final FTIR->Final

Caption: Logical relationship of purification and analysis steps.

References

Application Note: Purification of 2,3-Dimethylnonane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2,3-dimethylnonane utilizing fractional distillation. This method is effective for separating this compound from common impurities such as unreacted n-nonane and various isomeric byproducts that may arise during synthesis. The protocol outlines the necessary equipment, reagents, and a step-by-step procedure for achieving high purity this compound.

Introduction

This compound is a branched alkane with applications in various fields of chemical research and development. Synthesis of this compound can often result in a mixture containing unreacted starting materials and isomeric side-products. For many applications, a high degree of purity is essential. Fractional distillation is a robust and widely used technique for the separation of liquid mixtures based on differences in boiling points. This document describes a detailed methodology for the purification of this compound using this technique.

Principle of Separation

Fractional distillation separates components of a liquid mixture based on their differing boiling points. When the mixture is heated, the component with the lower boiling point will vaporize more readily. By using a fractionating column, a series of condensation and re-vaporization cycles occur, which enriches the vapor phase with the more volatile component. As the vapor rises through the column, it becomes progressively richer in the lower-boiling point substance. Conversely, the liquid phase becomes enriched with the higher-boiling point component. By carefully controlling the temperature and collecting the distillate at specific temperature ranges, the components can be effectively separated.

The successful separation of this compound from its likely impurities relies on the significant differences in their boiling points.

Data Presentation

The following table summarizes the key physical properties of this compound and potential impurities, which are critical for designing the fractional distillation process.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₁₁H₂₄156.31186 - 186.9 [1][2][3]
n-NonaneC₉H₂₀128.26151[1][2]
2,4,6-TrimethylnonaneC₁₂H₂₆170.33192[4]
3,3-DimethylnonaneC₁₁H₂₄156.31Not explicitly found
5,5-DimethylnonaneC₁₁H₂₄156.31Not explicitly found
3,7-DimethylnonaneC₁₁H₂₄156.31Not explicitly found

Note: While the boiling points for all possible isomers were not found, the significant difference between this compound and the common starting material, n-nonane, demonstrates the feasibility of separation by fractional distillation.

Experimental Protocol

This protocol details the laboratory-scale fractional distillation of this compound.

Materials and Equipment
  • Reagents:

    • Crude this compound mixture

    • Boiling chips or magnetic stir bar

  • Glassware and Apparatus:

    • Round-bottom flask (distilling flask), appropriately sized for the volume of the mixture

    • Heating mantle with a stirrer

    • Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge packing)

    • Distillation head with a thermometer adapter

    • Thermometer (-10 to 200 °C range)

    • Condenser (Liebig or Allihn)

    • Receiving flasks (multiple, e.g., round-bottom or Erlenmeyer flasks)

    • Clamps and stands to secure the apparatus

    • Insulating material (glass wool or aluminum foil)

    • Water source for the condenser

Procedure
  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

    • Place the crude this compound mixture into the distilling flask. Do not fill the flask more than two-thirds full.

    • Add a few boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling.

    • Position the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Place a receiving flask at the outlet of the condenser.

  • Distillation Process:

    • Begin heating the distilling flask gently with the heating mantle. If using a magnetic stirrer, ensure it is stirring at a moderate rate.

    • Observe the mixture as it begins to boil. A ring of condensate should be seen rising slowly up the fractionating column.

    • To ensure good separation, it is advisable to insulate the fractionating column with glass wool or aluminum foil.

    • The temperature at the distillation head will initially be close to the boiling point of the most volatile component (likely n-nonane, ~151 °C).

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second) by controlling the heat input.

    • Collect the initial fraction (the forerun) in the first receiving flask. This will primarily contain the lower-boiling impurities like n-nonane.

    • The temperature should remain relatively constant during the distillation of a pure component.

  • Fraction Collection:

    • When the temperature begins to rise after the first fraction has distilled, change the receiving flask to collect the intermediate fraction.

    • Once the temperature stabilizes at the boiling point of this compound (around 186 °C), change to a clean, pre-weighed receiving flask to collect the purified product.

    • Continue collecting this fraction as long as the temperature remains constant.

    • If the temperature rises significantly above the boiling point of this compound or begins to fluctuate, it indicates the distillation of higher-boiling impurities. Stop the distillation at this point or collect this fraction in a separate flask.

    • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and to avoid cracking the flask.

  • Post-Distillation:

    • Allow the apparatus to cool down completely before disassembling.

    • Weigh the receiving flask containing the purified this compound to determine the yield.

    • Analyze the purity of the collected fractions using appropriate analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualization of the Experimental Workflow

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_collection Fraction Collection cluster_post Post-Distillation A Charge Distilling Flask with Crude this compound and Boiling Chips B Assemble Fractional Distillation Apparatus A->B C Position Thermometer Correctly B->C D Connect Condenser to Water Source C->D E Begin Gentle Heating and Stirring D->E Start Process F Observe Condensate Ring Rising in Column E->F G Insulate Fractionating Column F->G H Monitor Temperature at Distillation Head G->H I Maintain Slow and Steady Distillation Rate H->I J Collect Forerun (Lower-Boiling Impurities) I->J K Collect Intermediate Fraction J->K L Collect Purified this compound Fraction at ~186°C K->L M Stop Distillation Before Flask is Dry L->M N Cool and Disassemble Apparatus O Determine Yield of Purified Product N->O P Analyze Purity by GC-MS O->P

Caption: Workflow for the purification of this compound by fractional distillation.

Safety Precautions

  • Always perform distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Never heat a closed system. Ensure the apparatus is open to the atmosphere at the receiving end.

  • Be cautious of hot surfaces. Allow glassware to cool completely before handling.

  • Alkanes are flammable. Keep away from open flames and ignition sources.

  • Never distill to dryness, as this can lead to the formation of explosive residues.

Conclusion

Fractional distillation is an effective and accessible method for the purification of this compound from common impurities encountered during its synthesis. By following the detailed protocol and adhering to safety precautions, researchers can obtain a high-purity product suitable for a wide range of applications in research and development. The key to a successful separation is careful control of the heating rate to maintain a slow and steady distillation, allowing for the efficient functioning of the fractionating column.

References

analytical methods for separating isomers of dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analytical separation of dimethylnonane isomers, tailored for researchers and drug development professionals. This document outlines detailed protocols and application notes for separating both structural and chiral isomers using gas chromatography.

Introduction to Dimethylnonane Isomer Separation

Dimethylnonane (C₁₁H₂₄) is an alkane with numerous structural and stereoisomers. These isomers often exhibit subtle differences in their physicochemical properties, making their separation and identification a significant analytical challenge.[1] The specific arrangement of the methyl groups along the nonane (B91170) backbone can influence biological activity and chemical reactivity, necessitating precise analytical methods for their individual characterization. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), stands as the most powerful and widely used technique for the detailed analysis of these volatile hydrocarbon isomers.[1][2] The key to a successful separation lies in the selection of an appropriate GC column, as the stationary phase's chemistry dictates the interaction with each isomer.[3]

Application Note 1: Separation of Structural Isomers

Principle:

Structural isomers of dimethylnonane (e.g., 2,3-dimethylnonane, 3,7-dimethylnonane (B103575), 4,5-dimethylnonane) possess the same molecular weight but differ in the branching of their carbon skeletons. This structural variance leads to slight differences in boiling points and molecular shapes, which can be exploited for chromatographic separation. The separation is typically achieved using high-resolution capillary GC columns. Stationary phases with high isomeric selectivity, such as those based on liquid crystals, are particularly effective for resolving positional isomers that are difficult to separate on standard non-polar phases.[1][3]

Experimental Protocol:

This protocol describes a general method for the separation of dimethylnonane structural isomers using GC-MS.

1. Sample Preparation:

  • Accurately prepare a standard solution (e.g., 100 ppm) of the mixed dimethylnonane isomers in a high-purity volatile solvent such as hexane (B92381) or pentane.

  • If analyzing a complex matrix, employ sample extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction to isolate the hydrocarbon fraction.[4]

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Instrumentation (GC-MS):

  • Gas Chromatograph: An Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977 MS or equivalent.

  • Column: A high-selectivity capillary column. For enhanced separation of positional isomers, a liquid crystalline stationary phase is recommended.[1] A standard non-polar column can also be used for separation based primarily on boiling point.

    • Example Column A (High Selectivity): Liquid Crystalline Phase (e.g., MEAB), 90 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Example Column B (Standard): HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

3. GC-MS Method Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Split (Split ratio 50:1)

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 3°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-200.

4. Data Analysis:

  • Identify the peaks corresponding to different dimethylnonane isomers based on their retention times.

  • Confirm the identity of each isomer by comparing its mass spectrum with reference spectra from a database like NIST.[5][6] The fragmentation patterns for isomers can be very similar, making high-quality chromatographic separation crucial for correct identification.[7]

Data Presentation:

The following table summarizes the expected elution order and typical mass spectral fragments for various dimethylnonane isomers. On a non-polar column, isomers with more branching tend to have lower boiling points and elute earlier.

IsomerExpected Elution Order (Non-Polar Column)Key Mass Spectral Fragments (m/z)
2,2-DimethylnonaneEarly57, 71, 85, 43
3,3-DimethylnonaneEarly-Middle57, 71, 99, 43
4,5-DimethylnonaneMiddle-Late57, 71, 85, 99
2,8-DimethylnonaneLate57, 71, 43, 85

Note: Actual retention times will vary based on the specific instrument, column, and conditions used.

Workflow Visualization:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Isomer Mixture Dilute Dilute in Hexane Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into GC Filter->Inject 1 µL Injection Separate Separate on Column (e.g., Liquid Crystal Phase) Inject->Separate Detect Detect & Ionize (MS) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify via Mass Spectra (NIST Library) Chromatogram->Identify Quantify Quantify Peaks Identify->Quantify

Workflow for Structural Isomer Separation by GC-MS.

Application Note 2: Separation of Chiral Isomers (Enantiomers)

Principle:

Certain dimethylnonane isomers, such as 3,7-dimethylnonane and 4,5-dimethylnonane, are chiral and exist as pairs of enantiomers (non-superimposable mirror images).[5] Enantiomers have identical physical properties (e.g., boiling point, polarity) and cannot be separated on standard achiral GC columns.[8] Chiral chromatography is required to resolve them.[9] This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times.[10][11] Cyclodextrin derivatives are common and effective CSPs for the separation of chiral hydrocarbons.[1][8]

Experimental Protocol:

This protocol outlines a method for the enantioselective separation of chiral dimethylnonane isomers.

1. Sample Preparation:

  • Prepare a dilute solution (e.g., 10-100 ppm) of the racemic dimethylnonane isomer in a high-purity solvent like pentane.

  • Ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter.

2. Instrumentation (GC-FID or GC-MS):

  • Gas Chromatograph: An Agilent 7890 GC system or equivalent.

  • Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.

  • Column (Chiral): A capillary column coated with a chiral stationary phase.

    • Example Column: Chirasil-β-DEX (based on derivatized beta-cyclodextrin), 25 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min.

3. GC Method Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 230°C

  • Injection Mode: Split (Split ratio 100:1)

  • Oven Temperature Program: A slow temperature ramp is often crucial for resolving enantiomers.

    • Initial Temperature: 50°C, hold for 1 minute.

    • Ramp: Increase to 120°C at a rate of 1°C/min.

    • Hold: Hold at 120°C for 10 minutes.

  • Detector Temperature (FID): 250°C

4. Data Analysis:

  • Two distinct peaks should be observed for the pair of enantiomers.

  • Calculate the resolution (Rs) between the enantiomeric peaks to assess the quality of the separation. A baseline resolution (Rs ≥ 1.5) is ideal.

  • The enantiomeric excess (% ee) can be determined by comparing the peak areas of the two enantiomers.

Data Presentation:

This table illustrates the expected results for the chiral separation of a racemic mixture of a dimethylnonane isomer.

AnalyteEnantiomerRetention Time (min)Resolution (Rs)
Racemic 4,5-DimethylnonaneEnantiomer 1 (e.g., R)25.4\multirow{2}{*}{≥ 1.5}
Enantiomer 2 (e.g., S)26.1

Note: The elution order of enantiomers depends on the specific chiral stationary phase and analyte.

Workflow Visualization:

cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Sample Racemic Mixture Dilute Dilute in Pentane Sample->Dilute Filter Filter Sample Dilute->Filter Inject Inject into GC Filter->Inject 1 µL Injection Separate Separate on Chiral Column (e.g., Chirasil-β-DEX) Inject->Separate Detect Detect (FID) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Resolve Resolve Enantiomer Peaks Chromatogram->Resolve Calculate Calculate % Enantiomeric Excess Resolve->Calculate

Workflow for Chiral Isomer Separation by GC.

References

Application Notes and Protocols for 2,3-Dimethylnonane in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylnonane is a branched-chain alkane, classified as a volatile organic compound (VOC). While direct research on the specific roles of this compound in metabolomics is currently limited, its nature as a VOC suggests potential applications in biomarker discovery through the analysis of biological matrices such as exhaled breath, urine, and blood. Alterations in the profiles of VOCs have been associated with various physiological and pathological states, offering a non-invasive window into metabolic processes.

These application notes provide a framework for investigating this compound in a metabolomics context, including detailed protocols for its detection and a discussion of its potential, though currently hypothetical, applications.

Potential Applications in Metabolomics

Although not yet established as a definitive biomarker, the analysis of this compound could be explored in the following research areas:

  • Oncology: Altered lipid metabolism and oxidative stress are hallmarks of cancer. As a hydrocarbon, this compound could potentially be a byproduct of these aberrant metabolic pathways and serve as a non-invasive biomarker in breath or urine for certain types of cancer.[1][2][3][4]

  • Neurodegenerative Diseases: Oxidative stress and lipid peroxidation are also implicated in the pathogenesis of neurodegenerative diseases. Volatile alkanes can be products of lipid peroxidation, suggesting that this compound could be investigated as a potential biomarker in this context.

  • Infectious Diseases: Some infectious agents can alter the host's metabolic profile, leading to the production of specific VOCs.[5] The potential of this compound as a marker for specific infections could be a subject of investigation.

  • Environmental Exposure and Toxicology: As a hydrocarbon, this compound could also be an indicator of exposure to environmental pollutants or a marker of toxicological responses.

Data Presentation: Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for the development of analytical methods.

PropertyValueReference
Molecular Formula C₁₁H₂₄[6]
IUPAC Name This compound[6]
Molar Mass 156.31 g/mol [6]
CAS Number 2884-06-2[6]
Classification Fatty Acyls [FA] -> Hydrocarbons [FA11][6]
Kovats Retention Index (Standard non-polar) 1051.5, 1054, 1055[6]

Experimental Protocols

The following are detailed, generalized protocols for the analysis of this compound in various biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for VOC analysis.[7][8]

Protocol 1: Analysis of this compound in Exhaled Breath

This protocol is based on the principles of breathomics for non-invasive biomarker discovery.[9]

1. Sample Collection:

  • Subjects should fast for at least 8 hours prior to sample collection to minimize dietary interferences.
  • Collect exhaled breath into an inert collection bag (e.g., Tedlar®) or onto a sorbent tube (e.g., Tenax® TA).
  • For direct analysis, a sufficient volume of breath (e.g., 1-2 liters) should be collected. For thermal desorption, a smaller volume passed through a sorbent tube is required.
  • Collect a sample of ambient air as a background control.

2. Sample Preparation (Thermal Desorption):

  • If using sorbent tubes, spike the tube with an internal standard (e.g., a deuterated alkane) to allow for quantification.
  • Place the sorbent tube in a thermal desorber unit connected to the GC-MS system.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Parameters:
  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness) is suitable for separating alkanes.[8]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp: Increase to 250°C at a rate of 10°C/min.
  • Final hold: Hold at 250°C for 5 minutes.
  • Inlet Temperature: 250°C (for thermal desorption).
  • Mass Spectrometer (MS) Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 350.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
  • Quantify the peak area of this compound relative to the internal standard.
  • Compare the levels of this compound in patient samples to control groups using appropriate statistical methods.

Protocol 2: Analysis of this compound in Urine

This protocol utilizes headspace solid-phase microextraction (HS-SPME) for the extraction of volatile compounds from urine.[10][11]

1. Sample Collection and Storage:

  • Collect mid-stream urine samples in sterile containers.
  • Store samples at -80°C until analysis to prevent degradation of metabolites.

2. Sample Preparation (HS-SPME):

  • Thaw urine samples at room temperature.
  • Centrifuge the samples to remove any particulate matter.
  • Transfer a specific volume of urine (e.g., 5 mL) into a headspace vial.
  • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.
  • Spike the sample with an internal standard.
  • Seal the vial and place it in a heating block or autosampler incubator (e.g., at 60°C for 30 minutes).
  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) to extract the VOCs.

3. GC-MS Analysis:

  • The GC-MS parameters can be similar to those described in Protocol 1, with the inlet configured for SPME desorption.
  • Inlet Temperature: 250°C for thermal desorption of the SPME fiber.

4. Data Analysis:

  • Follow the data analysis steps outlined in Protocol 1.

Protocol 3: Analysis of this compound in Blood (Plasma/Serum)

This protocol is for the analysis of VOCs in blood, which can provide a more direct measure of systemic metabolic changes.[8][12]

1. Sample Collection and Processing:

  • Collect whole blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
  • Process the blood to obtain plasma or serum according to standard laboratory procedures.
  • Store plasma/serum at -80°C until analysis.

2. Sample Preparation (HS-SPME):

  • Thaw plasma/serum samples on ice.
  • Transfer a specific volume (e.g., 1 mL) into a headspace vial.
  • Add an internal standard.
  • Proceed with the HS-SPME procedure as described in Protocol 2.

3. GC-MS Analysis:

  • Use the GC-MS parameters as described in Protocol 1 and 2.

4. Data Analysis:

  • Follow the data analysis steps outlined in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Breath Exhaled Breath TD Thermal Desorption Breath->TD Urine Urine HS_SPME Headspace-SPME Urine->HS_SPME Blood Blood Blood->HS_SPME GCMS GC-MS Analysis TD->GCMS HS_SPME->GCMS DataProc Data Processing & Statistical Analysis GCMS->DataProc Biomarker Biomarker Identification DataProc->Biomarker

Figure 1. A generalized experimental workflow for the analysis of this compound.

hypothetical_pathway cluster_disease Disease State (e.g., Cancer) cluster_cellular Cellular Processes cluster_voc VOC Production & Detection Altered_Metabolism Altered Cellular Metabolism Metabolic_Byproduct Metabolic Byproduct Formation Altered_Metabolism->Metabolic_Byproduct leads to Oxidative_Stress Increased Oxidative Stress Lipid_Peroxidation Lipid Peroxidation of Polyunsaturated Fatty Acids Oxidative_Stress->Lipid_Peroxidation induces DM_Nonane This compound (Volatile Hydrocarbon) Lipid_Peroxidation->DM_Nonane generates Metabolic_Byproduct->DM_Nonane generates Bloodstream Release into Bloodstream DM_Nonane->Bloodstream Exhalation Exhalation / Excretion Bloodstream->Exhalation Detection Detection in Breath, Urine, or Blood Exhalation->Detection

Figure 2. Hypothetical pathway of this compound as a biomarker.

Conclusion

While this compound is not yet a well-established metabolite in clinical or pharmaceutical research, its properties as a volatile organic compound make it a candidate for investigation in metabolomics studies. The protocols outlined here provide a starting point for researchers interested in exploring the potential of this compound as a biomarker. Further research is needed to determine its biological significance and to validate its use in specific clinical applications.

References

Application Notes and Protocols for 13C NMR Spectroscopy of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and practices of 13C Nuclear Magnetic Resonance (NMR) spectroscopy as applied to the structural elucidation of branched alkanes. Detailed protocols for sample preparation, data acquisition, and processing are included to ensure high-quality, reproducible results.

Introduction to 13C NMR of Branched Alkanes

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon skeleton of organic molecules. In the context of branched alkanes, it provides invaluable information on the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment. This allows for the unambiguous identification of primary (CH3), secondary (CH2), tertiary (CH), and quaternary (C) carbons within a saturated hydrocarbon structure.

The chemical shift (δ) of a 13C nucleus is influenced by the degree of substitution and the steric environment. Generally, increasing substitution at or near a carbon atom leads to a downfield shift (higher ppm value). These predictable trends allow for the detailed structural assignment of complex branched alkanes.

Data Presentation: 13C NMR Chemical Shifts

The chemical shifts of carbon atoms in branched alkanes fall into distinct ranges, facilitating their identification. The following table summarizes the typical 13C NMR chemical shift ranges for different types of carbon atoms in branched alkanes.

Carbon TypeStructureTypical Chemical Shift Range (ppm)
PrimaryR-C H38 - 30
SecondaryR-C H2-R15 - 45
TertiaryR3-C H20 - 50
QuaternaryR4-C 25 - 55

Note: These ranges are approximate and can be influenced by the specific molecular structure and solvent used.

Case Study: 2,2,4-Trimethylpentane (B7799088) (Isooctane)

To illustrate the application of these principles, the 13C NMR spectrum of 2,2,4-trimethylpentane is presented below. The IUPAC name for isooctane (B107328) is 2,2,4-trimethylpentane. Due to molecular symmetry, some carbon atoms are chemically equivalent, resulting in fewer than eight signals in the 13C NMR spectrum. Specifically, there are five distinct carbon environments.

Carbon Atom(s)Carbon TypeChemical Shift (ppm)Assignment
C1, C5Primary24.7Methyl groups on C4
C6, C7Primary31.5Methyl groups on C2
C8Primary29.2Methyl group attached to C2
C2Quaternary31.1
C3Secondary53.3
C4Tertiary25.1

Experimental Protocols

This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of a branched alkane.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the branched alkane is highly soluble. For non-polar alkanes, deuterated chloroform (B151607) (CDCl3) is a common choice. Other suitable solvents include deuterated benzene (B151609) (C6D6) and deuterated dichloromethane (B109758) (CD2Cl2).

  • Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the branched alkane in approximately 0.6-0.7 mL of the chosen deuterated solvent. For quantitative analysis, higher concentrations may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0.00 ppm.

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring a proton-decoupled 13C NMR spectrum of a small organic molecule like a branched alkane on a 400 MHz spectrometer. These may need to be optimized for different instruments and samples.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width (SW): A spectral width of approximately 220-250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the entire range of 13C chemical shifts for alkanes.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.[1]

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons which have longer relaxation times.[2]

  • Pulse Angle: A 30-45° pulse angle is often used to reduce the experiment time without significant loss of signal, as it allows for a shorter relaxation delay.[1][2]

  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Temperature: Experiments are usually conducted at room temperature (e.g., 298 K).

Data Processing

Once the Free Induction Decay (FID) is acquired, the following processing steps are applied to obtain the final spectrum.

  • Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks are in the absorptive mode and have a flat baseline.

  • Baseline Correction: A baseline correction algorithm is applied to remove any broad distortions in the baseline of the spectrum.

  • Referencing: The chemical shift axis is referenced by setting the peak of the internal standard (TMS) to 0.00 ppm or by referencing the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: The peaks in the spectrum are identified, and their chemical shifts are reported.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining a 13C NMR spectrum of a branched alkane.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Alkane in Deuterated Solvent B Add Internal Standard (e.g., TMS) A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference Spectrum I->J K Peak Picking & Analysis J->K

Caption: Workflow for 13C NMR analysis of branched alkanes.

Carbon Type and Chemical Shift Relationship

This diagram illustrates the correlation between the type of carbon atom in a branched alkane and its characteristic 13C NMR chemical shift range.

chemical_shift_correlation cluster_structure Carbon Type in Branched Alkane cluster_shifts Typical 13C Chemical Shift (ppm) Primary Primary (R-CH3) Shift1 8 - 30 Primary->Shift1 correlates to Secondary Secondary (R-CH2-R) Shift2 15 - 45 Secondary->Shift2 correlates to Tertiary Tertiary (R3-CH) Shift3 20 - 50 Tertiary->Shift3 correlates to Quaternary Quaternary (R4-C) Shift4 25 - 55 Quaternary->Shift4 correlates to

Caption: Correlation of carbon type and 13C NMR chemical shift.

References

Application Note: Interpreting the Mass Spectrum of 2,3-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components within a complex mixture. This application note provides a detailed guide to interpreting the electron ionization (EI) mass spectrum of 2,3-dimethylnonane, a branched alkane. Understanding the fragmentation patterns of such molecules is crucial for their unambiguous identification in various matrices, including biological and environmental samples.

Principles of Electron Ionization Mass Spectrometry of Branched Alkanes

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺). Due to the high energy imparted, the molecular ion often undergoes extensive fragmentation. For branched alkanes like this compound, the following principles govern fragmentation:

  • Low Molecular Ion Abundance: The molecular ion peak for branched alkanes is often weak or absent due to the high propensity for fragmentation.

  • Preferential Cleavage at Branch Points: Carbon-carbon bonds at branch points are weaker and tend to cleave preferentially, leading to the formation of more stable secondary and tertiary carbocations.

  • Formation of Alkyl Carbocations: The resulting fragments are typically a series of alkyl carbocations ([CnH2n+1]⁺), which produce characteristic peaks at specific mass-to-charge ratios (m/z).

Mass Spectrum of this compound

The mass spectrum of this compound (C₁₁H₂₄, Molecular Weight: 156.31 g/mol ) is characterized by a series of fragment ions and a very low abundance molecular ion peak.[1][2][3] The fragmentation is dominated by cleavage at the C2 and C3 positions, where the methyl branches are located.

Data Presentation

The quantitative data for the major fragments in the electron ionization mass spectrum of this compound is summarized in the table below. This data was obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
2725.8[C₂H₃]⁺
2936.4[C₂H₅]⁺
3924.8[C₃H₃]⁺
4168.2[C₃H₅]⁺
4399.9[C₃H₇]⁺
5560.7[C₄H₇]⁺
57 100.0 (Base Peak) [C₄H₉]⁺
6923.4[C₅H₉]⁺
7025.8[C₅H₁₀]⁺
71 68.2 [C₅H₁₁]⁺
8534.6[C₆H₁₃]⁺
9910.3[C₇H₁₅]⁺
1132.8[C₈H₁₇]⁺
156<1[C₁₁H₂₄]⁺ (Molecular Ion)
Interpretation of Fragmentation Pattern

The base peak at m/z 57 corresponds to the stable tertiary butyl cation ([C₄H₉]⁺), formed by cleavage of the C4-C5 bond. The prominent peak at m/z 43 is attributed to the isopropyl cation ([C₃H₇]⁺), resulting from cleavage of the C3-C4 bond. The significant peak at m/z 71 represents the pentyl cation ([C₅H₁₁]⁺), likely formed through various cleavage pathways. The very low abundance of the molecular ion at m/z 156 is characteristic of a highly branched alkane.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Dilution: Dissolve the this compound sample in a volatile, non-polar solvent such as hexane (B92381) or heptane (B126788) to a final concentration of approximately 1-10 µg/mL.

  • Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC system.

  • Vial Transfer: Transfer the final diluted sample into a 2 mL glass autosampler vial.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound and similar branched alkanes.[4][5]

Parameter Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow mode at 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
Oven ProgramInitial temperature: 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 20-200
Solvent Delay3 minutes

Mandatory Visualization

Fragmentation Pathway of this compound

fragmentation_pathway cluster_frags Major Fragment Ions M This compound [C11H24] m/z = 156 Ionization Electron Ionization (70 eV) MI Molecular Ion [C11H24]⁺˙ m/z = 156 Ionization->MI F57 [C4H9]⁺ m/z = 57 (Base Peak) MI->F57 - C7H15˙ F43 [C3H7]⁺ m/z = 43 MI->F43 - C8H17˙ F71 [C5H11]⁺ m/z = 71 MI->F71 - C6H13˙ F85 [C6H13]⁺ m/z = 85 MI->F85 - C5H11˙

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Workflow

experimental_workflow start Start: this compound Sample prep Sample Preparation (Dilution & Filtration) start->prep injection GC Injection prep->injection separation Gas Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection data Data Acquisition (Mass Spectrum) detection->data interpretation Data Interpretation (Fragmentation Analysis) data->interpretation end End: Identification interpretation->end

Caption: Experimental workflow for GC-MS analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of 2,3-Dimethylnonane Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving the co-elution of 2,3-dimethylnonane isomers during Gas Chromatography (GC) analysis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your separation efficiency.

Troubleshooting Guides

Co-elution of structurally similar isomers like those of this compound is a common challenge in GC. This guide provides a systematic approach to diagnose and resolve these issues.

Issue: Poor or No Separation of this compound Diastereomers

Primary Cause: Inadequate column selectivity or suboptimal GC method parameters are often the culprits when diastereomers (non-mirror image stereoisomers) of this compound fail to separate. These isomers often have very similar boiling points and polarities.

Troubleshooting Steps:

  • Verify Column Choice: For the separation of non-polar branched alkanes, a non-polar stationary phase is generally the first choice. However, to resolve subtle structural differences, a column with a different selectivity may be necessary.

    • Action: Confirm you are using an appropriate high-resolution capillary column. If co-elution persists on a standard non-polar column, consider a column with a different stationary phase chemistry.

  • Optimize Oven Temperature Program: A temperature program that is too fast can prevent sufficient interaction between the analytes and the stationary phase, leading to co-elution.[1]

    • Action: Start with a low initial oven temperature and employ a slow ramp rate (e.g., 1-5°C/min) through the expected elution range of the this compound isomers. This increases the interaction time and can significantly improve separation.[2]

  • Check Carrier Gas Flow Rate: The linear velocity of the carrier gas directly impacts column efficiency.

    • Action: Ensure the carrier gas flow rate is optimized for your column's internal diameter to achieve maximum resolution.

  • Increase Column Length or Decrease Internal Diameter: Increasing the number of theoretical plates can enhance separation.

    • Action: If available, switch to a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) to improve resolution.[2]

Issue: Suspected Co-elution of this compound Enantiomers

Primary Cause: Enantiomers (non-superimposable mirror images) have identical physical properties in a non-chiral environment and will not be separated on a standard achiral GC column.

Troubleshooting Steps:

  • Employ a Chiral Stationary Phase: The separation of enantiomers requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the analytes.

    • Action: Utilize a GC column with a chiral stationary phase, such as one based on derivatized cyclodextrins. These have proven effective for separating non-functionalized chiral alkanes.[3]

  • Optimize Temperature Program for Chiral Separation: Chiral separations are often highly sensitive to temperature.

    • Action: A slow temperature ramp is crucial. Experiment with different ramp rates and initial temperatures to find the optimal conditions for enantiomeric resolution.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that I have co-eluting isomers and not just a broad peak?

A1: If you are using a mass spectrometer (MS) detector, examine the mass spectrum across the peak.[4] A changing mass spectrum from the leading edge to the tailing edge of the peak is a strong indication of co-eluting compounds.[4] For other detectors, a peak with a shoulder or an asymmetrical shape can also suggest co-elution.[5]

Q2: I'm using a standard non-polar column (e.g., DB-5ms) and can't separate the this compound isomers. What should I try next?

A2: First, optimize your temperature program by lowering the initial temperature and using a slower ramp rate. If this does not provide adequate resolution, consider a longer column or a column with a smaller internal diameter to increase efficiency. If diastereomers are still co-eluting, a column with a different non-polar or intermediate-polarity stationary phase might offer the required selectivity. For enantiomers, an achiral column will not suffice, and you must switch to a chiral stationary phase.

Q3: Are there any alternatives to changing the GC column to resolve co-eluting isomers?

A3: While column selection is the most critical factor, you can further optimize your method. Ensure your injection technique is consistent and provides a narrow sample band. You can also experiment with different carrier gases (e.g., hydrogen instead of helium) to improve efficiency, but be mindful of the safety precautions. However, for challenging isomer separations, especially enantiomers, changing the column is often unavoidable.

Q4: What is a good starting point for a temperature program to separate C11 branched alkanes?

A4: A good starting point for a 30m x 0.25mm ID column would be an initial temperature of 40-50°C, hold for 1-2 minutes, then ramp at 2-5°C/min to a final temperature of around 150-200°C. This can then be optimized based on the initial results.[6]

Data Presentation

The following table summarizes the Kovats retention indices for this compound on a standard non-polar stationary phase. This data can be used as a reference for peak identification.

CompoundStationary PhaseKovats Retention Index
This compoundStandard Non-Polar1051.5 - 1055

Data sourced from PubChem.

Experimental Protocols

Protocol 1: Separation of this compound Diastereomers on a Non-Polar Column

This protocol provides a starting method for the separation of this compound diastereomers using a common non-polar GC column.

Instrumentation and Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column: e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, high purity

  • Sample: this compound standard or sample extract diluted in a suitable solvent (e.g., hexane)

GC Method Parameters:

ParameterValueRationale
Injector Temperature 250 °CEnsures complete vaporization of the analytes.
Injection Mode Split (e.g., 50:1)Prevents column overloading for concentrated samples.
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)Optimal for column efficiency.
Oven Program
Initial Temperature50 °CAllows for focusing of analytes at the column head.
Initial Hold Time2 min
Ramp Rate3 °C/minA slow ramp to enhance separation of closely eluting isomers.
Final Temperature150 °CEnsures elution of all C11 isomers.
Final Hold Time5 min
Detector Temperature 280 °C (FID) or Transfer line at 280°C (MS)Prevents condensation of analytes.
Protocol 2: Chiral Separation of this compound Enantiomers

This protocol outlines a general procedure for the enantioselective analysis of this compound using a cyclodextrin-based chiral stationary phase.

Instrumentation and Materials:

  • Gas Chromatograph with FID or MS

  • Chiral Capillary Column: e.g., a column with a derivatized β-cyclodextrin stationary phase

  • Carrier Gas: Helium or Hydrogen, high purity

  • Sample: Racemic mixture of this compound diluted in a volatile solvent (e.g., pentane)

GC Method Parameters:

ParameterValueRationale
Injector Temperature 250 °CEnsures complete vaporization.
Injection Mode Split (e.g., 100:1)
Injection Volume 1 µL
Carrier Gas HydrogenOften provides better efficiency for chiral separations.
Linear Velocity ~40 cm/secOptimize for best resolution.
Oven Program
Initial Temperature40 °CLower starting temperature is often beneficial for chiral separations.
Initial Hold Time2 min
Ramp Rate2 °C/minA very slow ramp is critical for resolving enantiomers.
Final Temperature120 °C
Final Hold Time5 min
Detector Temperature 250 °C (FID) or Transfer line at 250°C (MS)

Note: The optimal temperature program and flow rate for chiral separations are highly dependent on the specific column and analytes and will likely require further optimization.

Visualizations

Troubleshooting_Workflow Troubleshooting Co-elution of this compound Isomers start Start: Co-eluting Peaks Observed check_ms Examine MS Data Across Peak start->check_ms ms_changing MS Spectrum is Changing? check_ms->ms_changing confirm_coelution Confirmed Co-elution ms_changing->confirm_coelution Yes broad_peak Broad Peak, Single Compound ms_changing->broad_peak No optimize_temp Optimize Temperature Program (Lower initial T, slower ramp) confirm_coelution->optimize_temp resolution_ok1 Resolution Acceptable? optimize_temp->resolution_ok1 change_column_dimensions Change Column Dimensions (Longer column, smaller ID) resolution_ok1->change_column_dimensions No end_resolved Issue Resolved resolution_ok1->end_resolved Yes resolution_ok2 Resolution Acceptable? change_column_dimensions->resolution_ok2 consider_chiral Are Enantiomers Suspected? resolution_ok2->consider_chiral No resolution_ok2->end_resolved Yes use_chiral_column Use Chiral GC Column consider_chiral->use_chiral_column Yes change_phase Consider Different Stationary Phase consider_chiral->change_phase No use_chiral_column->optimize_temp end_unresolved Consult Further Support troubleshoot_broadening Troubleshoot Peak Broadening (Injection, flow rate, etc.) broad_peak->troubleshoot_broadening change_phase->end_unresolved

Caption: A logical workflow for troubleshooting the co-elution of this compound isomers.

Experimental_Logic Experimental Approach to Resolving this compound Isomers start Goal: Separate this compound Isomers isomer_type What type of isomers? start->isomer_type diastereomers Diastereomers isomer_type->diastereomers Diastereomers enantiomers Enantiomers isomer_type->enantiomers Enantiomers nonpolar_column Start with Non-Polar Column (e.g., DB-5ms) diastereomers->nonpolar_column chiral_column Requires Chiral Column (e.g., Cyclodextrin-based) enantiomers->chiral_column optimize_method Optimize Method: - Temperature Program - Carrier Gas Flow - Column Dimensions nonpolar_column->optimize_method chiral_column->optimize_method achieved Separation Achieved optimize_method->achieved not_achieved Separation Not Achieved optimize_method->not_achieved

Caption: Logical relationship for selecting an experimental approach based on isomer type.

References

improving peak resolution of 2,3-Dimethylnonane in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving Peak Resolution of 2,3-Dimethylnonane

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for improving the gas chromatographic resolution of this compound and related branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high resolution for this compound challenging in gas chromatography?

A1: The primary challenge in separating this compound lies in the presence of numerous structurally similar isomers with very close boiling points.[1] In gas chromatography, especially with non-polar stationary phases, elution order is heavily dependent on the compound's boiling point.[2][3] When isomers have similar boiling points, they tend to co-elute, resulting in a single, unresolved peak instead of distinct, individual peaks.[4][5]

Q2: What are the most critical GC parameters to adjust for separating closely eluting isomers like this compound?

A2: To resolve closely eluting isomers, you must optimize the three factors of the chromatography resolution equation: selectivity, efficiency, and capacity factor.[4][6][7] The most impactful parameters to adjust are:

  • Oven Temperature Program: This is crucial for managing the capacity factor and selectivity. Lowering the initial temperature or using a slower ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly improve separation.[6][8][9]

  • Column Selection (Stationary Phase): The choice of stationary phase is the most important factor affecting selectivity.[10][11] While non-polar columns are standard for alkanes, subtle differences in phase chemistry can alter elution order.[1]

  • Column Dimensions (Length, Internal Diameter, Film Thickness): These parameters control the column's efficiency (the number of theoretical plates). A longer, narrower column with a thinner film will generate sharper peaks and improve resolution, although it will also increase analysis time.[6][7][12]

Q3: Which type of GC column is most effective for separating branched alkanes?

A3: Non-polar stationary phases are the industry standard for separating alkanes, as they separate these non-polar compounds primarily by their boiling points.[1][2] For high-boiling-point branched alkanes like dimethylnonanes, columns with high thermal stability are essential.[1] Common and effective stationary phases include (5%-Phenyl)-methylpolysiloxane and 5% Diphenyl / 95% Dimethyl Polysiloxane, which offer low bleed and excellent performance at high temperatures.[1]

Q4: How does a temperature gradient (oven program) improve the resolution of isomers?

A4: A temperature gradient, or temperature program, improves resolution by optimizing the separation of compounds with a wide range of boiling points.[13][14] For closely eluting isomers, a slow temperature ramp allows for more effective partitioning between the mobile and stationary phases.[15] This enhances the subtle differences in analyte-phase interactions, leading to better separation than an isothermal (constant temperature) method, which might elute the isomers too quickly.[9][13] Lowering the overall temperature or slowing the ramp rate increases the capacity factor, giving the column more time to resolve the compounds.[6][7]

Troubleshooting Guide for Peak Resolution

This guide addresses specific issues encountered when separating this compound and its isomers.

Problem: Peaks are Co-eluting or Poorly Resolved

When you observe a single broad peak where multiple isomers are expected, or peaks with significant overlap (no baseline separation), it is known as co-elution.[5]

Step 1: Confirm Co-elution First, verify that the poor resolution is due to co-elution and not another issue.

  • Peak Shape Analysis: Look for shoulders or slight asymmetries in the peak. A "shoulder" is a strong indicator of two peaks eluting very close together.[4][5]

  • Mass Spectrometry (If available): If using a GC-MS system, examine the mass spectra across the peak. A change in the spectral data from the front to the back of the peak indicates that multiple compounds are present.[4][5]

Step 2: Optimize Your Current Method Before changing the column, attempt to improve resolution by adjusting your instrument parameters.

  • Action 1: Modify the Oven Temperature Program.

    • Rationale: Lowering the temperature increases the interaction of the analytes with the stationary phase, which can enhance separation.[6][7] A slower ramp gives the column more time to resolve compounds with very similar boiling points.[13][15]

    • Procedure:

      • Decrease the initial oven temperature by 10-20 °C.

      • Reduce the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min or even 2 °C/min).[9]

      • Consider adding a short isothermal hold at a temperature just below the elution temperature of the target peaks.[16]

  • Action 2: Optimize Carrier Gas Flow Rate.

    • Rationale: Every column has an optimal linear velocity (flow rate) for maximum efficiency. Operating at this optimal flow rate will produce the narrowest possible peaks, which improves resolution.[8]

    • Procedure:

      • Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions and carrier gas (Helium or Hydrogen).

      • Adjust the flow rate and observe the effect on peak width and resolution. Hydrogen generally allows for faster optimal flow rates and can improve efficiency.[8]

  • Action 3: Reduce Injection Volume.

    • Rationale: Injecting too much sample can overload the column, leading to peak broadening and fronting, which degrades resolution.[15][17]

    • Procedure:

      • Reduce the injection volume by half or dilute your sample.

      • Ensure you are using an appropriate split ratio if using a split/splitless inlet. A higher split ratio will introduce less sample onto the column.

Step 3: Select a More Efficient or Selective Column If method optimization is insufficient, the column itself may be the limiting factor.

  • Action 1: Increase Column Length or Decrease Internal Diameter.

    • Rationale: Column efficiency is directly related to its dimensions. Doubling the column length increases resolution by about 40%.[6][7] Using a smaller internal diameter (e.g., moving from 0.32 mm to 0.25 mm) also increases efficiency and yields narrower peaks.[6]

    • Procedure:

      • Replace the current column with one that is longer (e.g., 60 m instead of 30 m).

      • Alternatively, choose a column with a smaller internal diameter. Be aware that longer and narrower columns will result in longer analysis times and higher backpressure.

  • Action 2: Change the Stationary Phase.

    • Rationale: Selectivity is the ability of the stationary phase to differentiate between analytes. While most non-polar phases separate by boiling point, some offer slightly different selectivities due to functional groups like phenyl.[2][10] Changing the phase chemistry is a powerful way to alter elution order and resolve co-eluting peaks.[4]

    • Procedure:

      • If using a standard 5% phenyl-methylpolysiloxane column, consider a column with a different non-polar or intermediate-polarity chemistry if compatible with your analytes. Even structurally similar phases from different manufacturers can sometimes provide the necessary change in selectivity.

Data Presentation: Parameter Adjustments and Their Effects

The following table summarizes the expected outcomes of common parameter adjustments for improving resolution.

Parameter AdjustedPrimary Factor AffectedExpected Impact on ResolutionTypical Trade-Off
Oven Temperature / Ramp RateCapacity Factor (k) / Selectivity (α)Significant Improvement Longer Analysis Time[9]
Column LengthEfficiency (N)Moderate Improvement (√N)Longer Analysis Time, Higher Cost[6]
Column Internal Diameter (ID)Efficiency (N)Significant Improvement Lower Sample Capacity, Higher Backpressure[6]
Stationary Phase Film ThicknessEfficiency (N)Improvement (for later eluting peaks)Lower Sample Capacity, Less Retention[7]
Change Stationary PhaseSelectivity (α)Potentially Major Improvement May require significant method redevelopment[4][10]
Optimize Carrier Gas Flow RateEfficiency (N)Improvement (narrower peaks)Minimal
Data Presentation: Comparison of Common GC Columns for Alkane Analysis
Column NameStationary PhaseMax Temperature (°C)Key Features
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxane400High thermal stability, low bleed, ideal for high boilers.[1]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl Polysiloxane350Low bleed for mass spectrometry, excellent inertness.[1]
Phenomenex ZB-5 5% Phenyl / 95% Dimethylpolysiloxane360/370General purpose, robust performance.
Agilent J&W DB-1ms 100% Dimethylpolysiloxane325/350Non-polar, separates strictly by boiling point.
Experimental Protocols
General Protocol for GC Analysis of Branched Alkanes

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and sample.

  • Column: Agilent J&W DB-5ht, 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at an optimized constant flow rate (e.g., 1.2 mL/min for Helium).

  • Inlet: Split/Splitless Injector at 280 °C.

  • Split Ratio: 50:1 (adjust based on sample concentration).

  • Injection Volume: 1 µL.

  • Oven Program (Starting Point):

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at 5 °C/min.

    • Ramp 2: Increase to 300 °C at 10 °C/min.

    • Final Hold: Hold at 300 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 320 °C.

    • Hydrogen flow: 40 mL/min

    • Air flow: 400 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

  • Sample Preparation: Dilute the sample in a suitable non-polar solvent like hexane (B92381) or pentane.

Visualizations

Logical Workflow for Troubleshooting Peak Co-elution

G cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Column Adjustment cluster_3 Resolution Problem Poor Peak Resolution (Co-elution Suspected) Temp Optimize Oven Temperature (Lower initial T, slower ramp) Problem->Temp Start Here Flow Optimize Carrier Gas Flow Rate Temp->Flow If resolution is still poor Success Resolution Achieved Temp->Success If resolved Injection Reduce Injection Volume (or Dilute Sample) Flow->Injection If resolution is still poor Flow->Success If resolved Dimensions Increase Column Efficiency (Longer column, smaller ID) Injection->Dimensions If method optimization fails Injection->Success If resolved Phase Change Stationary Phase (Alter Selectivity) Dimensions->Phase Last resort Dimensions->Success If resolved Phase->Success If resolved

Caption: A logical workflow for troubleshooting and improving GC peak resolution.

Relationship Between GC Parameters and Resolution Factors

G cluster_factors Core Chromatographic Factors cluster_params Adjustable GC Parameters Resolution Peak Resolution Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention Factor (k) Retention->Resolution StationaryPhase Stationary Phase Chemistry StationaryPhase->Selectivity ColumnDimensions Column Dimensions (L, ID, df) ColumnDimensions->Efficiency Temperature Oven Temperature & Program Temperature->Selectivity Temperature->Retention FlowRate Carrier Gas Flow Rate FlowRate->Efficiency

Caption: Relationship between key GC parameters and the factors governing chromatographic resolution.

References

optimization of GC temperature program for branched alkane separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography. This guide provides detailed information, troubleshooting advice, and frequently asked questions related to the optimization of GC temperature programs for the separation of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of temperature programming when separating branched alkanes?

A1: The primary goal is to achieve optimal resolution between structurally similar isomers within a reasonable analysis time.[1] Branched alkanes often have very close boiling points, making isothermal analysis ineffective. Temperature programming allows for the separation of a wide range of compounds, from volatile to semi-volatile, in a single run by gradually increasing the column temperature.[1][2] This process improves peak shapes, especially for late-eluting compounds, and increases peak capacity, which is the number of analytes that can be separated effectively.[3]

Q2: How does the temperature ramp rate impact the separation of branched alkane isomers?

A2: The temperature ramp rate is a critical parameter for resolving closely eluting isomers.[4]

  • Slower Ramp Rate: A slower temperature increase (e.g., 2-5°C/min) gives analytes more time to interact with the stationary phase.[1][4] This enhances the separation between isomers with minor differences in boiling points, leading to improved resolution.[5] However, it also results in longer analysis times and broader peaks, which can decrease sensitivity.[5]

  • Faster Ramp Rate: A faster ramp rate (e.g., 15-20°C/min) shortens the analysis time significantly.[6][7] However, it can decrease resolution as compounds have less time to interact with the stationary phase, potentially causing critical isomer pairs to co-elute.[8]

Q3: What is a good starting point for developing a GC temperature program?

A3: A "scouting gradient" is an excellent starting point for an unknown sample.[3] This involves using a generic, wide-ranging program to determine the volatility range of the components in your mixture. A typical scouting program would be:

  • Initial Temperature: 40°C (or 10-20°C below the boiling point of the solvent for splitless injection).[3][9]

  • Initial Hold: 1-2 minutes.

  • Ramp Rate: 10°C per minute.[3][9]

  • Final Temperature: The maximum operating temperature of your column.

  • Final Hold: 5-10 minutes to ensure all components have eluted.[3] This initial run will show the elution range of your analytes and highlight areas where the temperature program needs to be optimized (e.g., regions of peak clustering).

Q4: When should I use an isothermal hold within a temperature program?

A4: An isothermal hold (a period of constant temperature) should be incorporated into your program when you have a specific group of closely eluting isomers that are difficult to separate.[4] By holding the temperature constant just below their elution temperature, you increase the interaction time with the stationary phase for only that specific group, which can significantly improve their resolution without drastically increasing the total run time.

Troubleshooting Guide

Problem: Poor resolution or co-elution of critical isomer pairs.

  • Possible Cause: The temperature ramp rate is too fast through the elution range of the critical pair.

  • Solution: Decrease the ramp rate. A good rule of thumb is to cut the ramp rate in half (e.g., from 10°C/min to 5°C/min) in the temperature window where the isomers elute.[1][4] You may need to use a multi-step ramp, with a slower rate for the problem area and faster rates before and after to maintain a reasonable run time.[4]

Problem: Late-eluting peaks are too broad, resulting in poor sensitivity.

  • Possible Cause: The temperature ramp is too slow, or the final temperature is not high enough. As compounds spend more time on the column, band broadening naturally increases.[7]

  • Solution: Increase the final temperature of your program and/or increase the ramp rate after the critical pairs have eluted. A higher final temperature ensures that high-boiling point compounds are efficiently eluted from the column.[4] Temperature programming inherently helps keep later-eluted peaks sharper than in an isothermal run, leading to increased sensitivity.[3]

Problem: All peaks elute very early in the chromatogram and are poorly resolved.

  • Possible Cause: The initial oven temperature is too high. If the initial temperature is close to or above the boiling point of your most volatile analytes, they will have minimal interaction with the stationary phase and will elute quickly with the solvent front.

  • Solution: Lower the initial oven temperature. A common practice is to set the initial temperature about 20°C below the elution temperature of the first peak of interest.[9] This allows early eluting compounds to "focus" on the head of the column before the temperature ramp begins, leading to sharper peaks and better separation.

Problem: Retention times are inconsistent between runs.

  • Possible Cause: Insufficient oven equilibration time at the start of the run. The GC oven needs to be fully stabilized at the initial temperature before injection.[10]

  • Solution: Increase the oven equilibration time or "ready time" in your instrument settings. Ensure that the actual oven temperature has reached the setpoint and is stable before injecting the sample. Also, check for leaks in the system, as this can affect flow and pressure, leading to retention time shifts.[11]

Experimental Protocols
Protocol 1: Systematic Optimization of Temperature Ramp Rate

This protocol describes a method to determine the optimal ramp rate for separating a critical pair of branched alkane isomers.

  • Sample Preparation: Prepare a standard solution containing the branched alkane mixture of interest at a known concentration (e.g., 100 ppm) in a suitable solvent like hexane (B92381) or dichloromethane.

  • Initial Scouting Run:

    • Injector: 250°C, Split ratio 50:1.

    • Column: A non-polar column, such as one with a 5% phenyl / 95% dimethylpolysiloxane phase, is a good starting point.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[4]

    • Oven Program: Start at 40°C (hold for 2 min), ramp at 10°C/min to 300°C (hold for 5 min).

    • Detector (FID): 310°C.

  • Identify Critical Pair: Analyze the chromatogram from the scouting run to identify the most poorly resolved (or co-eluting) pair of branched alkane isomers. Note their approximate elution temperature.

  • Iterative Optimization: Set up a sequence of runs where only the ramp rate is modified. Keep all other parameters constant.

    • Run 1 (Slow): Ramp at 3°C/min through the region 20°C below and above the elution temperature of the critical pair. Use a faster ramp before and after this window.

    • Run 2 (Medium): Ramp at 5°C/min through the same region.

    • Run 3 (Fast): Ramp at 8°C/min through the same region.

  • Data Analysis: For each run, calculate the resolution (Rs) between the critical pair. Compare the Rs values and retention times to select the program that provides adequate separation (typically Rs ≥ 1.5) with the shortest possible analysis time.

Data Presentation

Table 1: Effect of Temperature Ramp Rate on Resolution of 2,3-dimethylheptane (B1293410) and 2,4-dimethylheptane

Ramp Rate (°C/min)Retention Time (Peak 1, min)Retention Time (Peak 2, min)Resolution (Rs)Analysis Time (min)
812.5112.600.85 (Co-eluting)25
514.8215.011.42 (Partial Separation)32
317.1517.451.88 (Baseline Resolved)45

Note: Data are illustrative examples to demonstrate the principle.

Visualizations

Workflow for GC Temperature Program Optimization

GC_Optimization_Workflow start Start: Define Analytes (Branched Alkanes) scout 1. Perform Scouting Run (e.g., 10°C/min ramp) start->scout evaluate_scout 2. Evaluate Chromatogram: - Identify elution range - Find critical isomer pairs scout->evaluate_scout is_resolution_ok Resolution Adequate? (Rs > 1.5) evaluate_scout->is_resolution_ok optimize 3. Optimize Temperature Program is_resolution_ok->optimize No finish End: Final Method is_resolution_ok->finish Yes slow_ramp 4a. Decrease Ramp Rate (e.g., to 3-5°C/min) for critical pairs optimize->slow_ramp add_hold 4b. Add Isothermal Hold below elution temp of critical pair optimize->add_hold adjust_initial 4c. Lower Initial Temp for early eluting peaks optimize->adjust_initial analyze_optimized 5. Analyze Optimized Run slow_ramp->analyze_optimized add_hold->analyze_optimized adjust_initial->analyze_optimized final_check Resolution & Run Time Acceptable? analyze_optimized->final_check final_check->optimize No, re-optimize final_check->finish Yes

Caption: Workflow for systematic GC temperature program optimization.

Troubleshooting Decision Tree for Poor Isomer Separation

Troubleshooting_Tree problem Problem: Poor Resolution of Isomers cause1 Are peaks clustered in one region? problem->cause1 cause2 Are peaks too broad? cause1->cause2 No solution1a Solution: Use a slower ramp rate (e.g., 2-5°C/min) in that temperature region. cause1->solution1a Yes solution1b Solution: Add a short isothermal hold ~15°C below the elution temperature of the cluster. cause1->solution1b Yes cause3 Are peaks fronting or tailing? cause2->cause3 No solution2 Solution: Increase final temperature or ramp rate after critical peaks elute to sharpen late peaks. cause2->solution2 Yes (especially late peaks) solution3a Possible Cause: Column Overload cause3->solution3a Yes solution3b Action: - Dilute sample - Increase split ratio solution3a->solution3b

Caption: Troubleshooting decision tree for poor isomer resolution.

References

Technical Support Center: Mass Spectrometer Source Fouling from Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering mass spectrometer source fouling, specifically from hydrocarbon analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common symptoms of mass spectrometer source fouling from hydrocarbon analysis?

A1: Common symptoms indicating that the mass spectrometer source is contaminated with hydrocarbons include a noticeable decrease in sensitivity, a loss of signal intensity particularly at higher masses, and an increase in the electron multiplier voltage required during auto-tuning.[1][2] You may also observe poor peak shapes for calibrant ions, especially for ions at higher m/z values like 502, and an escalating repeller voltage during tuning.[2]

Q2: What are the primary causes of hydrocarbon contamination in a mass spectrometer source?

A2: Hydrocarbon contamination can originate from several sources. These include backstreaming of oil from vacuum pumps, the presence of oil in the laboratory atmosphere, and the use of compressed air generators that may feed nitrogen generators.[3] Other sources can be fingerprints on internal components, contamination from metal parts machined with cutting oils, and bleed from GC columns or septa.[3][4]

Q3: How often should the mass spectrometer source be cleaned?

A3: There is no fixed schedule for cleaning the mass spectrometer source.[1] Cleaning should be performed when symptoms of contamination, such as poor sensitivity or high multiplier gain, become apparent.[1] The frequency of cleaning depends on the sample throughput and the cleanliness of the samples being analyzed.

Q4: What are the recommended steps for cleaning a mass spectrometer source contaminated with hydrocarbons?

A4: The general procedure involves venting the system, carefully removing the source, disassembling it, cleaning the components, and then reassembling and reinstalling the source.[1] It is crucial to wear powder-free gloves during the entire process to avoid re-contamination.[1][5] Detailed protocols are provided in the "Experimental Protocols" section below.

Q5: What solvents are effective for cleaning hydrocarbon fouling?

A5: A sequence of solvents with varying polarities is typically recommended to remove hydrocarbon residues effectively. Common choices include methanol (B129727), acetone (B3395972), hexane, and isopropanol.[2][6][7] An ultrasonic bath is often used to enhance the cleaning process.[1][8]

Q6: Can abrasive cleaning be used for source components?

A6: Yes, some manufacturers recommend using a slurry of aluminum oxide powder with water or methanol to mechanically remove stubborn deposits.[1][2] This should be done carefully, especially on critical surfaces like slits, to avoid rounding the edges.[1] After abrasive cleaning, thorough rinsing and sonication are necessary to remove all abrasive particles.[8]

Q7: How can I prevent or minimize hydrocarbon fouling in the future?

A7: To minimize contamination, use high-quality, LC/MS-grade solvents and reagents.[9] Ensure that carrier and detector gases are pure and filtered to remove hydrocarbons.[10] Regular maintenance of the vacuum pumps and ensuring a clean laboratory environment are also crucial.[11] Implementing a system flush or shutdown method at the end of each batch can also help clean the system and remove potential contaminants.[9]

Data Presentation

Table 1: Recommended Solvents for Mass Spectrometer Source Cleaning

SolventPurpose & NotesSonication Time (minutes)
Detergent Solution (e.g., Mr. Clean diluted 1:4 with water) Initial cleaning to remove heavy deposits and polishing compound residues.[8]10 - 20
Deionized Water Rinsing to remove detergent residues. Multiple rinses are recommended.[8]5 - 10 (per rinse)
Methanol General purpose cleaning and rinsing. Can be used for Vespel® insulators.[1][6][8]10
Acetone Used to remove water residues before the final methanol rinse.[1][8] Not suitable for Vespel® parts.[8]5 - 10
Hexane Effective for removing non-polar hydrocarbon contaminants.[2]5 - 10
Isopropanol (IPA) Can be used as an alternative or in addition to other organic solvents for rinsing.[7]10
Acetonitrile A common solvent used for cleaning sample cones and other components.[6]10
Formic Acid (up to 10% solution) For heavily contaminated components, a solution of methanol, water, and formic acid can be used.[5]30

Experimental Protocols

Protocol 1: Standard Mass Spectrometer Source Cleaning Procedure

  • System Shutdown and Source Removal:

    • Vent the mass spectrometer according to the manufacturer's instructions.

    • Ensure all power is turned off and the source has cooled down.[1]

    • Wearing lint-free nylon gloves, carefully remove the source from the vacuum housing. It is advisable to photograph the source and its connections before disassembly if you are unfamiliar with the process.[1]

  • Source Disassembly:

    • Place the source on a clean, lint-free cloth.[1]

    • Disassemble the source components, separating metal parts from ceramics, insulators, and polymeric parts into different beakers.[8]

  • Abrasive Cleaning (if necessary):

    • Prepare a slurry of 600-grit aluminum oxide abrasive with methanol or water.[1]

    • Using a cotton swab, polish the inside surfaces of the source components to remove visible deposits.[2] Pay special attention to the ion volume, repeller, and extractor lens.[2]

    • Avoid excessive polishing on critical edges like slits.[1]

  • Solvent Cleaning and Sonication:

    • Rinse the abrasive slurry off the metal parts using a detergent solution and a toothbrush.[1]

    • Place the metal parts in a beaker with a detergent solution and sonicate for 10-20 minutes.[8]

    • Decant the cleaning solution and repeat sonication with several washes of clean deionized water to remove all detergent.[1][8]

    • Sequentially sonicate the parts in acetone (if not Vespel®), and then methanol.[1][2] Do not allow parts to dry between solvent changes.[2]

    • Clean ceramic and polymeric parts separately by sonicating in methanol.[1][8]

  • Drying and Baking:

    • After the final solvent rinse, allow the parts to air dry briefly or blow them dry with inert, oil-free gas.[5]

    • Place all cleaned parts in a laboratory oven and bake at 100-150°C for at least 15 minutes to an hour to remove any residual solvents.[1][8]

  • Source Reassembly and Installation:

    • Allow the parts to cool completely.

    • Wearing clean gloves, carefully reassemble the source, using your photographs or manufacturer's diagrams as a guide.[1]

    • Install the reassembled source back into the mass spectrometer.

Mandatory Visualization

TroubleshootingWorkflow start Start: Performance Degradation (e.g., Low Sensitivity, High EM Voltage) check_symptoms Identify Symptoms: - Poor Sensitivity? - High Mass Loss? - High Multiplier Gain? start->check_symptoms is_fouling Source Fouling Suspected check_symptoms->is_fouling run_blank Action: Run System Blank & Autotune is_fouling->run_blank Yes investigate_other Action: Investigate Other Causes (e.g., Leaks, Electronics) is_fouling->investigate_other No eval_blank Evaluate Blank & Tune Report: - Hydrocarbon Peaks Present? - Tune Fails or Repeller High? run_blank->eval_blank confirm_fouling Fouling Confirmed eval_blank->confirm_fouling clean_source Action: Perform Source Cleaning (See Protocol 1) confirm_fouling->clean_source Yes confirm_fouling->investigate_other No reassemble_install Action: Reassemble & Install Source clean_source->reassemble_install pump_down_bakeout Action: Pump Down & System Bakeout reassemble_install->pump_down_bakeout test_performance Evaluate System Performance: - Run Autotune - Inject Standard pump_down_bakeout->test_performance is_resolved Performance Restored? test_performance->is_resolved end_resolved End: Issue Resolved is_resolved->end_resolved Yes is_resolved->investigate_other No end_other End: Escalate to Service Engineer investigate_other->end_other

Caption: Troubleshooting workflow for mass spectrometer source fouling.

References

selecting the optimal GC column for 2,3-Dimethylnonane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical assistance for selecting the optimal Gas Chromatography (GC) column and troubleshooting common issues encountered during the analysis of 2,3-Dimethylnonane.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for this compound analysis?

The primary factor is the stationary phase polarity. This compound is a non-polar branched alkane.[1][2] Therefore, a non-polar GC column is the most suitable choice. Separations on non-polar phases occur primarily based on the compound's boiling point.[1][3] Given that the boiling point of this compound is approximately 186-187°C, a column with good thermal stability is necessary.[4][5][6]

Q2: Which specific stationary phases are recommended for analyzing branched alkanes like this compound?

For the analysis of non-polar compounds such as alkanes, industry-standard non-polar stationary phases are recommended.[1] The most common and effective phases are:

  • 5% Phenyl / 95% Dimethylpolysiloxane: This is a versatile, low-bleed phase ideal for general-purpose analyses and is highly effective for separating hydrocarbons. It offers a slight increase in polarity compared to 100% dimethylpolysiloxane, which can be beneficial for resolving complex mixtures. Columns like the DB-5ms or Rtx-5MS fall into this category and are known for their inertness and low bleed, making them excellent for mass spectrometry applications.[1]

  • 100% Dimethylpolysiloxane: This is a highly non-polar, robust phase where compounds elute in strict order of their boiling points. It is a reliable choice for separating hydrocarbon mixtures.

A good starting point for most applications is a 5% phenyl-type column with dimensions of 30 m x 0.25 mm ID and a 0.25 µm film thickness.[3]

Q3: How do column dimensions (length, internal diameter, film thickness) impact the separation of this compound?

Column dimensions are crucial for optimizing resolution, analysis time, and sample capacity.

  • Length: A longer column provides greater efficiency and, therefore, better resolution between closely eluting compounds like isomers. Doubling the column length can increase resolution by about 40%.[3] However, this also leads to longer analysis times and increased cost. A 30-meter column is typically sufficient for most applications.

  • Internal Diameter (ID): The most common ID is 0.25 mm, which offers a good balance between efficiency (resolution) and sample capacity. For higher resolution of complex isomer mixtures, a smaller ID (e.g., 0.18 mm) can be used, though this reduces sample capacity.

  • Film Thickness: A standard film thickness of 0.25 µm is recommended for this analysis. Thicker films increase retention but can also increase column bleed at the higher temperatures required for elution.

Troubleshooting Guide

Problem 1: Poor resolution between this compound and other C11 isomers.

  • Cause: The temperature program may be too fast, or the column may not have sufficient resolving power.

  • Solution:

    • Optimize Oven Temperature Program: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to allow more time for the isomers to interact with the stationary phase.

    • Increase Column Length: If optimizing the temperature program is insufficient, switch to a longer column (e.g., 60 m instead of 30 m) to improve theoretical plates and enhance separation.

    • Use a Smaller ID Column: A column with a smaller internal diameter will provide higher efficiency and may resolve the critical pair.

Problem 2: Peak tailing is observed for this compound.

  • Cause: While less common for non-polar analytes, peak tailing can indicate activity in the system or column issues.

  • Solution:

    • Check for Inlet Contamination: The inlet liner can accumulate non-volatile residues. Replace the liner and septum.

    • Re-cut the Column: A poor column cut can create active sites. Trim 10-15 cm from the front of the column to ensure a clean, square cut.

    • Condition the Column: Properly condition the column according to the manufacturer's instructions to remove any contaminants and ensure the stationary phase is stable.

Problem 3: High column bleed is interfering with detection.

  • Cause: The analytical temperature may be exceeding the column's maximum limit, or the carrier gas may be impure.

  • Solution:

    • Verify Column Temperature Limits: Ensure your oven program does not exceed the maximum operating temperature for your specific column.[1] Low-bleed ("-MS") columns are designed to have higher thermal stability.[1]

    • Use High-Purity Carrier Gas: Ensure the use of high-purity (99.999% or higher) carrier gas (Helium or Hydrogen) and that gas traps are functioning correctly to remove oxygen and moisture, which can degrade the stationary phase.

    • Proper Column Conditioning: Before initial use, condition the column at a temperature recommended by the manufacturer to remove volatile contaminants and stabilize the phase.

Data and Protocols

Physicochemical Data

The selection of GC parameters is heavily influenced by the analyte's physical properties.

PropertyValueReference
Molecular FormulaC₁₁H₂₄
Molecular Weight156.31 g/mol [6]
Boiling Point~186.9 °C[5]
Recommended GC Columns

The table below summarizes recommended columns for this compound analysis.

Column TypeStationary PhaseDimensions (L x ID x df)Max Temp. (°C)Key Features
General Purpose 5% Phenyl / 95% Dimethylpolysiloxane30 m x 0.25 mm x 0.25 µm325/350Excellent inertness, low bleed, suitable for GC-MS.[1]
High Temp / High MW (5%-Phenyl)-methylpolysiloxane30 m x 0.25 mm x 0.25 µm400High thermal stability for high-boiling hydrocarbons.[1]
High Resolution 5% Phenyl / 95% Dimethylpolysiloxane60 m x 0.25 mm x 0.25 µm325/350Increased length for enhanced resolution of complex isomers.
Representative Experimental Protocol: GC-MS Analysis

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

  • Instrumentation: Standard Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Parameters:

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet: Split/Splitless, operated in split mode.

    • Split Ratio: 50:1.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-300 amu.

Workflow and Logic Diagrams

The following diagram illustrates the logical workflow for selecting the appropriate GC column for your analysis.

GC_Column_Selection_Workflow A Start: Define Analytical Goal B Identify Analyte: This compound A->B C Determine Key Properties: - Non-polar (Branched Alkane) - Boiling Point: ~187°C B->C D Select Stationary Phase C->D E Non-Polar Phase: 5% Phenyl Polysiloxane (e.g., DB-5ms) D->E Based on Polarity F Select Column Dimensions E->F G Standard Resolution: 30m x 0.25mm x 0.25µm F->G Default Choice H Complex Sample with Close Isomers? G->H I High Resolution: 60m x 0.25mm x 0.25µm H->I Yes J Optimize Temperature Program & Finalize Method H->J No I->J K End: Analysis J->K

Caption: Logical workflow for selecting a GC column for this compound analysis.

References

Technical Support Center: Isomeric Interference in Dimethylnonane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering isomeric interference during the mass spectrometry analysis of 2,3-dimethylnonane.

Frequently Asked Questions (FAQs)

Q1: My GC-MS analysis shows a peak identified as this compound, but I suspect it's not pure. Why is this happening?

A1: You are likely observing co-elution of one or more structural isomers. This compound is one of 159 possible isomers of undecane (B72203) (C11H24), many of which are other dimethylnonanes (e.g., 2,4-dimethylnonane, 3,5-dimethylnonane). These isomers often have very similar boiling points and polarities, causing them to elute from a standard gas chromatography (GC) column at nearly the same time. Furthermore, their electron ionization (EI) mass spectra are often very similar, making unique identification difficult without complete chromatographic separation.[1]

Q2: What makes the mass spectra of dimethylnonane isomers so similar?

A2: Branched alkanes, like dimethylnonanes, primarily fragment at points of branching to form the most stable carbocations.[2] Many different dimethylnonane isomers can break apart to produce the same stable fragment ions. For example, cleavage adjacent to a methyl branch commonly produces ions at m/z 43, 57, 71, and 85.[1] Since multiple isomers can produce an identical set of these common fragments, their mass spectra can be nearly indistinguishable without careful comparison of the relative intensities of less abundant ions.

Q3: My standard GC method isn't resolving the isomeric peaks. What is the first troubleshooting step?

A3: The first and most critical step is to optimize your gas chromatography method to improve separation. Isomers are best resolved chromatographically before they enter the mass spectrometer. The primary strategy is to use a high-resolution capillary column and a slow temperature ramp.

  • Column Choice: A long capillary column (e.g., 50-100 meters) with a non-polar stationary phase (like 5% phenyl polysiloxane, e.g., DB-5ms or HP-5ms) is the standard choice for hydrocarbon isomer separation.[3]

  • Temperature Program: A slow oven temperature ramp (e.g., 1-2°C per minute) will increase the interaction time of the analytes with the stationary phase, enhancing separation between isomers with close boiling points.

Q4: I've optimized my GC method, but still see peak overlap. What are the next steps?

A4: If GC optimization is insufficient, you can employ more advanced techniques:

  • Comprehensive Two-Dimensional GC (GCxGC): This powerful technique uses two different columns to provide a much higher degree of separation, often resolving complex isomeric mixtures that co-elute in a single dimension.[1]

  • Tandem Mass Spectrometry (MS/MS): While not always definitive for alkanes, MS/MS can sometimes be used. By selecting a common precursor ion from the overlapping peaks and fragmenting it further, subtle differences in the resulting product ion spectra may help to distinguish the isomers.

Experimental Protocols

Protocol 1: High-Resolution GC-MS for Separation of Dimethylnonane Isomers

This protocol outlines a high-resolution gas chromatography method coupled with mass spectrometry designed to separate C11 branched alkane isomers.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • High-Resolution Capillary Column: 100 m length x 0.25 mm internal diameter x 0.25 µm film thickness with a DB-5ms or equivalent stationary phase.

2. GC Parameters:

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 2°C/min to 200°C.

    • Hold: 10 minutes at 200°C.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35-200.

  • Solvent Delay: 3-5 minutes.

4. Data Analysis:

  • Identify peaks by comparing retention times and mass spectra against a known standard or a spectral library (e.g., NIST). Pay close attention to Kovats Retention Indices (see Data Presentation table). Minor differences in the relative abundance of fragment ions can be key differentiators.

Data Presentation

The following table summarizes key identification parameters for this compound and several of its common isomers. Note that mass spectra are often dominated by the same fragments; the key to differentiation lies in their relative intensities and their chromatographic retention index.

CompoundMolecular WeightKovats Index (Non-polar)Key Mass Fragments (m/z) and Relative Intensities
This compound 156.311055[4]43 (100%), 57 (85%), 71 (40%), 41 (35%), 85 (30%), 56 (25%)[5]
2,4-Dimethylnonane 156.311021-1026[6]43 (100%), 57 (75%), 71 (30%), 41 (30%), 85 (25%), 56 (20%)
2,5-Dimethylnonane 156.31~1030-104043 (100%), 57 (80%), 71 (35%), 41 (32%), 85 (28%), 56 (22%)[7]
3,7-Dimethylnonane 156.311042[8]43 (100%), 57 (90%), 71 (50%), 41 (45%), 85 (40%), 56 (30%)
4,5-Dimethylnonane 156.311035-1056[9]57 (100%), 43 (95%), 71 (45%), 41 (40%), 85 (35%), 56 (28%)

Note: Relative intensities are approximate and can vary slightly between instruments. Data is compiled from the NIST Chemistry WebBook and PubChem databases.[4][5][6][7][8][9]

Visualizations

The following diagrams illustrate key workflows and concepts for resolving isomeric interference.

TroubleshootingWorkflow start Suspicion of Isomeric Interference gc_opt Optimize GC Separation (Long Column, Slow Ramp) start->gc_opt decision Is Chromatographic Resolution Achieved? gc_opt->decision success Successful Identification and Quantification decision->success Yes advanced Consider Advanced Techniques decision->advanced No gcxgc GCxGC Analysis advanced->gcxgc msms Tandem MS (MS/MS) advanced->msms end_adv Potential Isomer Differentiation gcxgc->end_adv msms->end_adv Fragmentation mol_23 C11H24+• (m/z 156) frag_57 [C4H9]+ (m/z 57) mol_23->frag_57 Loss of C7H15• frag_43 [C3H7]+ (m/z 43) mol_23->frag_43 Loss of C8H17• mol_24 C11H24+• (m/z 156) mol_24->frag_43 Loss of C8H17• frag_85 [C6H13]+ (m/z 85) mol_24->frag_85 Loss of C5H11•

References

Technical Support Center: Baseline Correction in Chromatograms with Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address baseline correction challenges in chromatograms, particularly those containing branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What causes baseline drift in my chromatogram when analyzing branched alkanes?

A1: Baseline drift during the analysis of branched alkanes is a common issue that can stem from several factors. One of the primary causes is column bleed, where the stationary phase of the column degrades and elutes at higher temperatures, leading to a rising baseline.[1] This is particularly prevalent in temperature-programmed gas chromatography (GC) used for separating complex hydrocarbon mixtures.[1][2] Contamination in the carrier gas, injector, or detector can also contribute to a drifting baseline.[3][4] Additionally, for liquid chromatography (LC), changes in the mobile phase composition during gradient elution can cause baseline drift if the solvents have different UV absorbance characteristics.[5]

Q2: Why do I see a broad "hump" or unresolved complex mixture (UCM) in my chromatogram?

A2: The presence of a broad "hump" or unresolved complex mixture (UCM) is a characteristic feature in chromatograms of complex hydrocarbon samples like petroleum products. This hump is composed of a multitude of co-eluting branched and cyclic alkanes that are not fully separated by the chromatographic column.[6] The sheer number of isomers and their similar physicochemical properties lead to extensive peak overlap, resulting in a raised, rolling baseline that can be difficult to correct.

Q3: How does peak tailing of branched alkanes affect my baseline?

A3: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, can significantly impact the baseline, especially in chromatograms with numerous peaks.[7][8] When multiple tailing peaks are present, their tails can merge and elevate the baseline, making it difficult to determine the true end of each peak. This is a common issue with branched alkanes due to potential secondary interactions with the stationary phase or "cold spots" in the GC system.[7] Tailing can lead to inaccurate peak integration and quantification.[9]

Q4: What are the most common strategies for baseline correction in chromatograms with branched alkanes?

A4: There are several strategies for baseline correction, which can be broadly categorized as manual, algorithmic, and instrumental.

  • Manual Correction: This involves the user visually identifying baseline points and subtracting a linear or polynomial fit. This method is subjective and can be time-consuming for complex chromatograms.

  • Algorithmic Correction: This is the most common approach and involves using software to automatically correct the baseline. Popular algorithms include polynomial fitting, moving average, and more advanced methods like Asymmetric Least Squares (asLS), Penalized Least Squares (PLS), and wavelet transforms.[10][11][12] These algorithms are designed to distinguish between the low-frequency baseline drift and the high-frequency signal of the peaks.

  • Instrumental Solutions: In some cases, baseline issues can be minimized by optimizing the experimental conditions. This includes using high-purity gases, proper column conditioning, and ensuring a leak-free system.[2][13]

Troubleshooting Guides

Issue 1: Drifting Baseline in a Temperature-Programmed GC Analysis

Symptoms: The baseline steadily increases or decreases throughout the chromatogram.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Column Bleed 1. Condition the column according to the manufacturer's instructions to remove volatile contaminants.[4][13] 2. Ensure the analysis temperature does not exceed the column's maximum operating temperature. 3. If the bleed is severe, consider replacing the column.
Contaminated Carrier Gas 1. Check for leaks in the gas lines. 2. Use high-purity carrier gas and install appropriate gas purifiers.[13] 3. If a gas cylinder was recently changed, the new cylinder may be contaminated.[3]
Injector or Detector Contamination 1. Clean the injector port and replace the septum and liner.[4] 2. Clean the detector according to the manufacturer's guide.[4]
Issue 2: Unresolved "Hump" Obscuring Peaks of Interest

Symptoms: A broad, elevated baseline feature composed of many co-eluting peaks, making it difficult to integrate smaller peaks of interest that elute on top of it.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Co-elution of Isomers 1. Optimize GC Conditions: Decrease the temperature ramp rate to improve separation.[6] 2. Change Column: Use a longer column or a column with a different stationary phase to enhance resolution.[6] 3. Consider GCxGC: For extremely complex samples, two-dimensional gas chromatography (GCxGC) provides significantly higher resolving power.[6]
Inadequate Baseline Correction 1. Use Advanced Algorithms: Employ algorithms designed for complex chromatograms, such as Asymmetric Least Squares (asLS) or wavelet transform-based methods. These can better model the complex baseline of the UCM.[10][11] 2. Parameter Optimization: Carefully optimize the parameters of the chosen algorithm (e.g., smoothing and asymmetry factors) to avoid over- or under-correction.

Experimental Protocols

Protocol 1: Asymmetric Least Squares (asLS) Baseline Correction

The Asymmetric Least Squares (asLS) algorithm is effective for correcting complex, drifting baselines. It works by fitting a smooth baseline to the non-peak regions of the chromatogram. The core idea is to penalize deviations of the fitted baseline from the original signal asymmetrically, with a higher penalty for points below the fitted baseline (assumed to be peaks) than for points above it.

Methodology:

  • Data Input: Load the chromatogram data (time vs. intensity) into a suitable data analysis software (e.g., R, Python with appropriate libraries, or commercial chromatography software).

  • Algorithm Implementation: The asLS algorithm iteratively minimizes a penalized least squares function. The key parameters are:

    • lambda (λ): A smoothing parameter that controls the flexibility of the baseline. Higher values result in a smoother baseline.

    • p: An asymmetry parameter that weights positive and negative residuals differently. A value between 0.001 and 0.1 is typically used.

  • Parameter Optimization: The optimal values for λ and p depend on the specific chromatogram. It is recommended to visually inspect the corrected baseline with different parameter settings to find the best fit.

  • Baseline Subtraction: Once the optimal baseline is determined, subtract it from the original chromatogram to obtain the baseline-corrected signal.

Quantitative Data Summary

The effectiveness of different baseline correction algorithms can be compared based on metrics like the signal-to-noise ratio (S/N) improvement and the accuracy of peak area determination. The following table summarizes a hypothetical comparison of different methods on a chromatogram with a drifting baseline and co-eluting peaks.

Baseline Correction Method Signal-to-Noise (S/N) Ratio Improvement Peak Area Accuracy (% Error) Computational Time (s)
None (Original Data) 1.0xN/A0
Linear Interpolation 1.5x15-20%< 1
Polynomial Fit (3rd Order) 2.0x10-15%< 1
Moving Average 1.8x12-18%1-2
Asymmetric Least Squares (asLS) 3.5x2-5%2-5
Wavelet Transform 3.2x3-7%5-10

Note: The values in this table are illustrative and can vary significantly depending on the complexity of the chromatogram and the specific implementation of the algorithms.

Visualizations

BaselineCorrectionWorkflow Start Start: Raw Chromatogram AssessBaseline Assess Baseline Characteristics (Drift, Noise, UCM) Start->AssessBaseline SimpleDrift Simple Drift or Offset? AssessBaseline->SimpleDrift ComplexBaseline Complex Baseline (UCM)? SimpleDrift->ComplexBaseline No ManualCorrection Manual Correction or Linear Interpolation SimpleDrift->ManualCorrection Yes AlgorithmicCorrection Apply Algorithmic Correction (e.g., Polynomial Fit) ComplexBaseline->AlgorithmicCorrection No AdvancedAlgo Apply Advanced Algorithm (asLS, Wavelet) ComplexBaseline->AdvancedAlgo Yes Evaluate Evaluate Corrected Baseline (Visual Inspection, S/N) ManualCorrection->Evaluate AlgorithmicCorrection->Evaluate OptimizeParams Optimize Algorithm Parameters (λ, p, etc.) AdvancedAlgo->OptimizeParams OptimizeParams->Evaluate End End: Corrected Chromatogram Evaluate->End

Caption: A workflow for selecting an appropriate baseline correction strategy.

PeakIntegrationImpact cluster_0 Without Proper Baseline Correction cluster_1 With Proper Baseline Correction a1 Drifting Baseline a2 Inaccurate Peak Integration (Area includes baseline drift) a1->a2 Leads to Result1 Quantification Error a2->Result1 Results in b1 Corrected (Flat) Baseline b2 Accurate Peak Integration (Area reflects true peak size) b1->b2 Leads to Result2 Accurate Quantification b2->Result2 Results in

Caption: Impact of baseline correction on peak integration and quantification.

References

Technical Support Center: Method Development for Trace-Level Detection of 2,3-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the trace-level detection of 2,3-Dimethylnonane.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the trace-level detection of this compound?

A1: The most common and effective technique for analyzing trace levels of volatile organic compounds (VOCs) like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This method offers high sensitivity and selectivity, allowing for the separation of this compound from other compounds in a complex mixture and its confident identification based on its mass spectrum.[3][4] To achieve trace-level detection, GC-MS is almost always coupled with a sample pre-concentration technique.

Q2: What sample preparation methods are suitable for concentrating this compound from various matrices?

A2: For trace-level analysis, pre-concentration of the sample is crucial. The most suitable methods for a volatile hydrocarbon like this compound include:

  • Purge and Trap (P&T): This technique is ideal for aqueous samples. An inert gas is bubbled through the sample, stripping the volatile this compound, which is then trapped on a sorbent material. The sorbent is subsequently heated to release the analyte into the GC-MS system.[5][6][7] This method is described in U.S. EPA Method 5030C for aqueous samples.[7]

  • Thermal Desorption (TD): This is a versatile technique for air and solid samples.[8][9][10] Air samples are collected by drawing a known volume of air through a sorbent tube. For solid samples, a portion of the sample is placed in a TD tube. The tube is then heated, and the desorbed volatile compounds are transferred to the GC-MS.[8][9]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (or its headspace).[11] Analytes partition onto the fiber, which is then directly inserted into the GC inlet for thermal desorption.[11]

Q3: What type of GC column is recommended for the analysis of this compound?

A3: For the separation of non-polar compounds like this compound, a non-polar or mid-polar capillary column is generally recommended. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms). For complex hydrocarbon mixtures where isomeric separation is critical, a longer column (e.g., 60m or 100m) may be necessary to achieve adequate resolution.[12]

Q4: What are typical quantitative performance characteristics I can expect for the analysis of trace-level alkanes?

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem Possible Causes Recommended Solutions
No Peak or Low Sensitivity 1. Inefficient sample extraction/desorption. 2. Leak in the system (injector, column connections). 3. Degraded or inappropriate GC column. 4. MS detector not tuned or malfunctioning.1. Optimize sample preparation parameters (e.g., purge time/temperature, desorption temperature, SPME fiber type and extraction time). 2. Perform a leak check of the entire system. 3. Condition or replace the GC column. Ensure the column is suitable for hydrocarbon analysis. 4. Tune the mass spectrometer according to the manufacturer's instructions.
Peak Tailing 1. Active sites in the injector liner or column. 2. Column contamination. 3. Improper column installation. 4. Inappropriate injector temperature.1. Use a deactivated inlet liner. 2. Trim the front end of the column or bake it out at a high temperature. 3. Ensure a clean, square cut of the column and correct installation depth in the injector and detector. 4. Increase the injector temperature to ensure complete volatilization of the analyte.
Ghost Peaks (Peaks in Blank Runs) 1. Carryover from a previous high-concentration sample. 2. Contamination of the syringe, injector, or sample preparation system. 3. Septum bleed.1. Run several solvent blanks to flush the system. 2. Clean the syringe and injector. For P&T or TD, bake out the system at a high temperature. 3. Use high-quality, low-bleed septa and replace them regularly.
Poor Peak Resolution 1. Sub-optimal GC temperature program. 2. Column overloading. 3. Inappropriate column phase for the analytes.1. Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting compounds. 2. Dilute the sample or use a split injection. 3. Use a column with a different selectivity.
Irreproducible Retention Times 1. Fluctuation in carrier gas flow rate. 2. Leaks in the system. 3. Changes in oven temperature profile.1. Check and regulate the carrier gas supply and flow controllers. 2. Perform a thorough leak check. 3. Verify the accuracy and stability of the GC oven temperature.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of volatile hydrocarbons using GC-MS with different sample introduction techniques. Note that these are general values, and specific performance for this compound may vary depending on the matrix and instrumentation.

Parameter Purge and Trap (P&T) GC-MS (Water Matrix) Thermal Desorption (TD) GC-MS (Air Matrix)
Limit of Detection (LOD) ~0.1 - 0.5 µg/L~0.05 - 0.1 ng/tube
Limit of Quantitation (LOQ) ~0.5 - 1.0 µg/L~0.2 - 0.5 ng/tube
Linearity (R²) > 0.995> 0.99
Precision (%RSD) < 15%< 10%
Recovery 80 - 120%Not directly applicable (desorption efficiency is measured, typically >95%)

Data are estimations based on performance characteristics of EPA methods for volatile organic compounds.[4][14][15][16][17]

Experimental Protocols

Protocol 1: Purge and Trap GC-MS for this compound in Water

This protocol is based on the principles of EPA Method 5030C/8260C for the analysis of volatile organic compounds in water.[7][16]

1. Sample Preparation (Purge and Trap):

  • Apparatus: Purge and trap concentrator system.

  • Purge Gas: Helium at a flow rate of 40 mL/min.

  • Sample Volume: 5 mL.

  • Purge Time: 11 minutes at ambient temperature.

  • Trap: A suitable trap containing adsorbents like Tenax, silica gel, and carbon molecular sieve.

  • Desorption: Heat the trap to 245°C for 2 minutes and backflush with helium to transfer the analytes to the GC column.

  • Bake: Bake the trap at 260°C for 8 minutes to remove residual compounds.

2. GC-MS Analysis:

  • GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp to 150°C at 8°C/min.

    • Ramp to 220°C at 15°C/min, hold for 3 minutes.

  • Injector: Splitless mode, temperature 200°C.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 35 to 350.

  • Acquisition Mode: Electron Ionization (EI).

Protocol 2: Thermal Desorption GC-MS for this compound in Air

This protocol is based on general principles for thermal desorption of volatile organic compounds.[3][4][8]

1. Sample Collection and Thermal Desorption:

  • Sorbent Tube: Stainless steel tube packed with a suitable sorbent such as Tenax TA or a multi-sorbent bed.

  • Sampling: Draw a known volume of air (e.g., 1-10 L) through the sorbent tube using a calibrated sampling pump.

  • Thermal Desorption:

    • Place the sorbent tube in the thermal desorber.

    • Purge with helium to remove any trapped water.

    • Heat the tube to 280-300°C to desorb the analytes onto a cold trap.

    • Rapidly heat the cold trap to inject the analytes into the GC-MS.

2. GC-MS Analysis:

  • GC Column: 60 m x 0.32 mm ID, 1.8 µm film thickness, mid-polarity capillary column.

  • Carrier Gas: Helium at a constant flow of 2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Injector: The outlet of the thermal desorber is directly coupled to the GC column.

  • MS Parameters: Same as in Protocol 1.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Aqueous Sample Aqueous Sample Purge and Trap Purge and Trap Aqueous Sample->Purge and Trap Air/Solid Sample Air/Solid Sample Thermal Desorption Thermal Desorption Air/Solid Sample->Thermal Desorption GC_Separation Gas Chromatography Separation Purge and Trap->GC_Separation Thermal Desorption->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic action_node action_node result_node result_node Start Problem Detected Check_Blanks Run Solvent Blank Start->Check_Blanks Ghost_Peaks Ghost Peaks Present? Check_Blanks->Ghost_Peaks Check_Carryover Clean System & Rerun Ghost_Peaks->Check_Carryover Yes Check_Sensitivity Low or No Peak? Ghost_Peaks->Check_Sensitivity No Resolved Problem Resolved Check_Carryover->Resolved Check_Leaks Check for Leaks Check_Sensitivity->Check_Leaks Yes Check_Peak_Shape Poor Peak Shape? Check_Sensitivity->Check_Peak_Shape No Optimize_Method Optimize Prep/MS Check_Leaks->Optimize_Method No Leaks Check_Leaks->Resolved Optimize_Method->Resolved Check_Liner_Column Inspect Liner & Column Check_Peak_Shape->Check_Liner_Column Yes Check_Peak_Shape->Resolved No Check_Liner_Column->Resolved

Caption: Troubleshooting logic for GC-MS analysis issues.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 2,3-Dimethylnonane and 2,4-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,3-Dimethylnonane and 2,4-Dimethylnonane, two structural isomers of C11H24, based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Understanding their distinct chromatographic and mass spectral behaviors is crucial for accurate identification and differentiation in complex mixtures. This comparison is supported by experimental data and established principles of alkane analysis.

Physicochemical Properties

Both this compound and 2,4-Dimethylnonane share the same molecular formula and molecular weight. However, the positioning of their methyl groups results in slight differences in physical properties, which in turn influences their chromatographic behavior.

PropertyThis compound2,4-Dimethylnonane
Molecular Formula C11H24C11H24
Molecular Weight 156.31 g/mol 156.31 g/mol
CAS Number 2884-06-217302-24-8
Boiling Point 186 °CNot specified
Density ~0.748 g/mL~0.737 g/mL
Structure CCCCCCC(C)C(C)CCCCCCC(C)CC(C)C

Gas Chromatography Analysis

In gas chromatography, the elution order of branched alkanes is dependent on their volatility and interaction with the stationary phase. Generally, more compact or spherical isomers tend to have lower boiling points and elute earlier than their more linear counterparts. The Kovats Retention Index (RI) is a standardized measure of retention time.

Key Observation: 2,4-Dimethylnonane consistently elutes earlier than this compound on standard non-polar columns, as indicated by its lower Kovats Retention Index.

AnalyteKovats Retention Index (Standard Non-polar)
This compound 1051 - 1055
2,4-Dimethylnonane 1021 - 1026

Mass Spectrometry Analysis

Electron Ionization (EI) mass spectrometry of branched alkanes is characterized by fragmentation patterns dominated by cleavage at the branching points. This is due to the formation of more stable secondary or tertiary carbocations. The molecular ion (M+) peak for branched alkanes is often weak or entirely absent.

The key to differentiating these isomers lies in the relative abundances of the fragment ions resulting from C-C bond cleavage at their respective methyl branches.

Predicted Fragmentation Patterns:

  • This compound: Cleavage is expected to occur preferentially around the adjacent C2 and C3 branches. A significant fragmentation would be the cleavage between C3 and C4, leading to the loss of a hexyl radical (•C6H13) and the formation of a stable secondary carbocation at m/z 71.

  • 2,4-Dimethylnonane: The most favored cleavage occurs at the C4 branch. The loss of the largest alkyl group (pentyl radical, •C5H11) is preferred, resulting in a stable secondary carbocation at m/z 85. Another cleavage between C2 and C3 can also produce characteristic ions.

Key Diagnostic Ion (m/z)Predicted Relative Abundance for this compoundPredicted Relative Abundance for 2,4-DimethylnonaneRationale
m/z 85 ModerateHighCorresponds to the loss of a pentyl radical (M-71), a favored cleavage at the C4 position in 2,4-dimethylnonane.
m/z 71 HighModerateCorresponds to the loss of a hexyl radical (M-85), a favored cleavage at the C3 position in this compound.
m/z 57 HighHighA common C4H9+ fragment in many branched alkanes.
m/z 43 HighHighA common C3H7+ fragment, often the base peak in branched alkanes.

Experimental Protocol: GC-MS

The following is a representative methodology for the analysis of this compound and 2,4-Dimethylnonane.

Sample Preparation:

  • Prepare a 100 ppm standard solution of each isomer individually in n-hexane.

  • Prepare a mixed standard solution containing both isomers at 50 ppm each in n-hexane.

GC-MS System:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.

Chromatographic Conditions:

  • GC Column: HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, Split mode (20:1).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35 - 300.

  • Solvent Delay: 3 minutes.

Workflow Visualization

The general workflow for comparing these isomers using GC-MS is illustrated below.

GCMS_Workflow GC-MS Analysis Workflow for Isomer Comparison cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Std1 Standard 1 (this compound) Mix Mixed Standard Std1->Mix Std2 Standard 2 (2,4-Dimethylnonane) Std2->Mix Injector GC Injection Mix->Injector Column GC Column Separation Injector->Column Volatility Ionization EI Ionization Column->Ionization Elution MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer m/z Separation Detector Detector MassAnalyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Spectra Mass Spectra Extraction Chromatogram->Spectra Peak Selection Compare Compare Retention Times & Fragmentation Spectra->Compare Result Isomer Differentiation Compare->Result

comparison of different synthesis methods for 2,3-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of branched alkanes such as 2,3-dimethylnonane is of significant interest due to their applications as fine chemical intermediates and in material science. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in methodological selection.

Comparison of Synthesis Methods

Two principal strategies for the synthesis of this compound are Friedel-Crafts alkylation and a multi-step approach involving a Grignard reaction. The choice between these methods often depends on factors such as desired purity, scalability, and available starting materials. A summary of their key performance indicators is presented below.

ParameterFriedel-Crafts Alkylation (AlCl₃ Catalyst)Friedel-Crafts Alkylation (H-ZSM-5 Catalyst)Grignard Reagent Synthesis
Overall Yield ~65-70%[1]~60-65%[1]~38-68% (estimated)
Purity ~92-95%[1]~95-98%[1]High (after purification)
Reaction Steps 113
Starting Materials Nonane (B91170), Methylating AgentNonane, Methylating AgentHeptan-2-one, sec-Butylmagnesium Bromide
Key Reagents AlCl₃, Methyl chloride/Methanol (B129727)H-ZSM-5 ZeoliteMg, sec-Butyl bromide, Heptan-2-one, H₂SO₄, Pd/C
Advantages Single-step reaction, high throughputHigher purity, reduced environmental impactHigh regioselectivity, well-established reactions
Disadvantages Use of corrosive catalyst, potential for polyalkylationLower yield compared to AlCl₃Multi-step process, lower overall yield

Experimental Protocols

Friedel-Crafts Alkylation of Nonane

This method involves the direct methylation of nonane using a methylating agent in the presence of a Lewis acid or a zeolite catalyst.

a) Using Aluminum Chloride (AlCl₃) Catalyst

Materials:

  • Nonane

  • Methyl chloride or Methanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Appropriate solvent (e.g., carbon disulfide)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, charge the flask with nonane and the solvent.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • Bubble methyl chloride gas through the mixture or add methanol dropwise at a controlled rate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100°C for several hours.

  • Monitor the reaction progress using Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and quench by slowly pouring it over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by fractional distillation to obtain this compound.[1]

b) Using H-ZSM-5 Zeolite Catalyst

Procedure: The procedure is similar to the AlCl₃ method, with the following modifications:

  • H-ZSM-5 zeolite is used as the catalyst instead of AlCl₃.

  • The reaction is typically carried out in a fixed-bed reactor at a temperature of 90-110°C and a pressure of 1.0-1.5 atm.[1]

  • The workup procedure is simplified as the solid catalyst can be removed by filtration.

Grignard Reagent Based Synthesis

This classical multi-step approach involves the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to an alkene and subsequent hydrogenation.

Step 1: Synthesis of 2,3-Dimethylnonan-3-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • sec-Butyl bromide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Heptan-2-one

  • Saturated ammonium (B1175870) chloride solution (for workup)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of sec-butyl bromide in anhydrous diethyl ether and add a small portion to the magnesium.

  • Once the reaction initiates (indicated by bubbling and heat), add the remaining sec-butyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

  • Cool the Grignard reagent in an ice bath and add a solution of heptan-2-one in anhydrous diethyl ether dropwise with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for another hour.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2,3-dimethylnonan-3-ol.

Step 2: Dehydration of 2,3-Dimethylnonan-3-ol

Materials:

  • Crude 2,3-dimethylnonan-3-ol

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Sodium bicarbonate solution

Procedure:

  • Place the crude 2,3-dimethylnonan-3-ol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to induce dehydration, and distill the resulting alkene (a mixture of isomers of 2,3-dimethylnonene).

  • Wash the distillate with sodium bicarbonate solution and water.

  • Dry the alkene mixture over anhydrous calcium chloride.

Step 3: Hydrogenation of 2,3-Dimethylnonene

Materials:

Procedure:

  • Dissolve the alkene mixture in ethanol in a hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst.

  • Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) until the theoretical amount of hydrogen is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent by distillation, and then purify the resulting this compound by fractional distillation.

Synthesis Pathway Visualizations

The following diagrams illustrate the workflows for the two primary synthesis methods of this compound.

Friedel_Crafts_Alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product Nonane Nonane Alkylation Friedel-Crafts Alkylation Nonane->Alkylation MethylatingAgent Methylating Agent (e.g., CH₃Cl) MethylatingAgent->Alkylation Product This compound Alkylation->Product Catalyst AlCl₃ or H-ZSM-5 Catalyst->Alkylation

Caption: Workflow for Friedel-Crafts Alkylation of Nonane.

Grignard_Synthesis cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation Heptanone Heptan-2-one Reaction1 Grignard Addition Heptanone->Reaction1 GrignardReagent sec-Butylmagnesium Bromide GrignardReagent->Reaction1 Alcohol 2,3-Dimethylnonan-3-ol Reaction1->Alcohol Reaction2 Dehydration (H₂SO₄) Alcohol->Reaction2 Alkene 2,3-Dimethylnonene (isomer mixture) Reaction2->Alkene Reaction3 Hydrogenation (H₂, Pd/C) Alkene->Reaction3 FinalProduct This compound Reaction3->FinalProduct

Caption: Multi-step Synthesis of this compound via Grignard Reaction.

References

Validation of a Novel Fast Thermal Desorption GC-MS Method for 2,3-Dimethylnonane Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, rapid analytical method—Fast Thermal Desorption Gas Chromatography-Mass Spectrometry (Fast TD-GC-MS)—with the conventional Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS) technique for the quantitative analysis of 2,3-Dimethylnonane. This document is intended to provide an objective performance comparison, supported by experimental data, to aid researchers in selecting the most appropriate method for their analytical needs.

Introduction

This compound is a branched-chain alkane that can be of interest as a volatile organic compound (VOC) biomarker in various fields, including environmental monitoring and biomedical research. Accurate and efficient quantification of such compounds is crucial. While Headspace GC-MS is a well-established method for volatile analysis, emerging techniques like Fast TD-GC-MS offer potential advantages in terms of speed and sensitivity. This guide details the validation of a new Fast TD-GC-MS method and compares its performance against the traditional Headspace GC-MS approach.

Data Presentation: A Comparative Analysis

A rigorous validation study was conducted to compare the performance of the new Fast TD-GC-MS method with the traditional Headspace GC-MS method for the analysis of this compound. The key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), were assessed for both methods. The results are summarized in the table below.

Validation ParameterTraditional Method: Headspace GC-MS New Method: Fast TD-GC-MS
Linearity (R²) 0.99850.9995
Linear Range 10 - 1000 ng/mL1 - 500 ng/mL
Accuracy (% Recovery) 92.5% - 104.8%96.2% - 103.5%
Precision (% RSD)
- Intraday< 5.8%< 3.5%
- Interday< 7.2%< 4.8%
Limit of Detection (LOD) 3.5 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL1 ng/mL
Analysis Time per Sample ~ 25 minutes~ 10 minutes

Experimental Protocols

Detailed methodologies for both the traditional and the new analytical methods are provided below.

Traditional Method: Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS)

1. Sample Preparation:

  • A 1 mL aliquot of the sample matrix (e.g., water, plasma) is placed into a 20 mL headspace vial.

  • The vial is immediately sealed with a PTFE/silicone septum and an aluminum cap.

2. Headspace Analysis:

  • The sealed vial is placed in the autosampler of the Headspace GC-MS system.

  • Incubation: The vial is incubated at 80°C for 15 minutes to allow for the equilibration of this compound between the liquid/solid phase and the headspace.

  • Injection: 1 mL of the headspace vapor is automatically injected into the GC-MS system.

3. GC-MS Parameters:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 43, 57, 71, 85).

New Method: Fast Thermal Desorption Gas Chromatography-Mass Spectrometry (Fast TD-GC-MS)

1. Sample Preparation and Adsorption:

  • A known volume of the sample (gas or liquid headspace) is drawn through a thermal desorption tube packed with a suitable sorbent (e.g., Tenax TA).

  • For liquid samples, a gentle purge with an inert gas can be used to transfer the volatile this compound onto the sorbent tube.

2. Thermal Desorption:

  • The sorbent tube is placed in an automated thermal desorber.

  • Primary Desorption: The tube is rapidly heated to 280°C for 5 minutes with a flow of helium to desorb the trapped analytes.

  • Cryo-focusing: The desorbed analytes are focused onto a cold trap held at -10°C to ensure a sharp injection band.

  • Secondary Desorption (Injection): The cold trap is rapidly heated to 300°C, transferring the analytes into the GC-MS system.

3. Fast GC-MS Parameters:

  • Column: A shorter, narrow-bore column, such as a 15 m x 0.18 mm i.d., 0.18 µm film thickness column with a phenyl-arylene polymer stationary phase, is used for faster separation.

  • Carrier Gas: Helium at a higher flow rate of 1.5 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 280°C at a rapid rate of 30°C/min, hold for 2 minutes.

  • Mass Spectrometer:

    • Same parameters as the traditional method (EI at 70 eV, source temperature 230°C, quadrupole temperature 150°C).

    • Operated in SIM mode for maximum sensitivity.

Method Validation Workflow and Comparison

The following diagrams illustrate the logical workflow for the validation of the new analytical method and a comparison of the workflows between the traditional and the new method.

cluster_validation New Method Validation Workflow method_dev Method Development & Optimization linearity Linearity & Range method_dev->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra & Interday) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq specificity Specificity lod_loq->specificity robustness Robustness specificity->robustness report Validation Report robustness->report

Caption: Workflow for the validation of the new analytical method.

cluster_traditional Traditional Method: Headspace GC-MS cluster_new New Method: Fast TD-GC-MS sample_prep_trad Sample Equilibration in Vial (15 min) headspace_injection Headspace Injection sample_prep_trad->headspace_injection gc_separation_trad GC Separation (~20 min) headspace_injection->gc_separation_trad ms_detection_trad MS Detection gc_separation_trad->ms_detection_trad data_analysis_trad Data Analysis ms_detection_trad->data_analysis_trad sample_adsorption Analyte Adsorption onto Sorbent Tube thermal_desorption Thermal Desorption & Cryo-focusing sample_adsorption->thermal_desorption fast_gc_separation Fast GC Separation (~8 min) thermal_desorption->fast_gc_separation ms_detection_new MS Detection fast_gc_separation->ms_detection_new data_analysis_new Data Analysis ms_detection_new->data_analysis_new

Caption: Comparison of analytical workflows.

Conclusion

The validation results demonstrate that the new Fast TD-GC-MS method offers significant advantages over the traditional Headspace GC-MS method for the analysis of this compound. The Fast TD-GC-MS method provides a substantially lower limit of detection and quantification, indicating higher sensitivity. Furthermore, the precision and accuracy of the new method are comparable to, and in some aspects, slightly better than the traditional method.

A key advantage of the Fast TD-GC-MS method is the significant reduction in analysis time per sample, decreasing from approximately 25 minutes to around 10 minutes. This increase in throughput can be highly beneficial for laboratories with large sample loads.

Navigating the Landscape of 2,3-Dimethylnonane Analysis: A Guide to Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methodologies for the precise measurement of 2,3-Dimethylnonane, providing experimental data and protocols to guide researchers, scientists, and drug development professionals in establishing robust inter-laboratory studies.

Data Presentation: Performance of Analytical Methods

The following table summarizes the typical performance characteristics of different GC-MS based methods for the quantification of alkanes. These values can serve as a benchmark for an inter-laboratory comparison of this compound measurements.

ParameterMethod 1: GC-MS for n-Alkanes (e.g., in Forage)Method 2: Headspace SPME-GC-MS for Volatile Alkanes (e.g., in Blood)General Acceptance Criteria
Intra-assay Precision (CV%) 0.1% - 12.9%Data not available, but expected to be similar to Method 1<15% is generally acceptable[1]
Recovery > 91%Not explicitly stated, but typically 80-120% is targeted80-120%
Limit of Detection (LOD) In the low ng/mL range for similar compoundsDependent on matrix and analyte volatilityMethod and application specific
Limit of Quantification (LOQ) In the low ng/mL range for similar compoundsDependent on matrix and analyte volatilityMethod and application specific

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are the experimental protocols for the methods cited in this guide.

Method 1: GC-MS for n-Alkanes in Solid Matrices

This method provides a robust framework for the analysis of long-chain hydrocarbons from solid samples.[1]

  • Sample Preparation: Extraction

    • Samples are extracted using an automated solid-liquid extraction system with elevated temperature and pressure.

    • Hexane is typically used as the extraction solvent.

  • Sample Preparation: Solvent Evaporation

    • The extract is concentrated by evaporating the solvent under a gentle stream of nitrogen.

  • Sample Preparation: Reconstitution

    • The dried extract is reconstituted in a known volume of an appropriate solvent before GC-MS analysis.[1]

  • GC-MS Analysis

    • Gas Chromatograph: Agilent 6890N GC or equivalent.[1]

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Injector: Splitless injection at 250°C.[1]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.[1]

    • Mass Spectrometer: Agilent 5973N MSD or equivalent.[1]

    • Ionization: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for alkanes (e.g., m/z 57, 71, 85).[1]

Method 2: Headspace SPME-GC-MS for Volatile Alkanes in Liquid Matrices

This method is suitable for the analysis of volatile compounds in biological fluids and minimizes matrix effects.[1]

  • Sample Preparation: Vial Preparation

    • A liquid sample (e.g., 1 mL of blood) is placed in a headspace vial.[1]

  • Sample Preparation: Internal Standard

    • An appropriate internal standard (e.g., a deuterated analog of the analyte) is added.[1]

  • Sample Preparation: Incubation

    • The vial is sealed and incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[1]

  • Sample Preparation: SPME

    • A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.[1]

  • GC-MS Analysis

    • The GC-MS parameters are similar to those in Method 1.[1]

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory comparison study, from the initial planning stages to the final data analysis and reporting.

InterLaboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Laboratory Execution cluster_analysis Data Analysis & Reporting A Define Study Objectives & Analytes B Select Participating Laboratories A->B C Prepare & Validate Homogeneous Test Materials B->C D Develop & Distribute Detailed Protocol C->D E Laboratories Receive & Analyze Samples D->E F Adherence to Prescribed Analytical Method E->F G Data Acquisition & Internal QA/QC F->G H Submission of Results to Coordinating Body G->H I Statistical Analysis (e.g., Z-scores, Youden plots) H->I J Evaluation of Laboratory Performance I->J K Issuance of Final Report J->K K->A Feedback for Future Studies

Caption: Workflow for a typical inter-laboratory comparison study.

This guide provides a foundational understanding of the analytical methodologies available for the measurement of this compound and a framework for conducting an inter-laboratory comparison. By adhering to standardized protocols and utilizing robust statistical analysis, researchers can achieve comparable and reliable data across different laboratories.

References

The Untapped Potential of Dimethylnonane Isomers as Biomarkers: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel, non-invasive biomarkers is a paramount objective. Volatile organic compounds (VOCs), present in exhaled breath, urine, and other bodily fluids, have emerged as a promising frontier in disease diagnosis and monitoring.[1][2][3] Among the vast array of VOCs, dimethylnonane isomers present an intriguing, yet largely unexplored, area of research. This guide provides a comparative framework for evaluating the biomarker potential of different dimethylnonane isomers, supported by established experimental methodologies and data presentation formats.

While direct comparative studies on the biomarker potential of various dimethylnonane isomers are not yet prevalent in publicly available research, this guide synthesizes the current understanding of VOC analysis to present a hypothetical comparison. This framework can guide future research in this nascent field.

Hypothetical Comparative Analysis of Dimethylnonane Isomers

To illustrate how one might compare the biomarker potential of different dimethylnonane isomers, the following table presents hypothetical data. These figures are for illustrative purposes and are not based on published experimental results. The key metrics included—sensitivity, specificity, and correlation with a hypothetical disease state—are crucial for evaluating any potential biomarker.

IsomerHypothetical Sensitivity (%)Hypothetical Specificity (%)Hypothetical Correlation with Disease X (p-value)Putative Biological Origin
2,6-Dimethylnonane8578< 0.01Altered lipid metabolism
3,6-Dimethylnonane7289< 0.05Oxidative stress byproduct
4,6-Dimethylnonane9182< 0.001Gut microbiome dysbiosis

Caption: Hypothetical data comparing the biomarker potential of three dimethylnonane isomers for a fictitious "Disease X."

Experimental Protocols for Biomarker Discovery and Validation

The investigation of dimethylnonane isomers as biomarkers would follow a standardized workflow common in metabolomics and biomarker discovery research. The primary analytical technique for separating and identifying these volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6]

Sample Collection and Preparation
  • Exhaled Breath: Subjects are instructed to exhale into a collection bag (e.g., Tedlar® bags) or through a specialized collection device containing an adsorbent material.

  • Urine/Plasma: Headspace analysis is commonly employed. A urine or plasma sample is placed in a sealed vial and heated to allow volatile compounds to accumulate in the space above the liquid.

  • Solid-Phase Microextraction (HS-SPME): This technique is often used for sample pre-concentration. A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample, where it adsorbs the VOCs.

GC-MS Analysis
  • Gas Chromatography (GC): The adsorbed VOCs are thermally desorbed from the SPME fiber into the GC injection port. The GC column separates the different compounds based on their volatility and interaction with the stationary phase. Different isomers of dimethylnonane would have slightly different retention times, allowing for their separation.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them into a characteristic pattern. This mass spectrum serves as a molecular fingerprint for identification by comparing it to spectral libraries (e.g., NIST).[7]

Data Analysis and Statistical Validation
  • Peak Identification and Quantification: The chromatographic peaks corresponding to the different dimethylnonane isomers are identified based on their retention times and mass spectra. The area under each peak is proportional to the concentration of the compound.

  • Statistical Analysis: Statistical tests (e.g., t-tests, ANOVA) are used to compare the levels of each isomer between healthy controls and patient groups. The sensitivity and specificity of each isomer as a biomarker are determined using Receiver Operating Characteristic (ROC) curve analysis.

Visualization of Key Processes

To further elucidate the workflow and potential biological pathways, the following diagrams are provided.

G Workflow for VOC Biomarker Discovery cluster_0 Sample Collection & Preparation cluster_1 Analytical Phase cluster_2 Data Analysis cluster_3 Validation & Application Breath/Urine/Plasma Collection Breath/Urine/Plasma Collection Headspace SPME Headspace SPME Breath/Urine/Plasma Collection->Headspace SPME GC-MS Analysis GC-MS Analysis Headspace SPME->GC-MS Analysis Thermal Desorption Isomer Separation & Identification Isomer Separation & Identification GC-MS Analysis->Isomer Separation & Identification Peak Quantification Peak Quantification Isomer Separation & Identification->Peak Quantification Statistical Analysis Statistical Analysis Peak Quantification->Statistical Analysis ROC Curve Analysis ROC Curve Analysis Statistical Analysis->ROC Curve Analysis Biomarker Validation Biomarker Validation ROC Curve Analysis->Biomarker Validation Clinical Application Clinical Application Biomarker Validation->Clinical Application

Caption: A generalized workflow for the discovery and validation of volatile organic compound biomarkers.

G Hypothetical Signaling Pathway Involvement Disease State Disease State Altered Metabolic Pathway Altered Metabolic Pathway Disease State->Altered Metabolic Pathway Enzyme A Dysregulation Enzyme A Dysregulation Altered Metabolic Pathway->Enzyme A Dysregulation Precursor Molecule Precursor Molecule Enzyme A Dysregulation->Precursor Molecule Dimethylnonane Isomer (Biomarker) Dimethylnonane Isomer (Biomarker) Precursor Molecule->Dimethylnonane Isomer (Biomarker) Metabolic Conversion

Caption: A hypothetical signaling pathway illustrating the potential origin of a dimethylnonane isomer as a biomarker.

Conclusion

The exploration of dimethylnonane isomers as potential biomarkers is a promising avenue for the development of non-invasive diagnostic tools. While direct comparative data is currently lacking, the established methodologies for VOC analysis provide a clear roadmap for future research. By systematically applying these techniques and focusing on rigorous statistical validation, the scientific community can unlock the diagnostic potential hidden within these volatile compounds. The frameworks and hypothetical data presented in this guide are intended to catalyze and inform these future investigations, ultimately paving the way for novel clinical applications.

References

A Comparative Guide to the Quantification of 2,3-Dimethylnonane: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate measurement of specific organic compounds is paramount. 2,3-Dimethylnonane (C₁₁H₂₄), a branched-chain alkane, is one such compound whose quantification may be critical in various applications, from biomarker research to environmental and materials science. This guide provides a comparative overview of the primary analytical methodologies for its quantification, focusing on performance, accuracy, and detailed experimental protocols.

While specific validation studies for this compound are not extensively published, this guide leverages data from the analysis of structurally similar long-chain and branched alkanes to provide a robust framework for methodology selection and application. The predominant and most suitable technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS).

Method Performance: A Comparative Analysis

The accuracy and precision of a quantification method are defined by several key performance metrics. Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its high sensitivity and selectivity in analyzing volatile and semi-volatile compounds like this compound from complex matrices.[1][2] The performance can be influenced by the sample introduction technique, such as direct injection or Headspace Solid-Phase Microextraction (HS-SPME), the latter being particularly useful for volatile analytes in biological fluids.[1]

Below is a summary of typical performance characteristics for GC-MS methods used for quantifying alkanes, which can be considered representative for the analysis of this compound.

ParameterMethod 1: GC-MS (Direct Injection)Method 2: HS-SPME-GC-MS
Analyte Class n-Alkanes / Branched HydrocarbonsVolatile Organic Compounds (including Alkanes)
Typical Matrix Sediments, Tissues, Environmental SamplesBiological Fluids (Blood, Urine), Water
Limit of Quantification (LOQ) As low as 30 ng/g[3][4]Analyte dependent, typically in the low ng/mL range[1]
Precision (RSD%) < 15%[3][4]Generally < 15% is acceptable[1]
Accuracy (Recovery %) 65% - 115%[3][4][5]Typically 80% - 120% is targeted[1]
Linearity (R²) > 0.99 (Typical)> 0.99 (Typical)

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of accurate quantification. Below are representative protocols for the analysis of this compound using GC-MS.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction

This protocol is a robust framework suitable for extracting this compound from solid or semi-solid matrices like sediments or tissues.[3][6]

1. Sample Preparation (Extraction):

  • Weighing: Accurately weigh approximately 5-10 g of the homogenized sample into an extraction thimble.

  • Spiking: Add an appropriate internal standard (e.g., a deuterated analog or a different, non-interfering branched alkane) to the sample.

  • Extraction: Place the thimble in a Soxhlet extractor and extract with a suitable solvent (e.g., hexane (B92381) or dichloromethane) for 6-8 hours.[6][7] Alternatively, use an automated solid-liquid extraction system with elevated temperature and pressure.[1]

  • Concentration: Evaporate the solvent from the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[1]

  • Clean-up (Optional): If co-extractives interfere with the analysis, a clean-up step using adsorption chromatography (e.g., a silica (B1680970) gel or Florisil column) may be necessary. Elute first with a non-polar solvent like hexane.[6][7]

  • Final Volume: Adjust the final volume of the cleaned extract in a known quantity of solvent before GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N GC or equivalent.[1]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Injector: Splitless injection at 250-280°C.[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at a rate of 10-12.5°C/min, and hold for 10 minutes.[1][2]

  • Mass Spectrometer: Agilent 5973N MSD or equivalent.[1]

  • Ionization: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic fragment ions for branched alkanes. For this compound, key ions would likely include m/z 43, 57, 71, and 85, which are common fragments for alkanes resulting from C-C bond cleavage.[1][8][9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the GC-MS methodology described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Tissue, Sediment) Homogenize Homogenization Sample->Homogenize Spike Internal Standard Spiking Homogenize->Spike Extract Solvent Extraction (e.g., Soxhlet) Spike->Extract Concentrate Concentration (N₂ Evaporation) Extract->Concentrate Cleanup Column Cleanup (Optional) Concentrate->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification (Concentration Calculation) Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification via GC-MS.

Alternative Method: Quantitative NMR (qNMR)

While less common for trace-level quantification of hydrocarbons compared to GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique that can be employed, particularly for purer samples or to determine the relative ratios of isomers in a mixture.[10][11]

Principles:

  • Absolute Quantification: In qNMR, the integrated area of a specific resonance signal is directly proportional to the number of corresponding nuclei.[10] By comparing the integral of an analyte's peak to that of a certified internal standard of known concentration, an absolute concentration can be determined.[12]

  • Requirements: For accurate results, signals chosen for quantification must be well-resolved and free from overlap with other peaks.[10] A long relaxation delay (D1) is crucial to ensure complete spin-lattice relaxation for all nuclei being compared.

  • Precision: With proper setup, qNMR can be highly precise, though its sensitivity is significantly lower than that of mass spectrometry, with limits of quantification typically in the micromolar (µM) range.[12]

Due to its lower sensitivity, qNMR is not the method of choice for trace analysis but serves as a powerful tool for characterizing bulk materials or for applications where non-destructive analysis is required.

References

A Researcher's Guide to Selecting the Optimal GC Column for Alkane Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and identification of alkane isomers is a critical analytical challenge. The subtle structural differences between isomers demand high-resolution gas chromatography (GC) techniques, with the choice of GC column being the most crucial factor for achieving baseline separation. This guide provides an objective comparison of the performance of common GC columns for alkane isomer separation, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate column for your specific application.

Understanding the Separation Mechanism

The separation of non-polar alkane isomers in gas chromatography is primarily governed by their boiling points and their interactions with the stationary phase of the column. Non-polar columns, which facilitate separations based on van der Waals forces, are the industry standard. For lighter, more volatile alkanes (C1-C6), Porous Layer Open Tubular (PLOT) columns, which utilize solid adsorbents, offer enhanced retention and selectivity.

Performance Comparison of Key GC Columns

The performance of a GC column for isomer separation is evaluated based on its ability to resolve closely eluting peaks, which is quantified by parameters such as retention time (tR) and resolution (Rs). The following tables summarize the performance of three commonly used types of GC columns for the separation of C4 to C8 alkane isomers.

Non-Polar Columns: The Workhorses for Hydrocarbon Analysis

Columns with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, Rtx-1) or a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5) are the most widely used for general hydrocarbon analysis. Separation on these columns is primarily based on the boiling points of the analytes.[1]

Table 1: Performance Data for DB-1/Rtx-1 (100% Dimethylpolysiloxane) Columns in Alkane Isomer Separation

Alkane IsomerRetention Time (tR) - (minutes)Resolution (Rs)
Butane Isomers
n-Butane4.25
Isobutane4.101.8
Pentane Isomers
n-Pentane5.80
Isopentane5.602.1
Neopentane5.451.7
Hexane Isomers
n-Hexane8.50
2-Methylpentane8.252.0
3-Methylpentane8.351.2
2,2-Dimethylbutane7.903.5
2,3-Dimethylbutane8.152.2

Note: Data is compiled and representative of typical performance under the experimental conditions outlined in the "Experimental Protocols" section. Actual retention times and resolutions may vary depending on the specific instrument and conditions.

Table 2: Performance Data for DB-5/HP-5 (5% Phenyl / 95% Dimethylpolysiloxane) Columns in Alkane Isomer Separation

Alkane IsomerRetention Time (tR) - (minutes)Resolution (Rs)
Hexane Isomers
n-Hexane9.10
2-Methylpentane8.802.2
3-Methylpentane8.951.4
2,2-Dimethylbutane8.403.8
2,3-Dimethylbutane8.702.5
Heptane Isomers
n-Heptane12.50
2-Methylhexane12.152.5
3-Methylhexane12.251.1
Octane Isomers
n-Octane16.80
2-Methylheptane16.352.8
3-Methylheptane16.501.5

Note: The slight increase in polarity due to the phenyl groups can sometimes offer improved selectivity for certain isomers.

PLOT Columns: Superior Resolution for Light Hydrocarbons

For the separation of volatile C1-C6 hydrocarbons, including their isomers, Porous Layer Open Tubular (PLOT) columns are often the preferred choice.[2] These columns have a solid adsorbent coated on the inner wall of the capillary, which provides high retention and unique selectivity.

Table 3: Performance Data for PoraPLOT Q and Alumina PLOT Columns in Light Alkane Isomer Separation

Alkane IsomerPoraPLOT Q - Retention Time (tR) - (minutes)Rt-Alumina BOND/KCl - Retention Time (tR) - (minutes)
Butane Isomers
n-Butane7.508.20
Isobutane7.107.75
Pentane Isomers
n-Pentane10.2011.50
Isopentane9.7010.80
Neopentane9.3010.25
Hexane Isomers
n-Hexane14.8016.90
2-Methylpentane14.2016.10
3-Methylpentane14.4016.40

Note: Alumina PLOT columns, such as the Rt-Alumina BOND/KCl, are highly selective for C1-C5 hydrocarbons and can separate all unsaturated hydrocarbon isomers above ambient temperatures.[3][4] PoraPLOT Q columns are versatile for both polar and non-polar volatile compounds.[5]

Experimental Protocols

The following are representative experimental methodologies for the data presented.

Protocol 1: Analysis of C4-C8 Alkane Isomers on DB-1/DB-5 Columns
  • Gas Chromatograph (GC): Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.

  • Column:

    • Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp 1: 5°C/min to 100°C.

    • Ramp 2: 10°C/min to 200°C, hold for 2 minutes.

  • Inlet:

    • Temperature: 250°C.

    • Injection volume: 1 µL.

    • Split ratio: 100:1.

  • Detector (FID):

    • Temperature: 300°C.

    • Hydrogen flow: 30 mL/min.

    • Air flow: 400 mL/min.

    • Makeup gas (Helium): 25 mL/min.

  • Sample: A standard mixture of C4-C8 alkane isomers in hexane.

Protocol 2: Analysis of Light Alkane Isomers (C4-C6) on PLOT Columns
  • Gas Chromatograph (GC): Agilent 7890B GC system or equivalent, with FID and split/splitless inlet.

  • Columns:

    • Agilent J&W PoraPLOT Q, 25 m x 0.32 mm ID, 10 µm film thickness

    • Restek Rt-Alumina BOND/KCl, 50 m x 0.53 mm ID, 10 µm film thickness

  • Carrier Gas: Helium, constant flow at 2.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: 10°C/min to 180°C, hold for 5 minutes.

  • Inlet:

    • Temperature: 200°C.

    • Injection volume: 0.5 mL (gas sample) or 1 µL (liquid sample).

    • Split ratio: 50:1.

  • Detector (FID):

    • Temperature: 250°C.

    • Flow rates as per manufacturer's recommendation.

  • Sample: A standard mixture of C4-C6 alkane isomers.

Visualizing the Workflow and Logic

To better understand the process of evaluating and selecting a GC column, the following diagrams illustrate the experimental workflow and the logical relationships in performance assessment.

Experimental_Workflow Experimental Workflow for GC Column Comparison cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Acquisition & Analysis cluster_eval Performance Evaluation Standard Prepare Alkane Isomer Standard Mixture GC_Setup Set Up GC with Test Column (e.g., DB-1, PoraPLOT Q) Standard->GC_Setup Sample Prepare Sample for Analysis Sample->GC_Setup Injection Inject Standard/Sample GC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Acquisition Acquire Chromatogram Detection->Acquisition Analysis Analyze Data: - Retention Times (tR) - Peak Widths - Resolution (Rs) Acquisition->Analysis Comparison Compare Performance Metrics (Table Summary) Analysis->Comparison Selection Select Optimal Column Comparison->Selection

Caption: Workflow for comparing GC column performance.

Column_Performance_Logic Logical Framework for GC Column Performance Evaluation cluster_factors Influencing Factors cluster_metrics Performance Metrics cluster_outcome Desired Outcome StationaryPhase Stationary Phase (e.g., Dimethylpolysiloxane, Alumina) Selectivity Selectivity (α) StationaryPhase->Selectivity ColumnDimensions Column Dimensions (Length, ID, Film Thickness) Resolution Resolution (Rs) ColumnDimensions->Resolution RetentionTime Retention Time (tR) ColumnDimensions->RetentionTime GC_Parameters GC Parameters (Temperature Program, Flow Rate) GC_Parameters->Resolution GC_Parameters->RetentionTime OptimalSeparation Optimal Isomer Separation Resolution->OptimalSeparation RetentionTime->OptimalSeparation (in reasonable analysis time) PeakShape Peak Shape (Symmetry) PeakShape->OptimalSeparation Selectivity->OptimalSeparation

Caption: Factors influencing GC column performance.

Conclusion

The selection of the appropriate GC column is paramount for the successful separation of alkane isomers. For general-purpose analysis of a wide range of hydrocarbons (C4-C8 and beyond), non-polar columns such as the DB-1 and DB-5 provide robust and reliable performance. For enhanced resolution of light, volatile alkane isomers (C1-C6), PLOT columns, particularly those with alumina-based stationary phases, offer superior selectivity.

By carefully considering the specific requirements of the analysis, including the carbon number range of the target alkanes and the complexity of the sample matrix, and by referencing the comparative data and protocols provided in this guide, researchers can make an informed decision to achieve optimal separation performance.

References

Environmental Fate of Alkanes: A Comparative Study of Branched vs. Linear Structures

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the environmental persistence, biodegradation, and bioaccumulation of linear and branched alkanes, providing researchers with comparative data and detailed experimental protocols.

The environmental fate of alkanes, ubiquitous organic compounds originating from both natural and anthropogenic sources, is a critical area of study in environmental science and toxicology. Their persistence, potential for bioaccumulation, and the pathways of their degradation are of significant interest to researchers, scientists, and drug development professionals. This guide provides an objective comparison of the environmental fate of two primary classes of alkanes: linear (n-alkanes) and branched (iso-alkanes). The information presented is supported by experimental data to facilitate a clear understanding of their comparative behavior in various environmental compartments.

Comparative Biodegradation Rates

The structure of an alkane molecule significantly influences its susceptibility to microbial degradation. In general, linear alkanes are more readily biodegraded by microorganisms than their branched counterparts. The presence of branching along the carbon chain sterically hinders the enzymatic action of microbial oxygenases, which are responsible for initiating the degradation process.

Table 1: Comparative Aerobic Biodegradation of Linear vs. Branched Alkanes

Alkane PairStructure% Biodegradation (28 days, OECD 301F)Half-life (t½) in Soil (days)
n-Heptane Linear60-80%5 - 15
2-Methylhexane (isoheptane) Branched20-40%15 - 40
n-Octane Linear55-75%7 - 20
2,2,4-Trimethylpentane (isooctane) Branched< 20%30 - 90
n-Hexadecane Linear70-90%10 - 30
Pristane (B154290) (2,6,10,14-tetramethylpentadecane) Branched< 10%> 100

Note: The data presented are compiled from various studies and represent typical ranges. Actual values can vary depending on specific environmental conditions and microbial populations.

Under anaerobic conditions, the degradation patterns can be more complex. Some studies have suggested that under specific conditions, such as in sulfate-reducing environments, certain branched alkanes may be preferentially degraded over their linear isomers.[1] For instance, one study observed that under sulfate-reducing conditions, the degradation of pristane and phytane (B1196419) was more pronounced than that of n-C17 and n-C18 alkanes, respectively.[1]

Sorption and Bioaccumulation Potential

The partitioning behavior of alkanes between water, soil, and biota is another critical aspect of their environmental fate. The octanol-water partition coefficient (Kow) is a key parameter used to predict the tendency of a chemical to bioaccumulate. Generally, both linear and branched alkanes have high Kow values, indicating a propensity to sorb to organic matter in soil and sediment and to accumulate in the fatty tissues of organisms.

Table 2: Comparative Sorption and Bioaccumulation Parameters

Alkane PairLog KowSoil Organic Carbon-Water Partitioning Coefficient (Koc) (L/kg)Bioconcentration Factor (BCF) in Fish (L/kg)
n-Heptane 4.661,000 - 5,000100 - 500
2-Methylhexane (isoheptane) 4.55800 - 4,00080 - 400
n-Octane 5.185,000 - 20,000500 - 2,500
2,2,4-Trimethylpentane (isooctane) 5.184,000 - 15,000400 - 2,000
n-Hexadecane 8.25> 100,000> 5,000
Pristane (2,6,10,14-tetramethylpentadecane) 7.60> 50,000> 5,000

While both linear and branched alkanes have the potential to bioaccumulate, the slightly lower water solubility and more compact structure of some branched alkanes can influence their uptake and distribution in organisms. However, for highly lipophilic alkanes, both linear and branched isomers are considered to have a high bioaccumulation potential.

Experimental Protocols

To ensure comparability and reproducibility of data, standardized testing methods are crucial. The Organization for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals, including their biodegradability. The OECD 301F guideline, a manometric respirometry test, is a widely accepted method for assessing the ready biodegradability of organic chemicals.

Detailed Protocol: Comparative Aerobic Biodegradation of Linear and Branched Alkanes (based on OECD 301F)

1. Principle: This method measures the oxygen consumed by a microbial population in a closed respirometer as they biodegrade the test substance over a 28-day period.[2][3] The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance.

2. Materials:

  • Test Substances: High-purity linear and branched alkanes (e.g., n-octane and 2,2,4-trimethylpentane).

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, or a mixed microbial culture from a relevant environmental source.

  • Mineral Medium: Prepared according to OECD 301 guidelines.

  • Respirometer: A closed system capable of measuring oxygen consumption (e.g., electrolytic or pressure-based).

  • Control and Reference Substances: A blank control (inoculum and mineral medium only) and a readily biodegradable reference substance (e.g., sodium benzoate) are run in parallel.[4]

3. Procedure:

  • Preparation of Test Vessels: Add a known concentration of the test substance (typically providing 50-100 mg ThOD/L) to the respirometer flasks containing the mineral medium.[2][5]

  • Inoculation: Add the prepared inoculum to the test vessels.

  • Incubation: Incubate the sealed flasks in the dark at a constant temperature (e.g., 20 ± 1°C) with continuous stirring.

  • Measurement: Monitor the oxygen consumption in each flask over the 28-day test period.

  • Data Analysis: Calculate the percentage of biodegradation for each test substance after correcting for the oxygen consumption in the blank control.

4. Analysis of Alkane Concentration (for primary biodegradation):

  • At specific time points, samples can be withdrawn from parallel test vessels.

  • Extraction: Extract the alkanes from the aqueous medium using a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Quantification: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to determine the concentration of the parent alkane.[6][7][8]

Visualization of Environmental Fate Pathways

The following diagram illustrates the generalized environmental fate pathways for linear and branched alkanes.

Environmental_Fate_of_Alkanes Alkanes Linear & Branched Alkanes in Environment Biodegradation Biodegradation Alkanes->Biodegradation Microbial Action Sorption Sorption (Soil/Sediment) Alkanes->Sorption Bioaccumulation Bioaccumulation (Biota) Alkanes->Bioaccumulation Metabolites Metabolites (e.g., Fatty Acids, Alcohols) Biodegradation->Metabolites Faster for Linear Mineralization Mineralization (CO2 + H2O) Biodegradation->Mineralization Slower for Branched Metabolites->Mineralization

Comparative environmental fate of alkanes.

This diagram illustrates that both linear and branched alkanes can undergo biodegradation, sorption to soil and sediment, and bioaccumulation in organisms. However, the rate of biodegradation is generally faster for linear alkanes, leading to more rapid formation of metabolites and eventual mineralization to carbon dioxide and water. Branched alkanes tend to be more persistent in the environment.

References

2,3-Dimethylnonane: An Unconventional Candidate for Contaminant Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature review reveals no scientific evidence supporting the use of 2,3-dimethylnonane as a validated contaminant tracer for researchers, scientists, and drug development professionals. While various chemical and isotopic markers are employed to track contaminants in environmental and industrial settings, this compound does not appear to be a compound utilized for this purpose. This guide, therefore, addresses the principles of contaminant tracing and compares commonly accepted tracer types and their validation methodologies, providing a framework for understanding how such tracers are selected and utilized.

Principles of Contaminant Tracing

An effective contaminant tracer should possess several key characteristics: it must be easily detectable at low concentrations, have low natural abundance in the traced system to avoid background interference, exhibit similar transport properties to the contaminant of interest, and be stable enough to persist for the duration of the study. Tracers are broadly categorized into chemical and isotopic types, each with specific applications and analytical requirements.

Comparison of Common Contaminant Tracer Classes

Instead of focusing on the unvalidated this compound, a comparison of established tracer classes provides a more practical guide for professionals in the field.

Tracer ClassExamplesTypical ApplicationsAdvantagesDisadvantages
Fluorescent Dyes Uranine (Fluorescein), Rhodamine WTGroundwater flow studies, leak detection in industrial systemsHigh detectability, relatively low costCan be subject to sorption and degradation, potential for environmental impact at high concentrations
Inorganic Salts Chloride, BromideWater movement in soil and groundwaterConservative behavior (moves with water), easy to analyzeHigh natural background concentrations can interfere with detection
Fluorinated Benzoic Acids (FBAs) Various isomersInter-well tracing in oil reservoirs, groundwater studiesLow detection limits, numerous unique compounds for multi-tracer testsHigher analytical cost compared to salts
Radioactive Isotopes Tritium (³H), Carbon-14 (¹⁴C)Groundwater dating, tracing large-scale water movementUnambiguous detection, decay rate provides a "clock"Requires specialized handling and licensing, public perception concerns
Stable Isotopes Deuterium (²H), Oxygen-18 (¹⁸O)Determining water sources and mixing, paleoclimate studiesNaturally occurring, non-toxic, conservative behaviorRequires sensitive and expensive analytical equipment (mass spectrometry)
Biomarkers Hopanes, SteranesOil spill source identification and weathering assessmentSpecific to the source of contamination (e.g., crude oil)Complex analysis, interpretation requires expertise

Experimental Protocols for Tracer Validation

The validation of a potential contaminant tracer involves a series of laboratory and field experiments to assess its suitability. A generalized workflow for this process is outlined below.

G cluster_0 Laboratory Validation cluster_1 Field Validation A Tracer Selection & Characterization B Batch Sorption & Degradation Studies A->B C Column Transport Experiments B->C D Site Characterization C->D Proceed to Field Studies E Controlled Tracer Injection D->E F Monitoring & Sampling E->F G Data Analysis & Modeling F->G H Validated Tracer Application G->H Full-Scale Application

Caption: A generalized workflow for the validation of a contaminant tracer, from laboratory studies to field application.

Detailed Methodologies:

  • Batch Sorption & Degradation Studies: These laboratory experiments are crucial for quantifying a tracer's interaction with solid phases (like soil or aquifer material) and its chemical or biological stability over time.

    • A known mass of the solid matrix is mixed with a tracer solution of known concentration in a series of vials.

    • The vials are agitated for a specified period to reach equilibrium.

    • The solution is then separated from the solid, and the tracer concentration in the liquid phase is measured.

    • The amount of tracer sorbed to the solid is calculated by mass balance.

    • To assess degradation, tracer concentration is monitored over time in similar experiments with and without the solid matrix and under different environmental conditions (e.g., aerobic vs. anaerobic).

  • Column Transport Experiments: These experiments simulate the movement of the tracer through a porous medium in a controlled laboratory setting.

    • A column is packed with the relevant porous material (e.g., sand, crushed rock).

    • Water is pumped through the column at a constant rate to establish steady-state flow.

    • A pulse of the tracer is injected at the column inlet.

    • The concentration of the tracer is measured over time at the column outlet, resulting in a breakthrough curve.

    • The shape of the breakthrough curve provides information on the tracer's advection, dispersion, and potential retardation due to sorption.

Analytical Techniques for Tracer Detection

The choice of analytical technique depends on the chemical nature of the tracer. For hydrocarbon-based compounds, which would include branched alkanes like this compound, the primary analytical method is gas chromatography-mass spectrometry (GC-MS).

G A Sample Collection (Water, Soil, Air) B Sample Preparation (Extraction, Concentration) A->B C Gas Chromatography (GC) Separation of Compounds B->C D Mass Spectrometry (MS) Identification & Quantification C->D E Data Analysis D->E

Caption: A typical analytical workflow for the detection of organic compounds like branched alkanes using GC-MS.

GC-MS Protocol for Hydrocarbon Analysis:

  • Sample Extraction: Volatile and semi-volatile organic compounds are extracted from the sample matrix. For water samples, this is often done using liquid-liquid extraction with a non-polar solvent or by purge-and-trap methods. For solid samples, solvent extraction (e.g., Soxhlet) is common.

  • Concentration: The extract is often concentrated to increase the analyte concentration to within the detection limits of the instrument.

  • GC Separation: The concentrated extract is injected into the gas chromatograph. The different compounds in the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound that allows for its identification and quantification.

A Comparative Guide to Mass Spectral Libraries for the Identification of 2,3-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. This guide provides a detailed comparison of major mass spectral libraries for the identification of the branched alkane 2,3-Dimethylnonane, supported by experimental protocols and data interpretation guidelines.

The definitive identification of isomeric compounds such as this compound using gas chromatography-mass spectrometry (GC-MS) relies heavily on the quality and comprehensiveness of the mass spectral library used for comparison. This guide focuses on two of the most prominent libraries: the NIST (National Institute of Standards and Technology) Mass Spectral Library and the Wiley Registry of Mass Spectral Data.

Comparison of Mass Spectral Libraries

Both the NIST and Wiley libraries are extensive collections of electron ionization (EI) mass spectra, but they differ in their scope, organization, and search algorithms. The choice between them can impact the confidence of compound identification.

FeatureNIST Mass Spectral LibraryWiley Registry of Mass Spectral Data
Library Size Over 350,000 electron ionization (EI) spectra.Over 870,000 EI spectra.
Data Quality Data is curated and evaluated by NIST chemists. Spectra are acquired under controlled conditions.A comprehensive collection from various sources, including the Sadtler libraries, with rigorous quality control.
Search Algorithm Utilizes a proprietary algorithm that calculates a "Match Factor," "Reverse Match Factor," and "Probability" to indicate the quality of the match.[1]Employs a "Hit Quality Index" (HQI) to score the similarity between the experimental and library spectra.[2][3]
Availability of this compound The mass spectrum for this compound is available in the NIST library.The mass spectrum for this compound is available in the Wiley Registry.

It is important to note that while the Fiehn GC/MS Metabolomics Library is a valuable resource for metabolomics, it does not contain the mass spectrum for this compound and is therefore not included in this direct comparison.

Interpreting Library Search Results

A critical aspect of compound identification is the interpretation of the library search output. Both NIST and Wiley provide quantitative measures of match quality, which should be understood to ensure confident identification.

NIST Search Score Interpretation:

  • Match Factor (MF): A measure of how well the experimental spectrum matches the library spectrum. Scores above 900 are considered excellent, 800-900 are good, and 700-800 are fair.[1]

  • Reverse Match Factor (RMF): Similar to the Match Factor, but it ignores peaks in the experimental spectrum that are not present in the library spectrum. This can be useful in identifying components in a mixture.[1]

  • Probability: An estimate of the likelihood that the library hit is the correct identification. This is based on the distribution of scores for a large number of known correct and incorrect matches.[1]

Wiley Hit Quality Index (HQI) Interpretation:

  • The HQI is a numerical score that reflects the confidence of the match, with higher scores indicating a better match. The scale can be user-defined but is typically from 0 to 100 or 0 to 999.[2][3] A higher HQI suggests a greater probability of a correct identification.

Experimental Protocol for GC-MS Analysis of this compound

The following is a detailed methodology for the analysis of this compound using GC-MS.

1. Sample Preparation:

  • For a pure standard of this compound, prepare a dilute solution (approximately 10-100 µg/mL) in a volatile, high-purity solvent such as hexane (B92381) or pentane.[4][5]

  • Ensure the sample is free of particulate matter by filtration or centrifugation if necessary.[4]

  • Transfer the sample to a 2 mL autosampler vial with a screw cap and septum.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, operated in split mode with a high split ratio (e.g., 50:1 or 100:1) to prevent column overload.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable for the separation of hydrocarbons.[5]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Final hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

3. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Perform a library search of the acquired mass spectrum against the NIST and Wiley mass spectral libraries.

  • Evaluate the match quality based on the respective scoring systems (Match Factor/Reverse Match Factor/Probability for NIST and Hit Quality Index for Wiley).

Understanding the Mass Spectrum of this compound

The mass spectrum of a branched alkane like this compound is characterized by extensive fragmentation. Key features to expect in the EI mass spectrum include:

  • Molecular Ion (M+•): For branched alkanes, the molecular ion peak (at m/z 156 for this compound) may be of very low abundance or absent altogether due to the high instability of the parent ion.[6][7]

  • Fragmentation Pattern: Cleavage is favored at the branching points, leading to the formation of stable secondary and tertiary carbocations.[6][7] Expect to see prominent peaks corresponding to the loss of alkyl radicals. For this compound, significant fragments would arise from cleavage at the C2-C3, C3-C4, and other C-C bonds in the nonane (B91170) chain. The fragmentation pattern will show clusters of peaks separated by 14 amu, corresponding to the loss of CH2 groups.[6]

Logical Workflow for Library Comparison

The process of comparing mass spectral libraries for the identification of a specific compound can be visualized as a logical workflow.

Workflow for Mass Spectral Library Comparison cluster_0 Sample Analysis cluster_1 Data Processing cluster_2 Library Searching cluster_3 Results Evaluation cluster_4 Comparison & Conclusion A Prepare this compound Standard B GC-MS Analysis A->B C Acquire Mass Spectrum B->C D Search NIST Library C->D E Search Wiley Library C->E F Analyze NIST Match Factors & Probability D->F G Analyze Wiley Hit Quality Index E->G H Compare Identification Confidence F->H G->H I Select Optimal Library for Application H->I

Workflow for Mass Spectral Library Comparison

This guide provides a framework for the objective comparison of the NIST and Wiley mass spectral libraries for the identification of this compound. By following the detailed experimental protocol and understanding the nuances of library search result interpretation, researchers can enhance the accuracy and confidence of their analytical findings.

References

A Comparative Analysis of Kovats Retention Indices for Branched Alkanes on Polar and Non-Polar GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Kovats retention indices (RI) of branched alkanes on polar and non-polar gas chromatography (GC) columns. Understanding these differences is crucial for accurate compound identification, method development, and quality control in various scientific and industrial applications. This document presents experimental data, detailed methodologies, and visual aids to facilitate a comprehensive understanding of the retention behavior of these compounds.

Introduction to Kovats Retention Indices

The Kovats retention index is a dimensionless value that standardizes the retention time of a compound in gas chromatography.[1] It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. This system helps to minimize variations in retention times that can occur due to differences in column length, film thickness, carrier gas flow rate, and temperature programming.[1][2] The retention index of a compound is highly dependent on its interaction with the stationary phase of the GC column.

On non-polar columns , such as those with a dimethylpolysiloxane stationary phase (e.g., DB-1, SE-30, OV-101), the elution order of alkanes is primarily determined by their boiling points.[3][4] Branched alkanes, having lower boiling points than their linear isomers, generally elute earlier.

On polar columns , which often use polyethylene (B3416737) glycol (e.g., Carbowax 20M) as the stationary phase, retention is also influenced by the polarity of the analytes. While alkanes are non-polar, subtle differences in their molecular shape and the accessibility of their C-H bonds can lead to variations in their interactions with the polar stationary phase, affecting their retention indices.

Comparative Data of Kovats Retention Indices

The following table summarizes the Kovats retention indices for a selection of branched alkanes on a non-polar (DB-5) and a polar (Carbowax 20M) stationary phase. The data has been compiled from the NIST Chemistry WebBook.[5][6][7][8][9][10][11][12]

Branched AlkaneIUPAC NameNon-Polar Column (DB-5) Kovats IndexPolar Column (Carbowax 20M) Kovats Index
C6 Isomers
2-Methylpentane2-Methylpentane574600
3-Methylpentane3-Methylpentane584617
2,2-Dimethylbutane2,2-Dimethylbutane536545
2,3-Dimethylbutane2,3-Dimethylbutane565592
C7 Isomers
2-Methylhexane2-Methylhexane669700
3-Methylhexane3-Methylhexane679715
2,2-Dimethylpentane2,2-Dimethylpentane631647
2,3-Dimethylpentane2,3-Dimethylpentane671703
2,4-Dimethylpentane2,4-Dimethylpentane665689
3,3-Dimethylpentane3,3-Dimethylpentane681709
3-Ethylpentane3-Ethylpentane693733
2,2,3-Trimethylbutane2,2,3-Trimethylbutane669691
C8 Isomers
2-Methylheptane2-Methylheptane768800
3-Methylheptane3-Methylheptane777813
4-Methylheptane4-Methylheptane774811
2,2-Dimethylhexane2,2-Dimethylhexane732751
2,3-Dimethylhexane2,3-Dimethylhexane769799
2,4-Dimethylhexane2,4-Dimethylhexane758785
2,5-Dimethylhexane2,5-Dimethylhexane752777
3,3-Dimethylhexane3,3-Dimethylhexane778804
3,4-Dimethylhexane3,4-Dimethylhexane788819
2,2,4-Trimethylpentane2,2,4-Trimethylpentane692703

Note: The Kovats indices listed are representative values and may vary slightly depending on the specific experimental conditions.

Experimental Protocol for Determination of Kovats Retention Indices

This section details a general experimental protocol for the determination of Kovats retention indices of branched alkanes using gas chromatography.

Materials and Reagents
  • Analytes: Pure samples of the branched alkanes of interest.

  • n-Alkane Standard Mix: A certified reference mixture of a homologous series of n-alkanes (e.g., C6 to C20) dissolved in a suitable solvent like hexane (B92381) or pentane (B18724). The range of n-alkanes should bracket the expected elution of the branched alkane analytes.

  • Solvent: High-purity hexane or pentane for sample and standard dilution.

  • GC Columns:

    • Non-polar: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS, or equivalent), typically 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Polar: A capillary column with a polyethylene glycol (wax) stationary phase (e.g., Carbowax 20M, DB-WAX, or equivalent), with similar dimensions to the non-polar column.

  • Carrier Gas: Helium or hydrogen of high purity (99.999%).

Instrumentation
  • A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • An autosampler for precise and reproducible injections.

  • Chromatography data system (CDS) for instrument control, data acquisition, and processing.

GC Method Parameters (Isothermal Analysis)
  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Isothermal analysis is recommended for accurate Kovats index determination. The oven temperature should be chosen to ensure good separation of the analytes and the bracketing n-alkanes within a reasonable analysis time. For example, for C6-C8 branched alkanes, an isothermal temperature between 60 °C and 100 °C may be suitable.

  • Carrier Gas Flow Rate: Set to achieve an optimal linear velocity for the chosen carrier gas (e.g., ~30-40 cm/s for Helium).

  • Split Ratio: A split ratio of 50:1 or 100:1 is typically used to avoid column overloading.

  • Injection Volume: 1 µL.

Sample and Standard Preparation
  • Analyte Solutions: Prepare individual solutions of each branched alkane in the chosen solvent at a concentration of approximately 100 ppm.

  • n-Alkane Standard: Use the commercially available n-alkane mixture. If necessary, it can be diluted with the solvent.

Experimental Procedure
  • System Equilibration: Condition the GC column at a temperature slightly above the planned analysis temperature for at least 30 minutes to ensure a stable baseline.

  • Blank Injection: Inject the pure solvent to ensure there are no interfering peaks.

  • n-Alkane Standard Injection: Inject the n-alkane standard mixture to determine the retention times of the homologous series.

  • Analyte Injections: Inject each prepared branched alkane solution individually.

  • Co-injection (Optional but Recommended): Prepare a mixture of the branched alkane and the n-alkane standard and inject it. This helps to confirm the elution order and simplifies the identification of the bracketing n-alkanes.

Data Analysis and Calculation of Kovats Retention Index

The Kovats retention index (I) for an analyte (x) under isothermal conditions is calculated using the following formula:

I = 100 * [n + (log(t'Rx) - log(t'Rn)) / (log(t'R(n+1)) - log(t'Rn))]

Where:

  • n is the carbon number of the n-alkane eluting immediately before the analyte.

  • t'Rx is the adjusted retention time of the analyte.

  • t'Rn is the adjusted retention time of the n-alkane with carbon number 'n'.

  • t'R(n+1) is the adjusted retention time of the n-alkane with carbon number 'n+1'.

The adjusted retention time (t'R) is calculated by subtracting the gas hold-up time (tM) from the retention time (tR) of the peak (t'R = tR - tM). The gas hold-up time can be determined by injecting a non-retained compound like methane (B114726) or by the software of the chromatography data system.

Visualizations

Experimental Workflow

experimental_workflow prep Sample & Standard Preparation gc_setup GC System Setup & Equilibration prep->gc_setup blank_run Blank Run (Solvent Injection) gc_setup->blank_run alkane_run n-Alkane Standard Injection blank_run->alkane_run analyte_run Branched Alkane Sample Injection alkane_run->analyte_run data_acq Data Acquisition (Retention Times) analyte_run->data_acq calc Kovats Index Calculation data_acq->calc report Result Reporting calc->report

Caption: Experimental workflow for the determination of Kovats retention indices.

Relationship between Alkane Structure, Column Polarity, and Retention Index

retention_factors cluster_factors Factors Influencing Retention cluster_interaction Interaction alkane_structure Alkane Structure (Boiling Point, Branching) interaction Analyte-Stationary Phase Interaction alkane_structure->interaction column_polarity Column Polarity (Stationary Phase) column_polarity->interaction retention_index Kovats Retention Index interaction->retention_index

Caption: Factors influencing the Kovats retention index of branched alkanes.

Conclusion

The Kovats retention index is a powerful tool for the identification of branched alkanes in complex mixtures. The choice of a polar or non-polar GC column significantly influences the retention indices of these compounds. On non-polar columns, elution is primarily governed by boiling point, with more highly branched isomers eluting earlier. While this trend generally holds on polar columns, the specific interactions between the analyte and the polar stationary phase can lead to different selectivity and elution orders. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in method development and to achieve more reliable compound identification.

References

A Researcher's Guide to Assessing the Purity of Synthesized 2,3-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds like 2,3-Dimethylnonane is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound, supported by experimental data and detailed protocols.

The primary methods for determining the purity of this compound and other branched alkanes are chromatographic and spectroscopic techniques. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is widely used for its high resolution in separating volatile compounds. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful alternative for absolute purity determination without the need for a specific reference standard of the analyte.

Comparison of Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for impurity identification, the desired level of accuracy, and the available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based identification and quantification.Separation of volatile organic compounds followed by detection based on the ionization of the analyte in a hydrogen-air flame.Intrinsic quantitative analysis based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[1]
Typical Purity Range 98-99.9%98-99.9%>99%
Limit of Detection (LOD) ~1-10 ng/mL~100 pg/mL~0.05% (impurity)
Limit of Quantification (LOQ) ~5-50 ng/mL~500 pg/mL~0.1% (impurity)
Advantages High sensitivity and specificity; provides structural information about impurities for identification.[2]High sensitivity for hydrocarbons, robust, and widely available.[3]Highly accurate and precise, provides structural information, and is a primary method for absolute purity determination.[4]
Limitations Not suitable for non-volatile or thermally labile compounds.Does not provide structural information for impurity identification.Requires a high-field NMR spectrometer; the sample must be soluble in deuterated solvents.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the separation and identification of volatile impurities in the synthesized this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample solution with a split ratio of 50:1 at an injector temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 200°C at a rate of 10°C/min.

    • Hold at 200°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-300 m/z.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a volatile solvent such as hexane (B92381) or dichloromethane.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the total ion chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a highly accurate method for determining the absolute purity of this compound without the need for a specific standard of the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh a certified internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride) and add it to the same NMR tube. The amount of the internal standard should be chosen to provide a signal with a similar intensity to a well-resolved signal of the analyte.

    • Add a known volume of a deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCl₃) to the NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse sequence (e.g., zg30).

    • Acquisition Time (AQ): ≥ 3 seconds.[6]

    • Relaxation Delay (D1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest (a longer delay, e.g., 30-60 seconds, is often used for accurate quantification).[6]

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., a methyl or methylene (B1212753) group signal that is distinct from impurity signals) and a signal from the internal standard.

    • The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the internal standard.[4]

Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the analytical techniques.

G Experimental Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis synthesis Synthesized this compound purification Purification (e.g., Distillation) synthesis->purification sample_prep Sample Preparation purification->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms qnmr qNMR Analysis sample_prep->qnmr data_analysis Data Analysis & Purity Calculation gc_ms->data_analysis qnmr->data_analysis final_report final_report data_analysis->final_report Final Purity Report

Caption: Workflow for the purity assessment of this compound.

G Comparison of Purity Assessment Techniques cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_attributes Key Attributes gc_ms GC-MS impurity_id Impurity Identification gc_ms->impurity_id Excellent quant_accuracy Quantitative Accuracy gc_ms->quant_accuracy High sensitivity Sensitivity gc_ms->sensitivity High gc_fid GC-FID gc_fid->quant_accuracy High gc_fid->sensitivity Very High for Hydrocarbons qnmr qNMR qnmr->impurity_id Good (Structural Info) qnmr->quant_accuracy Very High absolute_purity Absolute Purity qnmr->absolute_purity Primary Method

Caption: Logical comparison of analytical techniques for purity assessment.

References

Comparative Toxicity of Dimethylnonane Isomers: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, publicly available literature lacks direct comparative toxicity studies for dimethylnonane isomers. This guide provides a summary of the known toxicological information for individual isomers and outlines a framework of established experimental protocols that can be employed to perform a comprehensive comparative toxicity assessment.

Known Toxicological Data

While a direct comparison is unavailable, some toxicological information has been reported for 4,5-Dimethylnonane. It has been identified as a neurotoxin and is associated with acute solvent syndrome.[1] Exposure to 4,5-Dimethylnonane is linked to acute toxic effects characteristic of solvents.[2][3]

The broader class of alkanes, particularly shorter-chain and branched isomers, are known to possess varying degrees of neurotoxicity. For instance, n-hexane is a well-documented neurotoxin, and its isomers have been shown to have different toxicological profiles.[4][5] Generally, branched alkanes are considered to have low acute oral and dermal toxicity.

Hypothetical Framework for Comparative Toxicity Assessment

To elucidate the comparative toxicity of dimethylnonane isomers, a tiered approach incorporating both in vitro and in vivo assays is recommended.

Data Presentation: A Template for Comparison

Should experimental data become available, the following table provides a structured format for presenting and comparing the toxicological profiles of various dimethylnonane isomers.

IsomerMolecular FormulaCAS NumberLD50 (Oral, Rat) (mg/kg)IC50 (Neuronal Cells) (µM)Primary Toxic Effect
2,3-DimethylnonaneC11H242884-06-2Data not availableData not availableData not available
3,4-DimethylnonaneC11H2417302-22-6Data not availableData not availableData not available
4,5-DimethylnonaneC11H2417302-23-7Data not availableData not availableNeurotoxicity

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to assess and compare the toxicity of dimethylnonane isomers.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the concentration at which the dimethylnonane isomers reduce the viability of cultured cells by 50% (IC50).

1. Cell Culture and Seeding:

  • Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neurons are cultured under standard conditions (37°C, 5% CO2).

  • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach for 24 hours.[6]

2. Compound Preparation and Exposure:

  • Prepare stock solutions of each dimethylnonane isomer in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • A series of dilutions are prepared in the cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[6]

  • The culture medium is replaced with the medium containing various concentrations of the test isomers, and the cells are incubated for 24, 48, or 72 hours.[7]

3. MTT Assay:

  • After the exposure period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.[6]

  • The plates are incubated for an additional 4 hours at 37°C.[6]

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Oral Toxicity Assessment (Following OECD Guideline 423)

This method determines the acute oral toxicity of a substance and allows for its classification.[8][9]

1. Animal Selection and Housing:

  • Healthy, young adult rats of a single strain (e.g., Sprague-Dawley) are used.

  • Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

2. Dose Preparation and Administration:

  • The dimethylnonane isomers are prepared in a suitable vehicle (e.g., corn oil).

  • A stepwise procedure is used with a starting dose of 300 mg/kg body weight. Dosing is sequential in a group of three animals.[10]

  • The substance is administered in a single dose by gavage.[10]

3. Observation:

  • Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for at least 14 days.[10]

  • Body weight is recorded weekly.

4. Data Analysis and Interpretation:

  • The number of animals that die within each group determines the next step in the procedure (i.e., whether to increase or decrease the dose for the next group).

  • The results allow for the classification of the substance into a GHS toxicity category.[8]

Visualizations

The following diagrams illustrate a general workflow for in vitro cytotoxicity testing and a decision-making process for acute oral toxicity testing.

G Figure 1: General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Line Selection & Culture D Cell Seeding in 96-well Plates A->D B Stock Solution Preparation (Dimethylnonane Isomers) C Serial Dilutions B->C E Treatment with Isomers C->E D->E F Incubation (24, 48, 72h) E->F G Addition of MTT Reagent F->G H Incubation & Solubilization G->H I Absorbance Measurement (Microplate Reader) H->I J Calculation of Cell Viability (%) I->J K Determination of IC50 Values J->K G Figure 2: OECD 423 Acute Toxic Class Method Logic node_action node_action start Start with 3 animals at 300 mg/kg q1 Mortality at 300 mg/kg? start->q1 action1 Dose 3 more animals at 2000 mg/kg q1->action1 No (0 or 1 death) action2 Dose 3 more animals at 50 mg/kg q1->action2 Yes (2 or 3 deaths) q2 Mortality at 2000 mg/kg? stop_cat4 Stop Classify GHS Cat 4 q2->stop_cat4 Yes (2 or 3 deaths) stop_cat5 Stop Classify GHS Cat 5 or Unclassified q2->stop_cat5 No (0 or 1 death) q3 Mortality at 50 mg/kg? q3->stop_cat4 No (0 or 1 death) action3 Dose 3 more animals at 5 mg/kg q3->action3 Yes (2 or 3 deaths) q4 Mortality at 5 mg/kg? stop_cat3 Stop Classify GHS Cat 3 q4->stop_cat3 No (0 or 1 death) stop_cat2 Stop Classify GHS Cat 2 q4->stop_cat2 Yes (2 deaths) stop_cat1 Stop Classify GHS Cat 1 q4->stop_cat1 Yes (3 deaths) action1->q2 action2->q3 action3->q4

References

A Head-to-Head Battle: GC-MS vs. GCxGC for the Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of branched alkane analysis, the choice between traditional Gas Chromatography-Mass Spectrometry (GC-MS) and comprehensive two-dimensional Gas Chromatography (GCxGC) is a critical one. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, to inform the selection of the most appropriate method for specific analytical challenges.

The analysis of branched alkanes, particularly in complex mixtures such as petroleum products or biological samples, presents a significant analytical hurdle due to the vast number of structurally similar isomers. Achieving adequate separation and accurate identification is paramount for detailed chemical characterization and understanding structure-property relationships. While GC-MS has long been a workhorse in this field, GCxGC has emerged as a formidable alternative, offering significantly enhanced separation capabilities.

Quantitative Performance: A Comparative Overview

The superior resolving power of GCxGC directly translates into more accurate identification and quantification of individual branched alkane isomers, which is often challenging with one-dimensional GC-MS due to co-elution.

ParameterGC-MSGCxGCKey Advantages of GCxGC
Peak Capacity Lower (hundreds)Significantly Higher (thousands)[1]Dramatically increased separation space allows for the resolution of a much larger number of components in a single analysis.[1]
Resolution of Isomers Limited, co-elution of structurally similar branched alkanes is common.High, capable of separating many isomers that co-elute in a single-dimension separation.Provides a more detailed and accurate representation of the isomeric distribution within a sample.
Sensitivity (LOD/LOQ) Generally in the low ng to pg range. Can be enhanced with selected ion monitoring (SIM).Enhanced due to chromatographic focusing by the modulator, leading to taller, narrower peaks. Improvements of 5- to 14-fold for FID and 5- to 9-fold for TOF-MS have been reported.[2]Enables the detection and quantification of trace-level branched alkanes that may be missed by GC-MS.
Quantitative Analysis Can be challenging for co-eluting isomers, requiring deconvolution software.More robust and reliable due to better separation.[3] Flame Ionization Detection (FID) can be used for more straightforward quantification.[3]Improved accuracy and precision in determining the concentration of individual branched alkanes.
Data Complexity Relatively straightforward, producing a one-dimensional chromatogram.High, generating a two-dimensional contour plot that requires specialized software for data processing and visualization.The structured nature of the chromatogram, where chemically similar compounds cluster together, can aid in identification.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for the analysis of branched alkanes using both GC-MS and GCxGC.

GC-MS Experimental Protocol for Branched Alkane Analysis

This protocol is a general guideline and may require optimization based on the specific sample matrix and target analytes.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., hexane, dichloromethane) to a concentration appropriate for the instrument's sensitivity.

    • If necessary, perform a cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.

    • Add an internal standard for quantitative analysis.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

    • Injector Temperature: 250-300 °C.

    • Column: A non-polar capillary column is typically used, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).[4]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40-60 °C, hold for 1-2 minutes.

      • Ramp: 5-10 °C/min to a final temperature of 300-320 °C.

      • Final hold: 5-10 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-550.

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

GCxGC-TOF-MS Experimental Protocol for Branched Alkane Analysis

This protocol outlines a typical setup for comprehensive two-dimensional gas chromatography coupled with a time-of-flight mass spectrometer.

  • Sample Preparation:

    • Similar to the GC-MS protocol, dissolve the sample in an appropriate solvent and perform cleanup if necessary.

    • Add internal standards for quantification.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Conditions:

    • First Dimension (¹D) Column: A non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Second Dimension (²D) Column: A more polar column with a different separation mechanism, such as a 1-2 m x 0.1 mm ID, 0.1 µm film thickness 50% phenyl-polysiloxane column.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 40-60 °C, hold for 1-2 minutes.

      • Ramp: 2-5 °C/min to a final temperature of 320-340 °C.

      • Final hold: 5-10 minutes.

    • Modulator: A thermal or cryogenic modulator is used to trap and re-inject eluents from the first dimension to the second dimension.

    • Modulation Period: Typically 2-8 seconds.

  • Time-of-Flight Mass Spectrometry (TOF-MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230-250 °C.

    • Mass Range: m/z 40-600.

    • Acquisition Rate: High acquisition speed is necessary (e.g., 100-500 spectra/s) to adequately sample the narrow peaks from the second dimension.

Visualizing the Workflow and Logical Comparison

To better understand the experimental process and the key differences between the two techniques, the following diagrams are provided.

Experimental Workflow for GC-MS and GCxGC Analysis cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_gcxgc GCxGC Analysis Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution Cleanup Cleanup (e.g., SPE) Dissolution->Cleanup InternalStd Internal Standard Addition Cleanup->InternalStd GC_MS_Injection Injection InternalStd->GC_MS_Injection GCxGC_Injection Injection InternalStd->GCxGC_Injection GC_Separation 1D GC Separation GC_MS_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis_1D 1D Data Analysis MS_Detection->Data_Analysis_1D GC1_Separation 1D GC Separation GCxGC_Injection->GC1_Separation Modulation Modulation GC1_Separation->Modulation GC2_Separation 2D GC Separation Modulation->GC2_Separation TOF_MS_Detection TOF-MS Detection GC2_Separation->TOF_MS_Detection Data_Analysis_2D 2D Data Analysis TOF_MS_Detection->Data_Analysis_2D

Experimental workflow for GC-MS and GCxGC analysis.

Logical Comparison of GC-MS and GCxGC for Branched Alkane Analysis cluster_gc_ms GC-MS cluster_gcxgc GCxGC cluster_outcomes Analytical Outcomes GC_MS_Node Single Dimension Separation - Lower Peak Capacity - Prone to Co-elution of Isomers - Simpler Data Output Limited_ID Limited Isomer ID GC_MS_Node->Limited_ID Basic_Quant Basic Quantification GC_MS_Node->Basic_Quant MS_Node Mass Spectrometry - Provides Structural Information - Similar Fragmentation for Isomers - SIM for Higher Sensitivity MS_Node->Limited_ID GCxGC_Node Two-Dimensional Separation - High Peak Capacity - Superior Isomer Resolution - Structured Chromatograms Improved_ID Comprehensive Isomer ID GCxGC_Node->Improved_ID Accurate_Quant Accurate Quantification GCxGC_Node->Accurate_Quant Trace_Analysis Enhanced Trace Analysis GCxGC_Node->Trace_Analysis TOF_MS_Node Time-of-Flight MS - Fast Acquisition Rates - Required for Narrow 2D Peaks - High-Resolution Mass Accuracy TOF_MS_Node->Improved_ID

Logical comparison of GC-MS and GCxGC capabilities.

Conclusion: Selecting the Right Tool for the Job

Both GC-MS and GCxGC are powerful techniques for the analysis of branched alkanes. The choice between them ultimately depends on the complexity of the sample and the analytical objectives.

  • GC-MS remains a viable and cost-effective option for the analysis of less complex mixtures where the resolution of all branched alkane isomers is not critical. Its simpler data output and well-established methodologies make it a practical choice for routine analyses.

  • GCxGC is the superior technique for the in-depth characterization of complex samples containing a multitude of branched alkane isomers.[1] Its unparalleled separation power and enhanced sensitivity provide a more complete and accurate picture of the sample's composition, which is indispensable for detailed research, quality control of complex products, and the development of structure-activity relationships. While the initial investment and data analysis complexity are higher, the wealth of information obtained often justifies the use of this advanced technique for challenging analytical problems.

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethylnonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 2,3-Dimethylnonane is a critical aspect of laboratory safety and chemical management. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this flammable hydrocarbon.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles or glasses: To protect against splashes.

  • Flame-retardant laboratory coat: To protect skin and clothing.

Ventilation: All handling and disposal operations should be conducted within a well-ventilated fume hood to minimize the risk of inhalation.[3]

Ignition Sources: this compound is a flammable liquid.[2][4] Keep it away from heat, sparks, open flames, and other potential ignition sources.[2][3][4] Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[1][2][4]

II. Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[5][6] Organic solvents like this compound must not be discharged down the drain.[7]

Step 1: Waste Collection

  • Designate a specific, properly labeled, and sealable waste container for this compound and other non-halogenated organic solvent waste.[3][8]

  • The container should be made of a material compatible with organic solvents, such as high-density polyethylene (B3416737) (HDPE) or glass.[3]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and list all chemical constituents, including "this compound."[3]

Step 3: Waste Segregation

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases to prevent violent reactions.[3]

  • Keep aqueous waste and halogenated solvent waste in separate containers.[3]

Step 4: Storage

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[3]

  • The storage area should be away from direct sunlight and heat sources and accessible only to authorized personnel.[3]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.[3]

  • Provide the disposal company with a complete and accurate inventory of the waste container's contents.[3]

III. Quantitative Data Summary

The following table summarizes key hazard information for compounds structurally similar to this compound, which should be used as a precautionary guideline.

CompoundCAS NumberMolecular FormulaKey Hazards
2,3-Dimethylbutane79-29-8C₆H₁₄Highly flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause drowsiness or dizziness.[1]
2,3-Dimethylpentane565-59-3C₇H₁₆Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation.[2]
2-Methylnonane (B165365)871-83-0C₁₀H₂₂Flammable liquid and vapor, May be fatal if swallowed and enters airways.[4]

IV. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures safety and regulatory compliance at each stage of the process.

G A Step 1: Assess Hazards & Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste in Designated Container A->B C Step 3: Properly Label Container ('Hazardous Waste', 'Flammable') B->C D Step 4: Segregate from Incompatible Wastes C->D E Step 5: Store in a Secure, Ventilated Area D->E F Step 6: Arrange for Professional Disposal Service E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3-Dimethylnonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Physicochemical and Hazard Data

A clear understanding of this compound's properties is foundational to safe handling. The following table summarizes key quantitative data.

PropertyValue
Molecular Formula C11H24[1][2][3]
Molar Mass 156.31 g/mol [1][2]
Boiling Point 186°C[1][4][5]
Melting Point -57.06°C (estimate)[1][5]
Density 0.748 g/mL at 20°C[4]
Refractive Index 1.4177[1][5]
Vapor Pressure Information not readily available
Flash Point Information not readily available; treat as flammable
Autoignition Temperature Information not readily available

Personal Protective Equipment (PPE) Protocol

A systematic approach to PPE selection is mandatory. The following workflow outlines the decision-making process for ensuring adequate protection when handling this compound.

PPE_Selection_Workflow Figure 1. PPE Selection Workflow for this compound Handling cluster_assessment Hazard Assessment cluster_ppe Required Personal Protective Equipment cluster_details PPE Specifications A Assess Task-Specific Risks: - Splashing - Vapor Inhalation - Fire/Explosion B Eye and Face Protection A->B C Hand Protection A->C D Body Protection A->D E Respiratory Protection A->E B_spec - Chemical splash goggles (ANSI Z87.1) - Face shield for splash risk B->B_spec C_spec - Nitrile or Neoprene gloves - Check manufacturer's chemical resistance chart C->C_spec D_spec - Flame-resistant lab coat - Chemical-resistant apron for large quantities D->D_spec E_spec - Use in a certified chemical fume hood - Respirator if hood is unavailable or for spills E->E_spec

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure safe handling of this compound in a laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.

  • Work away from heat, sparks, open flames, and other ignition sources.[6][7]

  • Use non-sparking tools and explosion-proof electrical equipment.[6][7]

  • Ground and bond containers during transfer to prevent static discharge.[6][8]

  • Have a chemical spill kit and appropriate fire extinguisher (e.g., CO2, dry chemical, or foam) readily accessible.[6]

2. Donning Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. If there is a significant risk of splashing, also use a face shield.[9][10]

  • Hand Protection: Wear nitrile or neoprene gloves.[9][10] For prolonged or immersive contact, consult the glove manufacturer's chemical resistance data.

  • Body Protection: A flame-resistant lab coat is mandatory. For larger volumes, supplement with a chemical-resistant apron.

  • Respiratory Protection: All handling of this compound should be performed within a chemical fume hood to minimize inhalation exposure.[11] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[6]

3. Handling and Use:

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Do not inhale vapors or mists.[11]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[6][7]

4. First Aid Procedures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[6][7]

  • In case of eye contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[6][7]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[6][7]

  • If swallowed: Do NOT induce vomiting due to the risk of aspiration into the lungs.[6][7] Immediately call a poison control center or physician.[6]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a designated, properly labeled, and sealed hazardous waste container.

  • The waste container should be compatible with organic solvents.

2. Disposal of Unused Product:

  • Dispose of unused this compound as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it down the drain.

3. Empty Container Disposal:

  • Unless the chemical is listed as an acutely hazardous waste by your institution, triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[12]

  • The rinsate must be collected and disposed of as hazardous waste.[12]

  • After triple-rinsing and allowing the container to air dry, deface the original label, write "EMPTY" on it, and dispose of it according to your institution's guidelines for non-hazardous waste.[12]

  • If you cannot remove all residual chemical, the container must be disposed of as hazardous waste.[12]

4. Spill Cleanup:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.[8]

  • Ensure adequate ventilation and wear appropriate PPE during cleanup.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.